molecular formula C23H40O11S B609899 PEG9-Tos CAS No. 886469-23-4

PEG9-Tos

Cat. No.: B609899
CAS No.: 886469-23-4
M. Wt: 524.622
InChI Key: WJRLJFKBPYKOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG9-Tos is a polyethylene glycol (PEG)-based linker reagent that serves as a valuable building block in bioconjugation and pharmaceutical research. Its structure incorporates a hydrophilic PEG9 spacer, which significantly enhances the aqueous solubility of molecules it is conjugated to, thereby improving the pharmacokinetic properties of bioconjugates . The reagent is characterized by a hydroxyl group, which provides a site for further derivatization or functionalization, and a tosyl (p-toluenesulfonate) group, which is a highly effective leaving group in nucleophilic substitution reactions . This reactive tosyl group allows this compound to readily couple with various nucleophiles, facilitating the stable incorporation of the PEG spacer into target molecules such as drugs, proteins, or other bioactive compounds. This mechanism is particularly useful in the development of advanced therapeutic agents, including antibody-drug conjugates (ADCs), and in the design of novel drug delivery systems where solubility and stability are critical .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLJFKBPYKOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of PEG9-Tos in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise and stable linkage of molecules is paramount for the development of sophisticated therapeutics and research tools. PEG9-Tos, a polyethylene glycol (PEG) derivative functionalized with a tosyl group, has emerged as a valuable reagent for these applications. This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive overview of its chemical reactivity, detailed experimental protocols, and quantitative data to empower researchers in the fields of drug development, proteomics, and materials science.

Unveiling the Chemical Machinery: Structure and Reactivity

At its core, this compound is a heterobifunctional linker composed of two key components: a nine-unit polyethylene glycol (PEG) chain and a p-toluenesulfonyl (tosyl) group. Each component plays a distinct and crucial role in the bioconjugation process.

  • The Polyethylene Glycol (PEG) Spacer: The PEG9 chain is a hydrophilic and flexible spacer. This imparts several desirable properties to the resulting bioconjugate, including increased aqueous solubility, reduced immunogenicity, and enhanced in vivo stability by creating a protective hydrophilic shield around the conjugated molecule.[1] The defined length of the nine ethylene glycol units allows for precise control over the distance between the conjugated entities, a critical factor for maintaining their biological activity.

  • The Tosyl (Tos) Group: The p-toluenesulfonyl group is the reactive handle of the molecule. It is an excellent leaving group, a consequence of the high stability of the resulting tosylate anion. This stability is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making the tosylate anion a very weak base.[2][3] This inherent property renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[4]

The primary mechanism of action of this compound in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction .[4][5] In this one-step process, a nucleophile from a biomolecule attacks the electrophilic carbon atom attached to the tosyl group, leading to the displacement of the tosylate and the formation of a stable covalent bond.

The Nucleophilic Players: Targets in Bioconjugation

This compound readily reacts with various nucleophilic functional groups present on biomolecules. The most common targets include:

  • Primary Amines (-NH₂): The ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides are frequent targets for PEGylation with this compound.[4][5] For the amine to be nucleophilic, it must be in its deprotonated state.[6]

  • Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile and reacts efficiently with this compound.[5][7] The deprotonated thiolate form (-S⁻) is the reactive species.[6]

  • Hydroxyls (-OH): While less reactive than amines and thiols, the hydroxyl groups of serine, threonine, and tyrosine residues can also react with this compound, typically under more stringent reaction conditions.[6][7]

The selectivity of the reaction can be controlled by carefully adjusting the reaction pH, leveraging the different pKa values of the target functional groups.

Quantitative Data on Reaction Parameters

The efficiency and outcome of bioconjugation with this compound are critically dependent on several reaction parameters. The following tables summarize key quantitative data for optimizing these reactions.

Table 1: pH-Dependent Reactivity of Nucleophiles with this compound

NucleophilepKa of Side ChainOptimal Reaction pHRelative ReactivityNotes
Thiol (Cysteine)~8.3 - 8.67.0 - 8.5++++Highly nucleophilic and allows for more selective conjugation at near-neutral pH.[6][8]
Primary Amine (Lysine)~10.58.0 - 9.5+++Reactivity increases with pH as the amine becomes deprotonated.[6][8]
Primary Amine (N-terminus)~7.6 - 8.08.0 - 9.5+++Reactivity is pH-dependent.
Hydroxyl (Serine, Threonine)>10>9.5+Generally much less reactive than amines and thiols.[6][8]

Table 2: Recommended Starting Conditions for Protein Conjugation

ParameterRecommended RangeRationale
Molar Excess of this compound5 to 20-fold over proteinDrives the reaction to completion. The optimal ratio requires empirical determination.[9][10]
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[2][11]
Reaction Temperature4°C to 25°C (Room Temperature)Lower temperatures (4°C) can minimize side reactions and protein degradation over longer incubation times (16-24 hours). Room temperature allows for faster reactions (2-4 hours).[2][12]
Reaction Time2 - 24 hoursProgress should be monitored to determine the optimal time.[2][12]
Buffer SystemBicarbonate, Borate, HEPESBuffers should be free of primary amines (e.g., Tris) to avoid competing reactions.[9]
Co-solventDMSO or DMF (up to 10% v/v)Can be used to dissolve the PEG reagent before adding it to the aqueous reaction mixture.[9][10]

Visualizing the Mechanism and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.

Figure 1: SN2 Mechanism of this compound Bioconjugation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification cluster_analysis Characterization prep_protein 1. Prepare Biomolecule (e.g., Protein in amine-free buffer, pH 8.5) conjugation 3. Mix Biomolecule and this compound (Incubate at RT for 2-4h or 4°C overnight) prep_protein->conjugation prep_peg 2. Prepare this compound Solution (Dissolve in buffer or DMSO/DMF) prep_peg->conjugation quenching 4. Quench Reaction (Add Tris or Glycine to consume excess this compound) conjugation->quenching purification 5. Purify Conjugate (e.g., Size Exclusion or Ion Exchange Chromatography) quenching->purification analysis 6. Analyze Conjugate (SDS-PAGE, HPLC, Mass Spectrometry) purification->analysis

Figure 2: General Experimental Workflow for Bioconjugation with this compound.

Detailed Experimental Protocols

This section provides a general methodology for the conjugation of this compound to a protein. It is crucial to note that optimal conditions may vary depending on the specific biomolecule and desired degree of PEGylation, requiring empirical optimization.

Materials
  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5. Ensure the buffer is free of primary amines.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (optional, for dissolving this compound)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns and buffers)

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Protocol for Protein Conjugation
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound to achieve the desired molar excess (e.g., 10-fold) over the protein.[9]

    • Immediately before use, dissolve the this compound in the Reaction Buffer. If solubility is limited, dissolve it in a minimal volume of anhydrous DMSO or DMF and add it to the protein solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.[10]

  • Conjugation Reaction:

    • Add the freshly prepared this compound solution to the protein solution while gently mixing.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C for 16-24 hours with gentle agitation.[12]

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

  • Reaction Quenching:

    • Once the desired level of conjugation is achieved, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted this compound.[9]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Purification of the PEGylated Protein:

    • Purify the conjugate from unreacted this compound, unconjugated protein, and quenching reagent using a suitable chromatography method.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller unconjugated protein.[1][]

    • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The conjugation of PEG to a lysine residue neutralizes its positive charge, allowing for the separation of different PEGylated species from the unmodified protein.[1][]

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unconjugated protein.

    • HPLC (SEC or RP-HPLC): To assess the purity and heterogeneity of the conjugate.[14]

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation by observing the mass increase.[11][15]

Applications in Drug Development

The robust and versatile nature of this compound chemistry has led to its widespread application in the development of advanced therapeutics.

  • Antibody-Drug Conjugates (ADCs): PEG linkers, including those derived from this compound, are used to connect potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility and stability of the ADC.[3]

  • PROTACs (Proteolysis Targeting Chimeras): this compound is employed as a linker to synthesize PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][16] The flexibility and hydrophilicity of the PEG linker are often crucial for the formation of a productive ternary complex.

protac_workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis poi_ligand POI Ligand (with nucleophile) step1 1. Couple POI Ligand to Tos-PEG9-Tos poi_ligand->step1 e3_ligand E3 Ligase Ligand (with nucleophile) step2 2. Couple E3 Ligase Ligand e3_ligand->step2 peg9_ditos Tos-PEG9-Tos peg9_ditos->step1 purify_intermediate Purify Intermediate (HPLC) step1->purify_intermediate intermediate POI-PEG9-Tos Intermediate intermediate->step2 purify_final Purify Final PROTAC (HPLC) step2->purify_final protac Final PROTAC characterize Characterize (LC-MS, NMR) protac->characterize purify_intermediate->intermediate purify_final->protac

Figure 3: Simplified Workflow for PROTAC Synthesis using a di-tosylated PEG9 linker.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, driven by the highly efficient SN2 reaction between its tosyl group and various nucleophiles on biomolecules. Its well-defined PEG spacer offers significant advantages in terms of solubility, stability, and pharmacokinetics of the resulting conjugates. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH and stoichiometry, as outlined in this guide, is essential for the successful design and synthesis of novel bioconjugates for a wide range of applications in research and therapeutic development.

References

An In-depth Technical Guide to PEG9-Tos: Chemical Structure, Physicochemical Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG9, a versatile heterobifunctional linker crucial in modern bioconjugation and therapeutic development. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Role of PEG Linkers in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a fundamental strategy for improving the pharmacological properties of peptides, proteins, and small-molecule drugs.[1] PEG linkers, such as PEG9-Tos, are instrumental in this process, connecting two or more molecular entities while leveraging the advantageous properties of the PEG backbone.[1] These properties include enhanced hydrophilicity, leading to improved solubility and stability of the conjugated molecule.[1][2] The flexible nature of the PEG chain also provides necessary spatial separation between the conjugated moieties, which is often critical for maintaining their biological activity.[1]

This compound: Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker composed of nine repeating ethylene glycol units and functionalized with a tosyl (tosylate) group.[1] The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly valuable reagent for bioconjugation.[1][2] Depending on the synthetic route, this compound can be monofunctional (m-PEG9-Tos or Tos-PEG9-OH) or homobifunctional (Tos-PEG9-Tos).[1][3] The PEG component enhances the aqueous solubility of hydrophobic molecules to which it is conjugated, a significant advantage in drug development where poor solubility can be a major hurdle.[1]

Physicochemical Properties

The key physicochemical properties of various forms of this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Mono-tosylated PEG9 (m-PEG9-Tos or Tos-PEG9-OH)

PropertyValueReference
Synonyms α-Tosyloxy-ω-hydroxy-nona(ethylene glycol)[3]
CAS Number 62573-11-9[3]
Chemical Formula C25H44O12S[1][3]
Molecular Weight 568.67 g/mol [3]
Appearance Liquid[3]
Purity ≥95% - 97%[3]
Storage 2-8°C, sealed, away from moisture[3]

Table 2: Physicochemical Properties of Di-tosylated PEG9 (Tos-PEG9-Tos)

PropertyValueReference
CAS Number 57436-38-1[4]
Chemical Formula C30H46O13S2[4]
Molecular Weight 678.8 g/mol [4]
Purity 98%[4]
Storage Condition -20°C[4]

Table 3: Physicochemical Properties of Tos-PEG9-Boc

PropertyValueReference
CAS Number 1345337-28-1[5]
Molecular Formula C30H52O13S[5]
Molecular Weight 652.79 g/mol [5]

Mechanism of Action and Reactivity

The utility of this compound in bioconjugation stems from the high reactivity of the tosylate group. Tosylate is an excellent leaving group because its negative charge is delocalized through resonance, which stabilizes the anion after its departure. This renders the carbon atom to which it is attached highly susceptible to nucleophilic attack.[1][2] This reaction is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile displaces the tosylate group, forming a stable covalent bond with the PEG linker.[1][2]

Common nucleophiles in biological systems that can react with this compound include the primary amines (-NH2) of lysine residues and the N-terminal amino groups of proteins, as well as the thiol (-SH) groups of cysteine residues.[1][2]

cluster_reactants Reactants cluster_products Products Biomolecule_N Biomolecule-Nucleophile Conjugate Biomolecule-Nucleophile-PEG9-Molecule Biomolecule_N->Conjugate Tos_PEG9 Tos-PEG9-Molecule Tos_PEG9->Conjugate Tosylate Tosylate Tos_PEG9->Tosylate Leaving Group

General Reaction Scheme for Nucleophilic Substitution.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound derivatives are provided below. These protocols are based on established methods for the tosylation of polyethylene glycols and their subsequent analysis.[3]

Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

This protocol outlines the mono-tosylation of nonaethylene glycol.

Materials:

  • Nonaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Collect the fractions corresponding to the desired product and remove the solvent under reduced pressure.[3]

Synthesis of Di-tosyl-PEG9 (Tos-PEG9-Tos)

This protocol outlines the di-tosylation of nonaethylene glycol.

Materials:

  • Nonaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous pyridine.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

System:

  • Reverse-phase C18 column

  • UV-Vis or Mass Spectrometry (MS) detector

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • B: Acetonitrile with 0.1% TFA or formic acid

Procedure:

  • Dissolve the crude this compound sample in a minimal amount of the mobile phase.

  • Inject the sample onto the C18 column.

  • Elute the compounds using a linear gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes).

  • Monitor the elution profile using the detector(s). The di-tosylated product will be more hydrophobic and thus have a longer retention time than the mono-tosylated and unreacted diol.[3]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and purity of this compound.

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals:

  • Aromatic protons of the tosyl group: Two doublets in the range of 7.3-7.9 ppm.

  • PEG backbone protons: A complex multiplet around 3.6 ppm.

  • Methylene protons adjacent to the tosyl group: A triplet around 4.1-4.2 ppm.

  • Methyl protons of the tosyl group: A singlet around 2.4 ppm.[3]

Applications in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow for PROTAC synthesis and evaluation.[3]

cluster_synthesis PROTAC Synthesis cluster_evaluation Evaluation POI_Ligand Protein of Interest (POI) Ligand with Nucleophile First_Conj 1. Conjugation POI_Ligand->First_Conj Tos_PEG9 Tos-PEG9-X Linker Tos_PEG9->First_Conj Intermediate POI-PEG9-X Intermediate First_Conj->Intermediate Second_Conj 2. Conjugation Intermediate->Second_Conj E3_Ligand E3 Ligase Ligand E3_Ligand->Second_Conj Final_PROTAC Final PROTAC (POI-PEG9-E3 Ligase) Second_Conj->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Target Degradation) Characterization->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocol Outline for PROTAC Synthesis:

  • First Conjugation: React the POI ligand containing a nucleophilic group (e.g., an amine or thiol) with a di-functionalized PEG9 linker (e.g., Tos-PEG9-N₃, where one end is a tosylate and the other is an azide for subsequent click chemistry). This reaction is typically carried out in an organic solvent like DMF or DMSO with a suitable base.[3]

  • Purification: Purify the resulting POI-PEG9-N₃ intermediate using reverse-phase HPLC.[3]

  • Second Conjugation: React the purified intermediate with the E3 ligase ligand that has been modified with a complementary functional group (e.g., an alkyne for click chemistry).[3]

  • Final Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by NMR and high-resolution mass spectrometry (HRMS).[3]

Signaling Pathway in PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a target protein. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

This compound and its derivatives are indispensable tools for researchers in chemistry, biology, and medicine. Their well-defined structure, predictable reactivity, and the beneficial properties conferred by the PEG spacer make them ideal for a broad range of applications, from fundamental bioconjugation studies to the development of innovative therapeutics like PROTACs. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these versatile linkers in research and development.[3]

References

Understanding the role of the tosyl group in PEG9-Tos reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Tosyl Group in PEG9-Tos Reactivity

For Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation and therapeutic development, the modification of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a fundamental strategy for improving the pharmacological properties of peptides, proteins, and small-molecule drugs.[1][2] Central to this process is the use of reactive PEG linkers. This guide provides a comprehensive technical overview of this compound, a versatile PEG linker, with a specific focus on the critical role of the tosyl group in defining its reactivity and utility in creating advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][4]

This compound is a derivative of polyethylene glycol composed of nine repeating ethylene glycol units, which form a hydrophilic spacer, and a terminal tosyl (tosylate) functional group.[3] It is this tosyl group that transforms the otherwise poorly reactive terminal hydroxyl group of the PEG chain into a highly reactive site for nucleophilic substitution.[5]

The Pivotal Role of the Tosyl Group as an Activating Moiety

The primary function of the tosyl group (p-toluenesulfonyl group) in this compound is to act as an excellent leaving group in nucleophilic substitution reactions.[4][5][6] A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The efficacy of a leaving group is determined by its ability to stabilize the negative charge it accepts upon departure. Alcohols are generally poor leaving groups because the hydroxide ion (HO-) is a strong base.[7]

The tosylate anion, however, is a very weak base and highly stable due to the resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring.[2][4][5][8] This extensive resonance stabilization makes the tosylate anion an exceptional leaving group, thus rendering the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack.[2]

Resonance stabilization of the tosylate anion.

Reaction Mechanism and Factors Influencing Reactivity

The primary reaction mechanism for this compound is a bimolecular nucleophilic substitution (S(_N)2) reaction.[2][5][9] In this reaction, a nucleophile attacks the electrophilic carbon atom attached to the tosyl group, leading to the displacement of the tosylate and the formation of a new covalent bond between the PEG linker and the nucleophile.[2][5]

General SN2 reaction of this compound with a nucleophile.

Several factors influence the rate and efficiency of this reaction:

  • Nucleophile Strength : The reactivity of this compound is directly related to the strength of the nucleophile. Stronger nucleophiles, such as thiols (thiolates), react more readily than amines or hydroxyls.[5][10]

  • pH : The pH of the reaction medium is critical, as it determines the protonation state of the nucleophile.[10][11]

    • Amines : The ε-amino group of lysine has a pKa of about 10.5. Reactions are typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of the deprotonated, nucleophilic amine (-NH₂).[10][11]

    • Thiols : The thiol group of cysteine has a pKa around 8.3-8.6. An optimal pH range of 7.0-8.5 provides a good balance of the highly nucleophilic thiolate anion (-S⁻) concentration while minimizing side reactions like disulfide bond formation.[10][11]

  • Steric Hindrance : Steric bulk around the nucleophilic group on the target molecule can impede the S(_N)2 attack, potentially slowing the reaction rate.[5]

  • Solvent : Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred for S(_N)2 reactions as they can solvate the cation but not the nucleophile, enhancing its reactivity.[9]

Quantitative Data on this compound Reactivity

The following tables summarize key quantitative data regarding the reactivity of this compound with various nucleophiles.

Table 1: Relative Reactivity of Nucleophiles with this compound
NucleophileRelative ReactivityOptimal pH RangeNotes
Thiol (Thiolate)++++7.0 - 8.5Highly nucleophilic and allows for more selective targeting at neutral pH.[11]
Primary Amine+++8.0 - 9.5Reactivity increases as the pH rises, leading to deprotonation.[11]
Hydroxyl+> 9.5Significantly less reactive than amines and thiols; requires high pH.[11]
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
ParameterReaction with Primary AmineReaction with Thiol
Solvent DMF, Acetonitrile, DMSO[9]DMF, Acetonitrile, DMSO
Base K₂CO₃, Et₃N, or excess amine[9]K₂CO₃, Et₃N[9]
Temperature Room Temperature to 60°C[9]Room Temperature[9]
Reaction Time 12 - 24 hours[9]2 - 12 hours[9]
Typical Yield 80 - 95%[9]> 90%[9]

Applications in Bioconjugation and Drug Development

The reliable reactivity endowed by the tosyl group makes this compound a valuable tool in various bioconjugation applications, most notably in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[12][13] this compound is frequently used as a flexible, hydrophilic linker to connect the target protein binder to the E3 ligase ligand.[3][4][14] The tosyl group enables the efficient, sequential coupling of these two components.

PROTAC_Synthesis_Workflow cluster_workflow Experimental Workflow for PROTAC Synthesis using this compound Linker A Ligand A (E3 Ligase or Target Protein binder) with Nucleophilic Group C Step 1: First Conjugation (Nucleophilic Substitution) A->C B Tos-PEG9-Tos (Di-tosylated Linker) B->C D Intermediate: Ligand A-PEG9-Tos C->D E Purification (e.g., HPLC) D->E F Purified Intermediate E->F H Step 2: Second Conjugation (Nucleophilic Substitution) F->H G Ligand B (Second binder) with Nucleophilic Group G->H I Crude PROTAC: Ligand A-PEG9-Ligand B H->I J Final Purification (e.g., HPLC) I->J K Pure PROTAC J->K L Characterization and Biological Evaluation K->L M Final PROTAC for Testing L->M

PROTAC synthesis workflow using a this compound linker.

Key Experimental Protocols

Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

This protocol describes the selective mono-tosylation of nonaethylene glycol.[3]

  • Materials : Nonaethylene glycol, p-Toluenesulfonyl chloride (TsCl), anhydrous Pyridine, anhydrous Dichloromethane (DCM), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel.

  • Procedure :

    • Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere and cool to 0°C.

    • Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

General Protocol for Protein Conjugation (Amine Targeting)

This protocol outlines a general method for conjugating this compound to protein lysine residues.[5]

  • Materials : Protein of interest, Tos-activated PEG (PEG-OTs), Reaction Buffer (e.g., 50 mM sodium borate buffer, pH 8.5-9.5), Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Procedure :

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of PEG-OTs in a water-miscible, non-nucleophilic solvent (e.g., DMSO).

    • Add the desired molar excess of the PEG-OTs stock solution to the stirring protein solution.

    • Incubate the reaction at room temperature or 4°C for a period ranging from 1 to 24 hours.

    • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

    • Once the desired degree of PEGylation is achieved, quench the reaction by adding the quenching solution.

    • Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.

Monitoring Reaction Progress with HPLC

High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis of PEGylation reactions.[15][16]

  • Procedure :

    • Sample Preparation : At various time points, withdraw a small aliquot of the reaction mixture and quench it by diluting in a suitable solvent (e.g., 50:50 water/acetonitrile).[15]

    • Chromatographic Conditions :

      • Column : C18 reverse-phase column.[16]

      • Mobile Phase : A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is typically used.[16]

      • Flow Rate : 1.0 mL/min.[16]

      • Detection : UV at 220 nm and 254 nm.[16]

    • Data Interpretation : Monitor the reaction by observing the decrease in the peak area of the this compound starting material and the increase in the peak area of the desired conjugated product.[15]

Conclusion

The tosyl group is the cornerstone of this compound reactivity. By transforming a terminal hydroxyl into a highly efficient leaving group, it "activates" the PEG chain for nucleophilic substitution.[4][5] This predictable and versatile reactivity allows for the efficient covalent attachment of the PEG9 linker to a wide array of biomolecules and synthetic ligands. Understanding the role of the tosyl group, the S(_N)2 reaction mechanism, and the factors that influence it is crucial for researchers and drug development professionals to effectively utilize this compound in the synthesis of next-generation therapeutics.[1][3]

References

An In-depth Technical Guide to the Solubility and Stability of PEG9-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of α-Tosyloxy-ω-hydroxy-nona(ethylene glycol), commonly referred to as PEG9-Tos. Understanding these properties is critical for the successful application of this versatile linker in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The information presented herein is compiled from established chemical principles and data from structurally analogous compounds to provide a robust framework for experimental design and execution.

Solubility Profile of this compound

The solubility of this compound is governed by the interplay of its distinct structural components: the hydrophilic nonaethylene glycol (PEG9) chain and the more hydrophobic terminal tosyl (p-toluenesulfonate) group.[1][2] The long, flexible PEG9 chain readily forms hydrogen bonds with water, significantly enhancing aqueous solubility.[3] Conversely, the aromatic tosyl group contributes to its solubility in organic media.[1] The overall solubility in a given solvent is a balance between these hydrophilic and hydrophobic characteristics.[1]

Predicted Solubility in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not widely available in public literature, a qualitative and predictive solubility profile has been established based on the properties of its constituent parts and data from similar molecules.[3][4]

Solvent ClassSolvent NamePredicted SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA recommended solvent for preparing concentrated stock solutions.[1][5]
N,N-Dimethylformamide (DMF)HighA suitable alternative to DMSO for stock solutions.[1][6]
Chlorinated Dichloromethane (DCM)HighUseful for organic synthesis and purification steps.[1][7]
Chloroform (CHCl₃)SolubleSimilar in utility to DCM.[5]
Aqueous Water, PBSSolubleThe PEG9 chain imparts significant water solubility.[7] However, solubility in purely aqueous media may be limited by the hydrophobic tosyl group, sometimes requiring a co-solvent.[1][3]
Alcohols Ethanol, MethanolSparingly SolubleMay require gentle heating to aid dissolution.[5][8]
Aromatic TolueneSparingly SolubleSolubility is limited.[5][9]
Ethers Diethyl EtherNot SolublePEGs are generally not soluble in ether.[9]
Practical Recommendations for Dissolution

Researchers may encounter challenges such as slow dissolution rates or precipitation when preparing solutions of this compound. The following practices can help mitigate these issues:

  • Stock Solutions: For most applications, it is advisable to first prepare a concentrated stock solution in a dry, polar aprotic solvent like DMSO or DMF.[1][6]

  • Aqueous Preparations: When diluting a stock solution into an aqueous buffer, add the organic stock solution slowly to the vortexing buffer to prevent precipitation.[1] Ensure the final concentration of the organic co-solvent is compatible with downstream applications.[1]

  • Assisted Dissolution: If the compound dissolves slowly, gentle heating (e.g., to 37°C) or sonication can accelerate the process.[1] Avoid excessive heat, which can promote degradation.[1]

Stability Profile of this compound

The utility of this compound is critically dependent on its chemical stability. Degradation can compromise its reactivity, leading to low yields and the generation of impurities. The primary sites of degradation are the tosylate ester bond and, to a lesser extent, the PEG backbone.[2]

Degradation Pathways

The principal degradation pathway for this compound in aqueous media is the hydrolysis of the tosylate ester, which cleaves the tosyl group and replaces it with a hydroxyl group (-OH).[10][11] This renders the molecule unreactive towards its intended nucleophilic target.[11] A secondary pathway involves the auto-oxidation of the PEG backbone, which can be initiated by exposure to oxygen, light, and elevated temperatures.[2][10]

cluster_factors Influencing Factors cluster_molecule This compound Degradation pH pH (Acidic or Basic) Molecule This compound pH->Molecule Accelerates Hydrolysis Temp Temperature Temp->Molecule Accelerates Degradation Moisture Moisture / Water Moisture->Molecule Hydrolysis NucBuffer Nucleophilic Buffers (e.g., Tris) NucBuffer->Molecule Nucleophilic Attack LightO2 Light & Oxygen LightO2->Molecule Oxidation of PEG Backbone

Caption: Key factors influencing the degradation of this compound.

Factors Influencing Stability
  • pH: The stability of the tosyl group is highly pH-dependent. The rate of hydrolysis is accelerated under both acidic and basic conditions.[10][11] The molecule is most stable in a neutral or slightly acidic pH range (pH 6.0-7.4).[10]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.[10][11] For every 10°C increase, the degradation rate can rise substantially.[10]

  • Buffer Composition: Buffer components can act as nucleophiles and attack the tosyl group.[10] Buffers containing primary or secondary amines, such as Tris or glycine, should be avoided for storage or conjugation reactions; non-nucleophilic buffers like phosphate or HEPES are recommended.[6]

  • Moisture: As hydrolysis is the primary degradation pathway, it is crucial to handle and store this compound under anhydrous conditions to the greatest extent possible.[12]

ConditionTosyl Group StabilityNotes
Acidic (pH < 6) LowAcid-catalyzed hydrolysis of the tosylate ester can occur.[12]
Neutral (pH 6-8) GoodThis is the optimal pH range for maintaining the integrity of the tosyl group during storage in solution.[10][12]
Basic (pH > 8) Low to ModerateBase-catalyzed hydrolysis is significant and accelerates as pH increases.[10] This pH range is often required for reactions but reduces the reagent's half-life.[13]
Strong Base (pH > 11) Very LowThe tosyl group is rapidly hydrolyzed or eliminated under strongly basic conditions.[12]
Recommended Storage and Handling

Proper storage is essential to prevent degradation and ensure the long-term viability of this compound.

FormTemperatureAtmosphereLight ConditionsInferred Duration
Solid / Powder-20°CInert (Ar/N₂)Protect from LightUp to 3 years
In Solvent-20°CInert (Ar/N₂)Protect from LightUp to 1 month
-80°CInert (Ar/N₂)Protect from LightUp to 6-12 months

Source: Inferred from data on structurally similar compounds.[2]

Handling Recommendations:

  • Always handle the solid compound under dry, inert conditions (e.g., in a glove box or desiccator).[12]

  • To prevent condensation, allow the vial to equilibrate to room temperature before opening.[5]

  • For solutions, use anhydrous solvents where possible and store under an inert atmosphere.[12]

  • Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for empirically determining the saturation solubility of this compound in a specific solvent.[4]

Methodology:

  • Preparation: Add an excess amount of solid this compound (more than is expected to dissolve) into a series of vials.

  • Solvent Addition: Add a known, precise volume of the test solvent to each vial.

  • Equilibration: Securely cap the vials and place them on a thermostatic shaker at a controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet all undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as needed and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.

  • Calculation: The calculated concentration represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

start Start prep 1. Add excess this compound to a known volume of solvent start->prep equilibrate 2. Equilibrate on shaker (e.g., 25°C, 24-48h) prep->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant 4. Carefully collect supernatant centrifuge->supernatant analyze 5. Quantify concentration (e.g., HPLC, UV-Vis) supernatant->analyze calculate 6. Calculate saturation solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Experimental Solubility Determination.[4]

Protocol for Stability Assessment via HPLC

This protocol provides a framework for a forced degradation study to evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in anhydrous DMSO).[14]

  • Stress Conditions: Prepare samples by diluting the stock solution into different aqueous buffers (e.g., pH 5, 7.4, and 9) and incubate them at various temperatures (e.g., 4°C, 25°C, and 37°C).[11]

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.[10] Quench any reaction if necessary and dilute the sample with the mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[11]

    • Detection: UV detection at 254 nm (for the tosyl group) and 214 nm (for the PEG backbone).[11]

  • Data Analysis: Monitor the decrease in the peak area of the parent this compound peak over time.[11] The rate of degradation can be calculated from this data. Hydrolysis of the tosyl group will result in a degradation product (PEG9-OH) that typically has a shorter retention time due to increased polarity.[11]

start Start prep 1. Prepare stock solution of this compound start->prep stress 2. Expose aliquots to stress conditions (pH, temp, etc.) prep->stress sample 3. Withdraw samples at defined time points (t=0, 1, 2...) stress->sample hplc 4. Analyze each sample by reverse-phase HPLC sample->hplc process 5. Measure peak area of parent compound vs. time hplc->process determine 6. Calculate stability profile and degradation rate process->determine end_node End determine->end_node

Caption: Workflow for assessing the stability of this compound.[2]

Competing Reaction Pathways

When using this compound in a conjugation reaction, the desired nucleophilic substitution competes with the undesired hydrolysis reaction, especially in aqueous buffers.[11] Optimizing reaction conditions (pH, temperature, reaction time) is crucial to favor the conjugation pathway and maximize the yield of the desired product.[6][11]

Reactants1 PEG9-OTs + Nu⁻ Product1 PEG9-Nu + TsO⁻ Reactants1->Product1 Desired Conjugation (SN2) Reactants2 PEG9-OTs + H₂O Product2 PEG9-OH + TsOH Reactants2->Product2 Undesired Hydrolysis

Caption: Competing reactions: desired conjugation versus undesired hydrolysis.[11]

References

The Lynchpin of Bioconjugation: A Technical Guide to the Heterobifunctional Nature of Tos-PEG9-Boc for Sequential Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development, the precise and stable linkage of molecular components is paramount.[1] The heterobifunctional crosslinker, Tos-PEG9-Boc, has emerged as a critical tool for researchers and scientists, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This technical guide provides an in-depth exploration of the core attributes, experimental applications, and underlying mechanisms of Tos-PEG9-Boc, offering a comprehensive resource for professionals in drug discovery and bioconjugation.

At its core, Tos-PEG9-Boc is an advanced chemical reagent engineered with two distinct reactive moieties at either end of a nine-unit polyethylene glycol (PEG) spacer.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules.[1] One terminus features a tosyl (Tos) group, a highly efficient leaving group that readily reacts with nucleophiles such as thiols and amines, forming stable covalent bonds.[1] The other end is capped with a tert-butyloxycarbonyl (Boc) protecting group, which temporarily shields a primary amine.[1] This Boc group can be selectively removed under mild acidic conditions, unveiling the amine for subsequent conjugation steps.[1][3] This strategic design prevents unwanted side reactions and allows for the precise construction of complex biomolecular architectures.[1]

Core Principles and Physicochemical Characteristics

The utility of Tos-PEG9-Boc in bioconjugation stems from the distinct functionalities of its three key components:

  • Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions.[3][4] This end of the linker is designed to react with nucleophiles such as primary amines and thiols present on biomolecules or synthetic constructs.[3] The high reactivity of the tosyl group allows for efficient conjugation under controlled conditions.[3]

  • Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that imparts favorable physicochemical properties to the resulting bioconjugate.[3] Key benefits of the PEG spacer include increased aqueous solubility, reduced immunogenicity, and enhanced stability by providing a protective hydrophilic shield.[3][5] The discrete length of the PEG9 chain allows for precise control over the distance between the conjugated molecules, which is often critical for biological activity.[3]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for primary amines.[3] Its stability under a range of conditions, coupled with its facile removal under mildly acidic conditions, enables a sequential and controlled conjugation strategy.[3] This allows for the attachment of the tosyl end of the linker to a molecule of interest, followed by deprotection of the Boc group to reveal a reactive amine for a subsequent conjugation step.[3]

The key physicochemical properties of Tos-PEG9-Boc are summarized in the table below.

PropertyValueReference
CAS Number1345337-28-1[6]
Molecular FormulaC₃₀H₅₂O₁₃S[6][7]
Molecular Weight652.79 g/mol [6][7]

Mechanism of Action in Sequential Conjugation

The heterobifunctional nature of Tos-PEG9-Boc allows for a two-stage reaction mechanism, enabling the directional and sequential coupling of two different molecular entities.[3]

Stage 1: Nucleophilic Substitution on the Tosyl Group

The primary reaction involves the nucleophilic attack on the carbon atom adjacent to the tosyl group by a suitable nucleophile on the first binding partner (Molecule A).[3] Common nucleophiles in bioconjugation include the ε-amino group of lysine residues and the thiol group of cysteine residues on proteins.[3]

Stage 2: Deprotection and Second Conjugation

Following the initial conjugation, the Boc protecting group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine.[1][3] The newly exposed primary amine on the PEG linker is now available for a second conjugation reaction with a second binding partner (Molecule B).[3] This second reaction can be an amide bond formation with a carboxylic acid (often activated as an NHS ester), an alkylation, or another nucleophilic addition, depending on the functional groups present on Molecule B.[3]

Sequential_Conjugation_Workflow Sequential Conjugation Workflow with Tos-PEG9-Boc cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Deprotection & Second Conjugation Molecule_A Molecule A (with Nucleophile, e.g., -NH2, -SH) Intermediate_1 Molecule A-PEG9-Boc Molecule_A->Intermediate_1 Nucleophilic Substitution Tos_PEG9_Boc Tos-PEG9-Boc Tos_PEG9_Boc->Intermediate_1 Intermediate_1_deprotect Molecule A-PEG9-Boc Intermediate_2 Molecule A-PEG9-NH2 Intermediate_1_deprotect->Intermediate_2 Boc Deprotection (e.g., TFA) Final_Conjugate Molecule A-PEG9-Molecule B Intermediate_2->Final_Conjugate Second Conjugation Molecule_B Molecule B (with Electrophile) Molecule_B->Final_Conjugate

Caption: Sequential conjugation workflow using Tos-PEG9-Boc.

Applications in Drug Development

The unique properties of Tos-PEG9-Boc make it a valuable tool in the development of complex therapeutic modalities like PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] Tos-PEG9-Boc serves as a precursor to the non-cleavable linkers used in PROTAC synthesis.[8] The PEG9 linker provides a stable, hydrophilic spacer that maintains the integrity of the PROTAC, allowing it to effectively induce the degradation of the target protein.[8]

PROTAC_MoA PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Ubiquitinated POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies.[9] The hydrophilic PEG9 spacer can enhance the solubility and stability of the ADC, and the defined linker length can influence the drug-to-antibody ratio (DAR) and overall therapeutic efficacy.[2]

Quantitative Data Summary

The efficiency of bioconjugation reactions using Tos-PEG9-Boc is dependent on several factors. The following tables summarize key quantitative data for representative reactions.

Table 1: Recommended Reaction Conditions for Tos-PEG9-Boc Conjugation to Primary Amines [10]

ParameterValueNotes
Molar Excess of Tos-PEG9-Boc5 to 20-foldMolar excess over the target molecule; requires empirical optimization.
Reaction pH8.0 - 9.5A basic pH is required to ensure the primary amine is sufficiently nucleophilic.
Compatible BuffersBicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).
Reaction TemperatureRoom Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate but may affect the stability of the target molecule.

Table 2: Typical Conditions for Boc Deprotection [11]

ParameterValueNotes
ReagentTrifluoroacetic acid (TFA)A strong acid is required for efficient cleavage.
TFA Concentration20-50% (v/v) in an anhydrous solvent (e.g., DCM)Higher concentrations can lead to faster reactions.
Temperature0°C to Room TemperatureThe reaction is typically started at a lower temperature and then allowed to warm.
Reaction Time1-2 hoursReaction progress should be monitored.

Experimental Protocols

The successful application of Tos-PEG9-Boc hinges on precise and controlled experimental execution. Below are detailed methodologies for its use in a sequential bioconjugation reaction.

Protocol 1: Conjugation of a Drug Molecule to the Tos-PEG9-Boc Linker

Objective: To covalently attach a drug molecule containing a nucleophilic group (e.g., amine or thiol) to the tosylated end of the linker.[2]

Materials:

  • Tos-PEG9-Boc linker[2]

  • Drug molecule with a primary amine or thiol group[2]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

  • Reverse-phase HPLC system for purification[2]

  • LC-MS and NMR for characterization[2]

Procedure:

  • In a reaction vial, dissolve the drug molecule in a minimal amount of anhydrous DMF or DMSO.[2]

  • Add DIPEA or TEA (2-3 equivalents) to the solution to act as a base.[2]

  • In a separate vial, dissolve the Tos-PEG9-Boc linker (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.[2]

  • Add the linker solution dropwise to the drug solution while stirring.[2]

  • Allow the reaction to proceed at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by LC-MS.[2]

  • Upon completion, quench the reaction by adding a small amount of water.[2]

  • Purify the resulting Drug-PEG9-Boc conjugate by reverse-phase HPLC.[2]

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.[2]

Protocol 2: Boc Deprotection of the Drug-PEG9-Boc Conjugate

Objective: To remove the Boc protecting group to reveal a primary amine for subsequent conjugation.[2]

Materials:

  • Purified Drug-PEG9-Boc conjugate[2]

  • Anhydrous Dichloromethane (DCM)[2]

  • Trifluoroacetic acid (TFA)[2]

  • Toluene[2]

  • Rotary evaporator[2]

Procedure:

  • Dissolve the purified Drug-PEG9-Boc conjugate in anhydrous DCM in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add an equal volume of TFA to the solution.[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2]

  • Monitor the deprotection reaction by LC-MS or TLC until the starting material is consumed.[2]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[2]

  • The resulting deprotected Drug-PEG9-NH₂ conjugate (as a TFA salt) can be used directly in the next step or after neutralization.[2]

Protocol 3: Conjugation of the Deprotected Drug-PEG9-Amine to an Antibody

Objective: To conjugate the Drug-PEG9-NH₂ to a targeting antibody via an amine-reactive crosslinker to form a stable amide bond. This protocol assumes the antibody has been pre-activated with a suitable NHS ester crosslinker.[2]

Materials:

  • Targeting monoclonal antibody (mAb) activated with an NHS ester[2]

  • Deprotected Drug-PEG9-NH₂ conjugate[2]

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Size-Exclusion Chromatography (SEC) system for purification[2]

Procedure:

  • Prepare the activated antibody solution in the conjugation buffer at a concentration of 1-10 mg/mL.[2]

  • Dissolve the deprotected Drug-PEG9-NH₂ conjugate in the conjugation buffer.[2]

  • Add the desired molar excess of the Drug-PEG9-NH₂ solution to the activated antibody solution. The optimal molar ratio should be determined empirically.[2]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.[2]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[2]

  • Purify the resulting ADC by SEC to remove unreacted drug-linker and other small molecules.[2]

Experimental_Workflow General Experimental Workflow Start Start Protocol1 Protocol 1: Conjugation of Drug to Tos-PEG9-Boc Start->Protocol1 Purification1 Purification of Drug-PEG9-Boc Protocol1->Purification1 Protocol2 Protocol 2: Boc Deprotection Purification1->Protocol2 Protocol3 Protocol 3: Conjugation to Antibody Protocol2->Protocol3 Purification2 Purification of Final ADC Protocol3->Purification2 End End Purification2->End

References

The PEG9 Spacer: A Linchpin in Modern Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) spacers, a process known as PEGylation, is a fundamental strategy in the development of advanced biotherapeutics. Among the diverse array of PEG linkers, the discrete nine-unit ethylene glycol spacer (PEG9) has emerged as a critical component in optimizing the therapeutic potential of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide therapeutics. This technical guide provides a comprehensive overview of the key benefits of the PEG9 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The strategic incorporation of a PEG9 spacer offers a finely tuned balance of properties that enhance solubility, extend circulatory half-life, reduce immunogenicity, and provide optimal spatial orientation, thereby addressing many of the challenges in bioconjugate development.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol linkers are composed of repeating ethylene glycol units (-(CH2CH2O)n-). Their integration into bioconjugates imparts several beneficial physicochemical and pharmacological properties. A critical distinction in PEG technology is between traditional polydisperse PEGs, which are mixtures of various chain lengths, and monodisperse or discrete PEGs (dPEGs), which have a precise, single molecular weight.[1] A PEG9 spacer is a monodisperse linker containing exactly nine ethylene glycol units.[1] The homogeneity of discrete PEGs is a significant advantage for pharmaceutical development, as it results in a structurally defined final product, simplifying characterization and ensuring batch-to-batch consistency.[1]

The key benefits conferred by a PEG9 spacer include:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to aggregation and poor stability.[1][2] The hydrophilic nature of the PEG9 chain acts as a solubilizing agent, creating a hydration shell that shields the hydrophobic drug, preventing aggregation and improving solubility in aqueous environments.[1][3] This allows for the creation of bioconjugates with higher drug-to-antibody ratios (DARs) without inducing aggregation.[4][5]

  • Improved Pharmacokinetics (PK): PEGylation significantly extends the in-vivo circulation time of bioconjugates.[1] The flexible PEG9 chain increases the molecule's hydrodynamic size, which reduces the rate of renal clearance.[1][6] This leads to a longer plasma half-life, slower clearance, and increased overall drug exposure (Area Under the Curve, AUC), allowing more time for the therapeutic agent to reach its target.[1] Studies have shown that increasing PEG length from two to eight or more units can systematically improve PK profiles, with effects often plateauing around eight units, placing PEG9 in an optimal range.[1]

  • Reduced Immunogenicity and Enhanced Stability: The PEG9 polymer can act as a shield, masking potentially immunogenic epitopes on the protein or payload surface, thereby reducing the risk of an immune response.[1][3] It also offers protection from enzymatic degradation.[1]

  • Optimized Spatial Orientation: The spacer physically separates the biomolecule (e.g., an antibody) from the functional payload.[1] This separation minimizes steric hindrance, ensuring that the biomolecule can bind to its target receptor without interference from the attached payload.[1]

Data Presentation: The Impact of PEG Spacer Length

The selection of an appropriate PEG spacer length is a critical optimization parameter, representing a balance between improving solubility and pharmacokinetic profiles while maintaining potent biological activity.[4] While direct head-to-head data for PEG9 is not always available, the trends observed with similar PEG lengths provide a strong indication of its expected performance.[4]

Table 1: Impact of PEG Spacer Length on Pharmacokinetics of an Antibody-Drug Conjugate

PEG Spacer LengthClearance (mL/h/kg)Half-life (t½, hours)Observations
PEG20.35120Moderate improvement over non-PEGylated conjugates.
PEG40.28150Further reduction in clearance and increased half-life.
PEG8 0.15 250 Significant improvement in PK profile, with effects beginning to plateau. [4]
PEG120.12280Near-optimal pharmacokinetic benefits.[4]

Data synthesized from a study on PEGylated glucuronide-MMAE linkers. This data clearly demonstrates that increasing the PEG spacer length leads to a significant improvement in the pharmacokinetic profile of the ADC, with clearance rates beginning to plateau around the PEG8 to PEG12 length, suggesting a PEG9 spacer would offer near-optimal pharmacokinetic benefits.[4]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

PEG SpacerIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-Life (t½, min)Observations
No PEG31.949High in vitro potency but very short half-life.
PEG4k111.3219.5Significant extension of half-life with a decrease in immediate in vitro cytotoxicity.
PEG10k>1000>500Dramatically extended half-life, but with a more pronounced reduction in in vitro potency due to steric hindrance.

Data from a study on affibody-based drug conjugates. This table highlights a potential trade-off where longer PEG chains, while dramatically extending the in vivo half-life, may lead to a decrease in immediate in vitro cytotoxicity. The optimal balance for in vivo efficacy often favors a longer PEG chain despite a higher IC50 value.[4]

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficiency

PROTACTarget ProteinLinkerDC50 (nM)Dmax (%)
PROTAC ABRD4Alkyl50>90
PROTAC BBRD4PEG-based 15 >95
PROTAC CBRD4Long Alkyl80>80

This table summarizes representative data on the impact of linker composition on the degradation efficiency of BRD4-targeting PROTACs. The PEG-based linker in PROTAC B demonstrates superior degradation potency (lower DC50) and efficacy (higher Dmax) compared to alkyl linkers of varying lengths, highlighting the beneficial role of PEG in optimizing PROTAC performance.

Applications of PEG9 Spacers in Bioconjugation

Discrete PEG9 linkers and their close analogs are utilized across several major therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The inclusion of a PEG spacer is a key strategy for optimizing ADC performance.[1] It enhances the solubility of hydrophobic payloads, which permits a higher drug-to-antibody ratio (DAR) without causing aggregation.[1] This improved stability and the extended pharmacokinetic profile conferred by the PEG chain lead to greater overall exposure of the tumor to the therapeutic agent.[1]

ADC_Logical_Relationship cluster_components Components mAb Monoclonal Antibody PEG9 PEG9 Spacer ADC Antibody-Drug Conjugate (ADC) mAb->ADC Payload Cytotoxic Payload PEG9->ADC Payload->ADC Properties Improved Properties: - Solubility - Pharmacokinetics - Stability ADC->Properties

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[1] The linker's length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex.[7] PEG linkers are the most common type used in PROTAC design, with PEG9-based linkers being commercially available for PROTAC synthesis.[1] The PEG chain enhances the molecule's water solubility and cell permeability.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG9 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Peptide and Small Molecule Conjugates

PEGylation is widely used to improve the therapeutic properties of peptides, which often suffer from rapid degradation and renal clearance.[1] By increasing the peptide's size and shielding it from proteases, a PEG9 spacer can enhance its stability and circulation time, reducing the required dosing frequency.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of PEGylated bioconjugates.

Protocol for NHS-Ester PEGylation of a Protein with PEG9

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG9 to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • Acid-PEG9-NHS ester.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Anhydrous DMSO or DMF.

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation:

    • Allow the vial of Acid-PEG9-NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the Acid-PEG9-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved PEG9-NHS ester to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]

    • Gently mix the reaction solution and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[3]

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove unreacted PEG9-NHS ester and byproducts using SEC or dialysis against the desired storage buffer.[3]

Protocol for In Vitro Cytotoxicity Assay of an ADC

This protocol describes the use of the MTT assay to determine the in vitro potency of an ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC and control articles (unconjugated antibody, free payload).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete medium.

    • Add the diluted compounds to the respective wells and incubate for 72-120 hours.[8]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.[8]

Protocol for In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PEGylated protein in a rodent model.

Materials:

  • PEGylated protein of interest.

  • Animal model (e.g., Wistar or Sprague-Dawley rats).

  • Dosing vehicle (e.g., sterile PBS).

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Analytical method for quantification (e.g., ELISA or LC-MS).

Procedure:

  • Animal Dosing:

    • Administer the PEGylated protein to the animals via the desired route (e.g., intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) into tubes containing an anticoagulant.[1]

    • Process the blood to obtain plasma and store at -80°C until analysis.[1]

  • Sample Analysis:

    • Quantify the concentration of the PEGylated protein in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[1]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation A Bioconjugation (e.g., NHS-Ester PEGylation) B Purification (e.g., SEC) A->B C Purity & Aggregation (SEC) B->C D Identity & DAR (Mass Spectrometry) B->D E In Vitro Potency (Cytotoxicity Assay) D->E F In Vivo Pharmacokinetics (Animal Study) D->F

Conclusion

The PEG9 spacer represents a versatile and powerful tool in the design of modern biotherapeutics. By providing a strategic balance of hydrophilicity, steric shielding, and spatial separation, it effectively addresses many of the inherent challenges associated with the development of complex bioconjugates. The ability of the PEG9 linker to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity contributes directly to the creation of more stable, safer, and efficacious therapies. For researchers and drug developers, a thorough understanding and leveraging of the distinct advantages conferred by the PEG9 spacer is essential for designing the next generation of targeted therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Mono-tosyl-PEG9 (Tos-PEG9-OH)

Introduction

Mono-tosyl-PEG9 (Tos-PEG9-OH) is a heterobifunctional derivative of polyethylene glycol (PEG) composed of nine repeating ethylene glycol units.[1] One terminus of the PEG chain is functionalized with a tosylate group, while the other remains a hydroxyl group. The tosyl group is an excellent leaving group, making Tos-PEG9-OH a highly valuable intermediate for nucleophilic substitution reactions.[1][2] This reactivity, combined with the inherent benefits of the PEG chain—such as high water solubility, biocompatibility, and reduced immunogenicity—renders Tos-PEG9-OH a critical tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of mono-tosyl-PEG9, offering detailed protocols and technical data to support researchers in its successful preparation and application.

Chemical and Physical Properties

A summary of the key properties of mono-tosyl-PEG9 is presented below. These values are essential for handling, reaction setup, and analytical characterization.

PropertyValue
Synonyms α-Tosyloxy-ω-hydroxy-nona(ethylene glycol)
CAS Number 62573-11-9
Molecular Formula C25H44O12S
Molecular Weight 568.67 g/mol
Appearance Liquid
Typical Purity ≥95%
Storage Conditions 2-8°C, under an inert atmosphere, sealed, away from moisture

Table 1: Summary of chemical and physical properties of Mono-tosyl-PEG9.[1]

Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

The synthesis of mono-tosyl-PEG9 involves the selective tosylation of one of the two terminal hydroxyl groups of nonaethylene glycol.

Reaction Principle

The tosylation of PEG is a nucleophilic substitution reaction where a terminal hydroxyl group of the nonaethylene glycol attacks the sulfur atom of p-toluenesulfonyl chloride (TsCl).[2] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine (TEA), which serves to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.[2][4] To favor the formation of the mono-tosylated product over the di-tosylated byproduct, the stoichiometry is carefully controlled, typically by using a slight excess of the PEG diol or a substoichiometric amount of tosyl chloride.[1][4]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products PEG9 HO-(CH2CH2O)9-H (Nonaethylene Glycol) reagents + Pyridine + Anhydrous DCM 0°C to Room Temp. PEG9->reagents TsCl TsCl (p-Toluenesulfonyl Chloride) TsCl->reagents MonoTosPEG9 Tos-O-(CH2CH2O)9-H (Mono-tosyl-PEG9) DiTosPEG9 Tos-O-(CH2CH2O)9-Tos (Di-tosyl-PEG9 Side Product) reagents->MonoTosPEG9 Desired Reaction reagents->DiTosPEG9 Side Reaction

Diagram 1: Synthesis pathway for Mono-tosyl-PEG9.
Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the selective mono-tosylation of nonaethylene glycol.

Materials:

  • Nonaethylene glycol (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl) (0.9 equivalents)[1]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate[1][4]

Procedure:

  • Preparation: Ensure all glassware is oven-dried to remove residual water. Dry the nonaethylene glycol under a high vacuum at a moderately elevated temperature (e.g., 40-50 °C) overnight to eliminate moisture, which can hydrolyze the tosyl chloride.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Reagent Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (0.9 equivalents) in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the stirred nonaethylene glycol solution. Following this, add anhydrous pyridine (1.5-2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.[1][4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. Visualize spots using UV light and/or an iodine stain.

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1][4]

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][4]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Troubleshooting and Side Reactions

Careful control of reaction parameters is crucial to maximize the yield of the mono-tosylated product and minimize impurities.

IssuePotential Cause(s)Recommended Solution(s)
High Percentage of Di-tosylated PEG Molar excess of tosyl chloride. High reaction temperature.Reduce the molar ratio of TsCl to PEG (use 0.9 eq of TsCl or a slight excess of PEG). Perform the reaction at a lower temperature (0°C to room temperature).[4]
Presence of Unreacted PEG-OH Insufficient tosylating agent. Deactivation of TsCl by moisture.Use a slight excess of TsCl if mono-tosylation is not the primary goal, or ensure precise stoichiometry. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere.[4]
Formation of p-toluenesulfonic acid Hydrolysis of excess TsCl by trace amounts of water.Use anhydrous solvents and reagents. This impurity is typically removed during the aqueous work-up.[4]

Table 2: Troubleshooting common issues in PEG tosylation.[4]

Purification of Mono-tosyl-PEG9

Purification is a critical step to isolate the desired mono-tosyl-PEG9 from unreacted starting materials, the di-tosylated byproduct, and other impurities. Silica gel column chromatography is the most common method.

Purification_Workflow Start Crude Product (Post-Workup) ColumnChromatography Silica Gel Column Chromatography (Gradient: Ethyl Acetate in Hexanes) Start->ColumnChromatography FractionCollection Collect Fractions ColumnChromatography->FractionCollection ImpurityRemoval Separation of: - Unreacted PEG9 - Di-tosyl-PEG9 - Other Impurities ColumnChromatography->ImpurityRemoval TLC Analyze Fractions by TLC FractionCollection->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation (Reduced Pressure) Combine->Evaporation FinalProduct Pure Tos-PEG9-OH Evaporation->FinalProduct

Diagram 2: Experimental workflow for the purification of Tos-PEG9-OH.
Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude Tos-PEG9-OH product

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar di-tosylated product (Tos-PEG9-Tos) will elute first, followed by the desired mono-tosylated product (Tos-PEG9-OH), and finally the more polar unreacted nonaethylene glycol.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure mono-tosylated product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Tos-PEG9-OH.[1]

Purification by Precipitation

For some PEG derivatives, precipitation can be an effective purification step.

  • Concentrate the crude product solution.

  • Add the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.[2][4]

  • The PEGylated product, being less soluble in ether, will precipitate.

  • Collect the precipitate by filtration and dry under vacuum.[4]

Characterization of Tos-PEG9-OH

Confirmation of the structure and assessment of purity are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

¹H NMR is the primary technique for confirming the successful synthesis and purity of the mono-tosylated product.[1] The spectrum should be clean, with integrations matching the expected proton counts.

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (Tosyl) 7.3 - 7.92 x Doublets
Methylene adjacent to -OTs 4.1 - 4.2Triplet
PEG Backbone ~3.6Complex Multiplet
Methyl (Tosyl) ~2.4Singlet
Terminal Hydroxyl (-OH) VariableBroad Singlet

Table 3: Expected ¹H NMR signals for Mono-tosyl-PEG9 in a suitable deuterated solvent like CDCl₃.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the synthesized Tos-PEG9-OH, further verifying its identity. The spectrum may show peaks corresponding to adducts with ions like Na⁺ or K⁺.[1]

References

Preparation and characterization of di-tosyl-PEG9 (Tos-PEG9-Tos).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preparation and Characterization of Di-tosyl-PEG9 (Tos-PEG9-Tos)

Introduction

Di-tosyl-PEG9 (Tos-PEG9-Tos) is a homobifunctional crosslinker derivative of polyethylene glycol (PEG) containing two tosyl (tosylate) functional groups at each terminus of a nine-unit ethylene glycol chain. The tosyl group is an excellent leaving group, making Tos-PEG9-Tos highly reactive towards nucleophiles such as amines and thiols.[1] This reactivity, combined with the hydrophilicity and biocompatibility of the PEG chain, establishes Tos-PEG9-Tos as a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker.[1]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tos-PEG9-Tos, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Preparation and Purification

The synthesis of di-tosyl-PEG9 involves the tosylation of both terminal hydroxyl groups of nonaethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The subsequent purification is critical to remove unreacted starting materials and byproducts.[1][2]

Experimental Protocol: Synthesis of Di-tosyl-PEG9 (Tos-PEG9-Tos)

This protocol outlines the di-tosylation of nonaethylene glycol.[1]

Materials:

  • Nonaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (2-3 equivalents) to the stirred solution.[3]

  • Add p-toluenesulfonyl chloride (a slight excess, e.g., 2.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[1][3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure di-tosylated product.[1]

Chemical Synthesis and Workflow Visualization

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis and purification of Tos-PEG9-Tos.

chemical_reaction NonaethyleneGlycol HO-(CH₂CH₂O)₉-H Nonaethylene Glycol DiTosylPEG9 TsO-(CH₂CH₂O)₉-Ts Di-tosyl-PEG9 NonaethyleneGlycol->DiTosylPEG9 DCM, 0°C to RT TsCl 2x  p-TsCl TsCl->DiTosylPEG9 Pyridine Pyridine Pyridine->DiTosylPEG9 PyridiniumHCl 2x Pyridinium Hydrochloride

Caption: Chemical reaction for the synthesis of Di-tosyl-PEG9.

experimental_workflow start Start: Nonaethylene Glycol + p-TsCl + Pyridine reaction Reaction in DCM (0°C to Room Temp, 12-16h) start->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) workup->drying purification Purification (Silica Gel Column Chromatography) drying->purification final_product Pure Tos-PEG9-Tos purification->final_product characterization Characterization (NMR, MS, HPLC) final_product->characterization

Caption: Experimental workflow for Tos-PEG9-Tos synthesis.

Characterization

To confirm the identity, structure, and purity of the synthesized Tos-PEG9-Tos, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation.[1]

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1]

  • Expected ¹H NMR Signals: Key signals confirm the presence of the tosyl groups and the PEG backbone.[1] The integration of these signals helps in verifying the structure.

Assignment Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons (Tosyl)7.3 - 7.9Two Doublets
Methylene Protons (α to Tosyl)4.1 - 4.2Triplet
PEG Backbone Protons~3.6Complex Multiplet
Methyl Protons (Tosyl)~2.4Singlet
Table 1: Expected ¹H NMR signals for Di-tosyl-PEG9.[1]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.[1]

  • Technique: Electrospray ionization (ESI) is a common method for analyzing PEG derivatives.[1]

  • Procedure: A dilute solution of the sample is prepared in a solvent like methanol or an acetonitrile/water mixture and infused into the ESI source. The mass spectrum is typically acquired in positive ion mode.[1]

  • Expected Result: The spectrum will show peaks corresponding to the molecular ion of Tos-PEG9-Tos adducted with ions such as sodium (Na⁺) or potassium (K⁺).[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of the final product.[1][4]

  • Principle: The di-tosylated product is more hydrophobic than the starting nonaethylene glycol and any mono-tosylated intermediate. Therefore, it will have a longer retention time on a C18 reverse-phase column.[1]

  • Detection: As the PEG chain lacks a strong UV chromophore, detection can be challenging. However, the presence of the tosyl groups allows for UV detection. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for more universal detection of PEG compounds.[1][4][5]

Parameter Typical Condition
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Elution Linear gradient (e.g., 10% to 90% B over 30 min)
Detector UV (220 nm, 254 nm), ELSD, or CAD
Table 2: Typical HPLC parameters for purity analysis of Di-tosyl-PEG9.[1]

Quantitative Data Summary

The following table summarizes the key chemical properties of Di-tosyl-PEG9.

Property Value
Synonyms α,ω-Ditosylnona(ethylene glycol)
Molecular Formula C₃₂H₅₀O₁₃S₂
Molecular Weight 722.85 g/mol
Appearance Liquid or waxy solid
Purity ≥95% (as determined by HPLC/NMR)
Storage Conditions 2-8°C, sealed, protected from moisture
Table 3: Chemical properties of Di-tosyl-PEG9 (Tos-PEG9-Tos).[1]

Conclusion

The successful preparation and characterization of di-tosyl-PEG9 are crucial for its application in various fields of chemical biology and drug development. The protocols and analytical methods described in this guide provide a robust framework for synthesizing and validating this important bifunctional linker. Careful execution of the synthetic steps and rigorous characterization using NMR, MS, and HPLC are essential to ensure the high purity required for downstream applications.

References

The Transformative Role of PEG Linkers in Enhancing Drug Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy in drug development. This modification significantly enhances the pharmacological properties of a wide range of therapeutics, from small molecules to large biologics, by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the core principles of PEGylation, providing detailed experimental methodologies, quantitative data on its impact, and visual representations of key processes and pathways.

Core Principles of PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] When attached to a drug molecule, PEG chains form a protective hydrophilic shield.[3] This "stealth" effect is central to the benefits of PEGylation, as it sterically hinders the approach of proteolytic enzymes and antibodies, thereby reducing enzymatic degradation and immunogenicity.[4][] Furthermore, the increased hydrodynamic radius of the PEG-drug conjugate significantly reduces its renal clearance, leading to a prolonged circulation half-life.[3][6]

The design of the PEG linker itself is a critical determinant of the conjugate's properties. Key characteristics that can be modulated include:

  • Molecular Weight: Higher molecular weight PEGs generally lead to a greater increase in hydrodynamic size and a more pronounced effect on half-life.[3]

  • Architecture (Linear vs. Branched): Branched PEGs can provide a more substantial steric shield compared to linear PEGs of the same molecular weight, further enhancing protection and extending circulation time.[7]

  • Linker Chemistry (Cleavable vs. Non-cleavable): Non-cleavable linkers create a stable, permanent conjugate. In contrast, cleavable linkers are designed to release the active drug from the PEG carrier in response to specific physiological triggers at the target site, such as changes in pH or the presence of specific enzymes.[8]

Enhancing Pharmacological Properties: A Quantitative Perspective

The impact of PEGylation on the pharmacokinetic profiles of various drugs is well-documented. The following tables summarize the significant improvements observed in key parameters for several FDA-approved PEGylated therapeutics compared to their non-PEGylated counterparts.

DrugPEG MoietyHalf-life (t½) of Non-PEGylated DrugHalf-life (t½) of PEGylated DrugFold Increase in Half-lifeReference(s)
Interferon alfa-2a 40 kDa branched PEG~2.3 hours~72.4 - 135 hours~31 - 59[9][10]
Filgrastim (G-CSF) 20 kDa linear PEG~3.5 hours~33.2 - 49 hours~9.5 - 14[2][11]
Interferon beta-1a 20 kDa linear PEGSystemic Clearance: 232-261 ml/h/kgSystemic Clearance: 18.7-30.5 ml/h/kg~7.6 - 13.9 (decrease in clearance)[12]
Rurioctocog alfa pegol (Factor VIII) Not specified-1.4 - 1.5 times longer than non-PEGylated1.4 - 1.5[13][14]
Asparaginase 5 kDa linear PEG (multiple)Varies~5.3 - 5.8 days-[15][16]
Naloxone PEGylated derivative (Naloxegol)~1-1.5 hours~6-11 hours (for metabolites)-[17][18]
Adenosine Deaminase (ADA) 5 kDa linear PEG (multiple)ShortExtended, allowing for less frequent dosing-[19]
Uricase 10 kDa linear PEG (multiple)ShortExtended, allowing for sustained urate lowering-[20]

Note: The fold increase in half-life can vary depending on the specific study and patient population.

Experimental Protocols: A Methodological Guide

The successful synthesis and characterization of PEGylated drugs rely on well-defined experimental protocols. This section provides detailed methodologies for common PEGylation and analysis techniques.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to primary amine groups (e.g., lysine residues and the N-terminus) on a protein.[9][21]

Materials:

  • Protein to be PEGylated

  • m-PEG-NHS ester (e.g., m-PEG5-NHS ester)

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.

  • PEG-NHS Ester Preparation: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the PEG-NHS ester stock solution to the protein solution at a desired molar excess (e.g., 5- to 50-fold). Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG, NHS, and unmodified protein using SEC or IEX.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol details the conjugation of a maleimide-activated PEG to free sulfhydryl (thiol) groups on a protein, typically from cysteine residues.[2][22]

Materials:

  • Thiol-containing protein

  • Maleimide-activated PEG linker

  • Reaction Buffer (e.g., 10 mM HEPES, pH 7.0, degassed)

  • Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification System (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the maleimide-activated PEG in the reaction buffer to create a stock solution.

  • Conjugation Reaction: Add the maleimide-PEG stock solution to the protein solution at a 10- to 20-fold molar excess. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add a quenching reagent in excess of the unreacted maleimide-PEG to stop the reaction.

  • Purification: Purify the PEGylated protein using SEC to remove excess reagents and byproducts.

Protocol 3: Characterization of PEGylated Proteins

Accurate characterization of the PEGylated product is crucial to ensure quality and consistency.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to estimate the molecular weight of the PEGylated protein and assess the degree of PEGylation.[23]

    • Sample Preparation: Mix the PEGylated protein sample with Laemmli sample buffer containing SDS and a reducing agent. Heat at 95°C for 5 minutes.

    • Electrophoresis: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel.

    • Visualization: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as higher molecular weight bands.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying different PEGylated species.[23][24]

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and for detecting aggregates.

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This can be used to separate different PEGylated isoforms.

    • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. PEGylation can shield charged residues, altering the elution profile and allowing for the separation of isoforms.

Protocol 4: In Vivo Tumor Growth Inhibition Assay for a PEGylated Antibody-Drug Conjugate (ADC)

This protocol outlines a typical in vivo study to evaluate the efficacy of a PEGylated ADC.[17]

Materials:

  • Tumor cell line (e.g., HER2-positive)

  • Female immunodeficient mice (e.g., BALB/c nude)

  • PEGylated ADC and non-PEGylated control ADC

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every other day.

  • Treatment: Once tumors reach a predetermined size, randomly assign mice to treatment groups (e.g., vehicle, non-PEGylated ADC, PEGylated ADC). Administer the treatments intravenously at a specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is the inhibition of tumor growth compared to the control group. Monitor body weight as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time to visualize the anti-tumor efficacy.

Visualizing the Impact and Design of PEGylated Drugs

Diagrams are essential tools for understanding complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Signaling Pathway: Mechanism of PEGylated Liposomal Doxorubicin

PEGylated liposomal doxorubicin (PLD) enhances the delivery of doxorubicin to tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Once at the tumor site, doxorubicin is released and exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.

PEG_Doxorubicin_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Action PLD PEGylated Liposomal Doxorubicin (PLD) RES Reticuloendothelial System (RES) PLD->RES Reduced Uptake TumorVasculature Leaky Tumor Vasculature PLD->TumorVasculature EPR Effect Doxorubicin Doxorubicin TumorVasculature->Doxorubicin Extravasation & Drug Release TumorCell Tumor Cell Nucleus Nucleus TumorCell->Nucleus Doxorubicin->TumorCell Cellular Uptake DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition Nucleus->DNA Nucleus->TopoII Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis

Mechanism of PEGylated Liposomal Doxorubicin.
Experimental Workflow: Protein PEGylation and Characterization

The following diagram illustrates a typical workflow for the synthesis and analysis of a PEGylated protein.

General workflow for protein PEGylation.
Logical Relationship: Design of a PEGylated Drug

The development of a PEGylated drug involves a series of logical steps, from initial concept to preclinical evaluation.

PEG_Drug_Design_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation a Identify Therapeutic Molecule b Select PEG Linker (MW, Architecture) a->b c Choose Conjugation Chemistry b->c d Synthesize PEG-Drug Conjugate c->d e Physicochemical Analysis d->e f In Vitro Activity Assay d->f g Stability Studies d->g h Pharmacokinetic Studies (in vivo) e->h i Efficacy Studies (Disease Model) f->i g->h j Toxicology Studies h->j i->j k IND-Enabling Studies j->k Lead Candidate Selection

Logical workflow for PEGylated drug design.

Conclusion

PEG linkers are a versatile and powerful tool in modern drug development, offering a proven strategy to significantly enhance the pharmacological properties of therapeutic agents. By improving solubility, stability, and circulation half-life, and by reducing immunogenicity, PEGylation can transform a promising molecule with suboptimal pharmacokinetic characteristics into a viable and effective drug. The rational design of the PEG linker, coupled with robust experimental methodologies for synthesis and characterization, is paramount to harnessing the full potential of this technology to create safer and more efficacious medicines.

References

An In-Depth Technical Guide to PEGylation for Improving Protein Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for PEGylation

The advent of recombinant DNA technology has led to a significant increase in the number of protein-based therapeutics. However, the clinical application of these biomolecules is often hampered by inherent limitations such as short circulating half-lives, immunogenicity, and rapid proteolytic degradation.[1] PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, has emerged as a leading strategy to overcome these challenges.[2] This modification enhances the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from enzymatic degradation and immune recognition.[3] The ultimate goal of PEGylation is to improve the therapeutic efficacy and patient compliance by enabling less frequent dosing schedules.[2]

Core Principles of PEGylation Chemistry

PEGylation involves the reaction of an activated PEG derivative with a functional group on the protein surface. The choice of PEG reagent and reaction conditions dictates the specificity and stability of the resulting conjugate.

Generations of PEGylation:

  • First-Generation PEGylation: This approach involves the random conjugation of linear PEG molecules to primary amino groups, primarily the ε-amino group of lysine residues.[1] While effective in increasing the size of the protein, this method often results in a heterogeneous mixture of positional isomers with varying degrees of PEGylation, which can sometimes lead to a loss of biological activity.[4]

  • Second-Generation PEGylation: To address the heterogeneity of first-generation methods, second-generation PEGylation focuses on site-specific conjugation.[1] This is often achieved by targeting the N-terminal α-amino group or a free cysteine residue, leading to a more homogeneous and well-defined product.[4][5] This generation also saw the development of branched PEG structures, which can provide a more effective shield against immune recognition.

  • Third-Generation PEGylation: This newer generation focuses on creating PEG-protein conjugates with preserved biological activity and includes the use of Y-shaped or comb-shaped PEG polymers, which can offer reduced viscosity and minimize organ accumulation.

Impact of PEGylation on Protein Therapeutics: Quantitative Insights

The most significant impact of PEGylation is the dramatic improvement in the pharmacokinetic profile of the protein therapeutic. This is primarily characterized by a prolonged plasma half-life and reduced clearance. The extent of these changes is influenced by the size and structure (linear vs. branched) of the conjugated PEG molecule.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon-α
ParameterInterferon-αPEGylated Interferon-α (12 kDa linear PEG)PEGylated Interferon-α (40 kDa branched PEG)Reference(s)
Absorption Half-life (t½) ~2.3 hours~4.6 hours~50 hours[6]
Serum Half-life (t½) ~4 hours~40 hours~80 hours[7][8]
Clearance (CL) HighReduced ~10-foldReduced >100-fold[6]
Volume of Distribution (Vd) ~1.4 L/kg~1.0 L/kgRestricted[7]

Note: Values can vary depending on the specific study, patient population, and analytical methods used.

Table 2: Pharmacokinetic Parameters of Filgrastim (G-CSF) vs. Pegfilgrastim
ParameterFilgrastim (Non-PEGylated G-CSF)Pegfilgrastim (PEGylated G-CSF)Reference(s)
Serum Half-life (t½) 3.5 - 3.8 hours~33.2 - 42 hours[9][10]
Clearance Mechanism Primarily renalPredominantly neutrophil-mediated[9]
Table 3: Pharmacokinetic Parameters of Recombinant Human Erythropoietin (rHuEPO) vs. PEGylated rHuEPO
ParameterrHuEPO (Non-PEGylated)PEGylated rHuEPOReference(s)
Elimination Half-life (t½β) 86 min - 2.7 hours (in rats)21 - 26 hours (in rats)[11]
Elimination Half-life (t½) 6 - 24 hours~130 hours (CERA)[12]
Elimination Half-life (t½) ~4 hours (in rabbits)119 - 131 hours (in rabbits)[13]

Note: Data from animal studies may differ in humans.

Experimental Protocols

The following sections provide detailed methodologies for key PEGylation and characterization experiments. These protocols are generalized and must be optimized for each specific protein and PEG reagent.

Protocol 1: Site-Specific N-Terminal PEGylation using PEG-Aldehyde

This protocol describes the reductive amination of the N-terminal α-amino group of a protein with a PEG-aldehyde reagent.

Materials:

  • Protein of interest

  • mPEG-Propionaldehyde (mPEG-ALD)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 20 mM Sodium Acetate, pH 5.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., Size Exclusion or Ion-Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of other primary amines.[4]

  • PEG Reagent and Reductant Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer. Prepare a stock solution of NaCNBH₃ in the same buffer.

  • PEGylation Reaction:

    • Add mPEG-ALD to the protein solution at a 5- to 20-fold molar excess.[4]

    • Add NaCNBH₃ to the reaction mixture to a final concentration of 20-50 mM.[4]

    • Incubate the reaction at 4°C for 12-24 hours with gentle stirring.[4]

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted PEG-aldehyde.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts.

Protocol 2: Site-Specific Cysteine PEGylation using PEG-Maleimide

This protocol outlines the conjugation of a PEG-maleimide reagent to a free cysteine residue on a protein.

Materials:

  • Protein with an accessible free cysteine residue

  • mPEG-Maleimide

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[14]

  • Quenching Solution: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the target cysteine is in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a free thiol that can react with the maleimide.[14]

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the mPEG-Maleimide solution to the protein solution, typically at a 10- to 20-fold molar excess over the protein.[15]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Quenching the Reaction: Add a molar excess of a quenching agent (e.g., L-cysteine) to react with any unreacted mPEG-Maleimide.

  • Purification: Purify the PEGylated protein using a suitable chromatography method, such as Size Exclusion Chromatography, to separate it from unreacted components.[15]

Protocol 3: Characterization by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the initial assessment of a PEGylation reaction.

Materials:

  • PEGylated and non-PEGylated protein samples

  • SDS-PAGE loading buffer (containing SDS and a reducing agent)

  • Precast or self-cast polyacrylamide gel

  • Electrophoresis running buffer

  • Protein molecular weight markers

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the protein samples with the SDS-PAGE loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[16]

  • Gel Loading: Load the denatured protein samples and molecular weight markers into the wells of the polyacrylamide gel.[16]

  • Electrophoresis: Place the gel in the electrophoresis apparatus and apply a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.[16]

  • Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands.[16]

  • Analysis: The PEGylated protein will migrate slower than the non-PEGylated protein, appearing as a band of higher apparent molecular weight. The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylated species.

Protocol 4: Characterization by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is effective for purifying and analyzing PEGylated proteins.

Materials:

  • PEGylated protein sample

  • SEC column

  • Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.[17]

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any particulates.[18]

  • Chromatographic Run: Inject the prepared sample onto the column and monitor the elution profile at 280 nm.

  • Data Analysis: The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the non-PEGylated protein. The peak areas can be integrated to determine the relative abundance of each species.

Protocol 5: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is used to determine the molecular weight of the PEGylated protein and assess the degree of PEGylation.

Materials:

  • PEGylated protein sample

  • MALDI matrix (e.g., sinapinic acid for larger proteins)

  • Solvent for matrix and sample (e.g., 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample and Matrix Preparation: Dissolve the PEGylated protein sample and the MALDI matrix in the appropriate solvent.[19]

  • Co-crystallization: Mix the sample and matrix solutions and spot a small volume onto the MALDI target plate. Allow the spot to air-dry completely, allowing for the co-crystallization of the sample and matrix.[19]

  • Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum. For large molecules like PEGylated proteins, linear mode is often preferred.

  • Data Analysis: The resulting spectrum will show the mass-to-charge ratio of the protein species. The mass difference between the peaks corresponding to the non-PEGylated and PEGylated protein will indicate the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation. A broad peak is characteristic of PEGylated proteins due to the polydispersity of the PEG polymer.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the development and mechanism of action of PEGylated protein therapeutics.

PEGylated_Drug_Development_Workflow cluster_upstream Upstream Processing cluster_conjugation PEGylation cluster_downstream Downstream Processing & Analysis Protein_Expression Protein Expression (e.g., E. coli, CHO cells) Purification_Native Purification of Native Protein Protein_Expression->Purification_Native Characterization_Native Characterization of Native Protein Purification_Native->Characterization_Native PEGylation_Reaction PEGylation Reaction (e.g., N-terminal, Cysteine) Characterization_Native->PEGylation_Reaction Quenching Quenching PEGylation_Reaction->Quenching Purification_PEG Purification of PEGylated Protein (e.g., SEC, IEX) Quenching->Purification_PEG Characterization_PEG Characterization of PEGylated Protein (SDS-PAGE, MS, etc.) Purification_PEG->Characterization_PEG Formulation Formulation Characterization_PEG->Formulation Final_Product Final PEGylated Therapeutic Product Formulation->Final_Product

Caption: Generalized workflow for the development of a PEGylated protein therapeutic.

Interferon_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEGylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binding JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activation STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylation pSTAT1_pSTAT2 pSTAT1 / pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1_pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins Translation Antiviral_State Antiviral_State Antiviral_Proteins->Antiviral_State Antiviral State

Caption: Signaling pathway of PEGylated Interferon-α.

Conclusion and Future Directions

PEGylation has proven to be a highly successful strategy for enhancing the therapeutic properties of protein drugs, leading to numerous marketed products with improved efficacy and patient convenience. The evolution from random to site-specific conjugation has enabled the development of more homogeneous and potent therapeutics. Future innovations in PEGylation are likely to focus on the development of biodegradable PEGs to mitigate concerns about long-term accumulation and the exploration of alternative polymers to avoid potential immune responses to PEG itself. As our understanding of the structure-function relationships of PEGylated proteins continues to grow, so too will our ability to design and produce the next generation of highly optimized protein therapeutics.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with PEG9-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reaction of PEG9-Tosylate (PEG9-Tos) with various nucleophiles. The tosyl group is an excellent leaving group, facilitating the formation of a stable covalent bond between the PEG9 moiety and the nucleophile.[1][2] This process, known as PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[3][4]

Core Principle: Sɴ2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1][5] In this concerted reaction, the nucleophile attacks the carbon atom attached to the tosylate group, leading to the displacement of the stable tosylate anion and the formation of a new bond with the PEG9 chain.[1][5] The efficiency of this reaction is influenced by the nucleophilicity of the attacking species, the solvent, the temperature, and the pH.[5][6]

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize the key reaction parameters and typical yields for the nucleophilic substitution of this compound with common nucleophiles. These values are intended as a starting point and may require optimization for specific substrates and applications.[7][8]

Table 1: Reaction Conditions for Nucleophilic Substitution with this compound

NucleophileReagentMolar Excess (vs. This compound)SolventBaseTemperature (°C)Typical Reaction Time (hours)
Primary Amine R-NH₂1.2 - 20 equivalents[9]Acetonitrile, DMF, DMSO[5][10]K₂CO₃, DIPEA, TEA[5][10]Room Temp - 60[5][11]12 - 24[5]
Thiol R-SH1.1 - 1.5 equivalents[5]DMF, Water[5]K₂CO₃, NaH[5]Room Temperature[5]2 - 12[5]
Azide NaN₃1.5 - 5.0 equivalents[5]DMF, PEG-400[5]Not RequiredRoom Temp - 70[5]12 - 24[5]

Table 2: Expected Product Yields and Purity

NucleophileProduct LinkageTypical YieldNotes
Primary Amine Secondary Amine80 - 95%[5]Yield is dependent on the nucleophilicity and steric hindrance of the amine.[5]
Thiol Thioether> 90%[5]Thiols are highly efficient nucleophiles for this reaction.[5]
Azide Alkyl Azide> 95%[5]This is generally a very high-yielding reaction.[5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • PEG9-Tosylate (1.0 eq)

  • Amine-containing molecule (1.2 eq)

  • Anhydrous Acetonitrile or DMF

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 eq)[5][11]

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the PEG9-Tosylate in anhydrous acetonitrile.[5]

  • Add the amine-containing molecule, followed by the base (e.g., Potassium Carbonate).[5]

  • Stir the reaction mixture at 40°C.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12] The reaction is typically complete within 16 hours.[5]

  • Upon completion, cool the mixture to room temperature.[5]

  • If a solid base was used, filter the mixture to remove it.[5]

  • Concentrate the filtrate under reduced pressure.[5]

  • The crude product can be purified by dissolving the residue in dichloromethane (DCM) and washing with saturated aqueous sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[5]

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the procedure for forming a stable thioether linkage with a thiol-containing molecule.

Materials:

  • PEG9-Tosylate (1.0 eq)

  • Thiol-containing molecule (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol-containing molecule in anhydrous DMF.[5]

  • Add potassium carbonate and stir the mixture for 15 minutes at room temperature to deprotonate the thiol.[5]

  • Add a solution of PEG9-Tosylate in anhydrous DMF to the reaction mixture.[5]

  • Stir the reaction at room temperature for 4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 times) and then with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • If necessary, the crude product can be further purified by silica gel column chromatography.[5]

Protocol 3: Reaction with Azide Nucleophiles

This protocol outlines the synthesis of an azide-functionalized PEG9, a versatile intermediate for click chemistry.[13]

Materials:

  • PEG9-Tosylate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 - 5.0 eq)[5]

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve PEG9-Tosylate in anhydrous DMF.[2]

  • Add sodium azide to the solution.[2]

  • Heat the reaction mixture to 60-80°C and stir for 3-6 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.[2]

  • Extract the aqueous mixture with diethyl ether (3 times).[2]

  • Combine the organic extracts and wash with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • If required, purify the resulting PEG9-azide by column chromatography.[2]

Visualizations

The following diagrams illustrate the general workflow and reaction pathways for the nucleophilic substitution of this compound.

G prep Prepare Reactants (this compound, Nucleophile, Solvent, Base) setup Reaction Setup (Under Inert Atmosphere) prep->setup combine Combine Reagents setup->combine incubate Incubate (Stir at specified temperature) combine->incubate monitor Monitor Reaction Progress (TLC, LC-MS) incubate->monitor workup Aqueous Workup & Extraction incubate->workup purify Purification (e.g., Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for nucleophilic substitution.[5]

G reactants PEG9-OTs + R-NH₂ transition reactants->transition products PEG9-NH-R + TsO⁻ transition->products Sɴ2 base Base (e.g., K₂CO₃) Solvent (e.g., ACN) base->transition Conditions

Caption: Amine substitution reaction pathway.[5]

G reactants PEG9-OTs + R-S⁻ transition reactants->transition products PEG9-S-R + TsO⁻ transition->products Sɴ2 base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->transition Conditions

Caption: Thiol substitution reaction pathway.[5]

G reactants PEG9-OTs + N₃⁻ transition reactants->transition products PEG9-N₃ + TsO⁻ transition->products Sɴ2 solvent Solvent (e.g., DMF) solvent->transition Conditions

References

Application Notes and Protocols for Protein PEGylation using Tos-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the covalent modification of proteins with Tos-PEG9, a heterobifunctional crosslinking reagent. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2][3][4] The attachment of PEG can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life, enhance stability, improve solubility, and reduce immunogenicity.[1][2][4][5][6]

Tos-PEG9 is a valuable tool for PEGylation, featuring a tosyl group at one end of a nine-unit polyethylene glycol spacer.[7] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups on proteins, most commonly the primary amines of lysine residues and the N-terminus, or the thiol groups of cysteine residues.[5][7][8] This document will detail the mechanism of action, provide step-by-step experimental protocols, present quantitative data for reaction optimization, and offer guidance on the purification and characterization of the resulting PEGylated protein.

Mechanism of Action

The core mechanism of protein PEGylation with Tos-PEG9 is a bimolecular nucleophilic substitution (SN2) reaction.[5] The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles present on the protein surface.

Key Features of the Reaction:

  • Tosyl Group: As a highly effective leaving group, the p-toluenesulfonate (tosyl) group ensures efficient reaction progression.[5]

  • PEG Spacer: The nine-unit polyethylene glycol chain is a hydrophilic and flexible spacer that imparts beneficial physicochemical properties to the resulting conjugate, such as increased solubility and reduced aggregation.[5]

  • Nucleophilic Attack: The reaction is initiated by a nucleophilic functional group on the protein, typically the ε-amino group of a lysine residue or the sulfhydryl group of a cysteine residue.[5][8]

The general reaction scheme is as follows:

Protein-Nucleophile + Tos-PEG9 → Protein-Nucleophile-PEG9 + Tosylate

Quantitative Data for Reaction Optimization

The efficiency of the PEGylation reaction is influenced by several factors, including pH, the molar ratio of Tos-PEG9 to the protein, protein concentration, and reaction time. The following tables provide starting recommendations for optimizing the PEGylation of your protein of interest.

Table 1: Reactivity of Tos-PEG9 with Different Functional Groups

Functional GroupReactive TowardsRecommended pH RangeComments
Tosyl Primary Amines (e.g., Lysine, N-terminus)8.0 - 9.5The reaction rate increases with pH as the amine becomes deprotonated and more nucleophilic.[7][8] Avoid amine-containing buffers like Tris.[7][8]
Thiols (e.g., Cysteine)7.0 - 8.5Offers a more selective reaction at a neutral pH.[7]
Hydroxyls (e.g., Serine, Threonine)> 9.5Generally less reactive than amines and thiols and requires a higher pH.[7]

Table 2: Recommended Molar Excess of Tos-PEG9 for Protein PEGylation

Protein ConcentrationRecommended Molar Excess of Tos-PEG9
1-5 mg/mL10-20 fold
5-10 mg/mL5-10 fold
>10 mg/mL2-5 fold
Note: These are initial recommendations and may require optimization for your specific protein and the desired degree of PEGylation.[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the PEGylation of a model protein using Tos-PEG9, followed by methods for purification and characterization of the conjugate.

Protocol 1: General Procedure for Protein PEGylation with Tos-PEG9

This protocol outlines a general method for conjugating Tos-PEG9 to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • Tos-PEG9

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)[7]

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[7]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the recommended reaction buffer.[7]

  • Tos-PEG9 Solution Preparation:

    • Immediately before use, dissolve the required amount of Tos-PEG9 in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).[7]

  • PEGylation Reaction:

    • Add the calculated molar excess of the Tos-PEG9 stock solution to the protein solution while gently mixing.[7]

    • Ensure the final concentration of the organic solvent is below 10% (v/v) to minimize the risk of protein denaturation.[7]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Reaction time and temperature may need to be optimized for your specific protein.[7]

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted Tos-PEG9, add the quenching solution to a final concentration of 50 mM.[7]

    • Incubate for 30 minutes at room temperature.[7]

Protocol 2: Purification of the PEGylated Protein

Purification is a critical step to separate the PEGylated protein from the unreacted protein, excess PEG reagent, and byproducts.[] Size-exclusion chromatography (SEC) is a commonly used method for this purpose, as PEGylation increases the hydrodynamic radius of the protein.[][10]

Materials:

  • Quenched reaction mixture

  • SEC column

  • Mobile phase (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase.[7]

  • Sample Injection: Inject the quenched reaction mixture onto the equilibrated column.[7]

  • Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein will typically elute earlier than the unmodified protein due to its larger size.[7][10]

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.[7]

Protocol 3: Characterization of the PEGylated Protein

Characterization is essential to confirm the success of the PEGylation and to determine the degree of modification.

A. SDS-PAGE Analysis:

  • Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a smear or distinct bands of higher molecular weight.

  • Procedure:

    • Prepare polyacrylamide gels of an appropriate percentage.

    • Load the unmodified protein, the reaction mixture, and the purified PEGylated protein fractions onto the gel.

    • Run the gel under standard conditions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

B. MALDI-TOF Mass Spectrometry:

  • Principle: MALDI-TOF mass spectrometry provides a precise measurement of the molecular weight of the protein before and after PEGylation.

  • Procedure:

    • Sample Preparation: Mix the purified protein samples (both unmodified and PEGylated) with a suitable MALDI matrix.[7]

    • Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.[7]

    • Data Acquisition: Acquire the mass spectrum in the linear, positive ion mode.[7]

    • Data Analysis:

      • Determine the average molecular weight of the unmodified protein.[7]

      • Determine the average molecular weight of the PEGylated protein. A series of peaks, each separated by the mass of the attached PEG9 moiety, may be observed, indicating different degrees of PEGylation.[7]

      • Calculate the degree of PEGylation by subtracting the mass of the unmodified protein from the mass of the PEGylated protein and dividing by the molecular weight of the attached Tos-PEG9.[7][11]

Visualizations

The following diagrams illustrate the key processes involved in protein PEGylation with Tos-PEG9.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (or Protein-SH) PEG_Protein Protein-NH-(CH2CH2O)9-R (or Protein-S-(CH2CH2O)9-R) Protein->PEG_Protein Nucleophilic Attack TosPEG9 Tos-O-(CH2CH2O)9-R TosPEG9->PEG_Protein Tosylate Tosylate Anion TosPEG9->Tosylate Leaving Group

Caption: Chemical reaction of protein PEGylation with Tos-PEG9.

G A Protein Preparation (Buffer Exchange) C PEGylation Reaction (Incubation) A->C B Tos-PEG9 Solution Preparation B->C D Quenching the Reaction C->D E Purification (e.g., SEC) D->E F Characterization (SDS-PAGE, Mass Spec) E->F G Final PEGylated Protein F->G

Caption: Experimental workflow for protein PEGylation.

G Start Reaction Mixture SizeDiff Significant Size Difference? Start->SizeDiff ChargeDiff Significant Charge Difference? SizeDiff->ChargeDiff No SEC Size-Exclusion Chromatography (SEC) SizeDiff->SEC Yes HydrophobicityDiff Significant Hydrophobicity Difference? ChargeDiff->HydrophobicityDiff No IEX Ion-Exchange Chromatography (IEX) ChargeDiff->IEX Yes HIC Hydrophobic Interaction Chromatography (HIC) HydrophobicityDiff->HIC Yes RP_HPLC Reversed-Phase HPLC (RP-HPLC) HydrophobicityDiff->RP_HPLC No

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for Tos-PEG9-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the strategic use of functionalized linkers is crucial for achieving desired molecular properties and optimizing synthesis outcomes. Tos-PEG9-Boc is a heterobifunctional linker that offers significant advantages in solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies. This molecule incorporates a tosyl (Tos) group, a nine-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture makes it a powerful tool for the synthesis of complex peptides, improving solubility and minimizing aggregation of the growing peptide chain.[1][2]

The hydrophilic PEG chain creates a microenvironment that enhances the solvation of the resin and the nascent peptide, which is particularly beneficial for long or hydrophobic sequences that are prone to aggregation.[3][4] The Boc protecting group is central to the stepwise, controlled elongation of the peptide from the N-terminus, a hallmark of the robust Boc-SPPS methodology.[1] The tosyl group, an excellent leaving group, provides a reactive site for the initial anchoring to the solid support.[5][6]

These application notes provide a comprehensive guide to the effective utilization of Tos-PEG9-Boc in solid-phase peptide synthesis. Detailed protocols, quantitative data summaries, and visual diagrams are presented to enable researchers to seamlessly integrate this versatile linker into their peptide synthesis workflows.

Physicochemical Properties and Key Features

The distinct components of the Tos-PEG9-Boc linker each play a critical role in its function during SPPS.

FeatureDescriptionBenefit in SPPS
Tosyl (Tos) Group A p-toluenesulfonyl group.Acts as an excellent leaving group, facilitating the covalent attachment of the linker to an amino-functionalized solid support.[5][6]
Polyethylene Glycol (PEG9) Spacer A hydrophilic chain of nine ethylene glycol units.Improves the solvation of the resin-bound peptide, reduces aggregation, and can enhance the pharmacokinetic properties of the final peptide.[2][7]
tert-Butyloxycarbonyl (Boc) Group An acid-labile amine protecting group.Enables the stepwise and controlled addition of amino acids in the C-to-N direction, forming the basis of Boc-SPPS.[1][8]

Experimental Protocols

The following protocols detail the key stages of solid-phase peptide synthesis using a resin pre-functionalized with Tos-PEG9-Boc or by coupling the linker to an aminomethyl resin.

Protocol 1: Manual Boc-SPPS using Tos-PEG9-Boc Functionalized Resin

This protocol outlines the manual synthesis of a peptide on a solid support already functionalized with the Tos-PEG9-Boc linker.

Materials:

  • Tos-PEG9-Boc functionalized resin (e.g., polystyrene)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DCC)

  • Solid-phase synthesis vessel with a filter

  • Shaker or agitator

Procedure:

  • Resin Swelling:

    • Place the desired amount of Tos-PEG9-Boc resin in the synthesis vessel.

    • Add DCM to swell the resin for 30 minutes, then drain the solvent.[4]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).[4]

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • In a separate vessel, dissolve a coupling agent like DCC (3 eq.) in DCM or use a pre-activated solution of HBTU (3 eq.) and DIEA (6 eq.) in DMF.[4]

    • Add the amino acid/HOBt solution to the resin, followed by the coupling agent solution.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating an incomplete reaction), continue agitation or perform a second coupling.[4]

    • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4]

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection:

    • After coupling the final amino acid, perform a final Boc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: Peptide Cleavage from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus (if using HF)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation for Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus or a suitable flask for TFMSA cleavage.

    • Add the scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% anisole).[4]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.[4]

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.[4]

  • Peptide Precipitation and Isolation:

    • Wash the remaining resin with a small amount of TFA to dissolve the cleaved peptide.

    • Transfer the TFA solution to a centrifuge tube.

    • Add cold diethyl ether to precipitate the crude peptide.[4]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[4]

    • Dry the crude peptide pellet under vacuum.[4]

  • Purification:

    • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

The use of PEG-based linkers like Tos-PEG9-Boc generally leads to improved synthesis outcomes, particularly for challenging sequences.

Table 1: Representative Coupling Efficiencies in Boc-SPPS

Amino Acid Being Coupled (Carboxyl-Reacting)Amine-Reacting Residue on ResinTypical Coupling Efficiency (Single Coupling)Notes
AlanineGlycine>99%Generally efficient coupling.
ValineValine98-99%Steric hindrance can slightly reduce efficiency.[1][3]
Arginine(Tos)Leucine98-99%Bulky side chain can impact kinetics.[1][3]
Histidine(Dnp)Alanine<98%Often requires double coupling for completion.[1][3]
ProlineAny>99%Secondary amine can lead to faster coupling.

Note: Coupling efficiencies can be sequence-dependent and decrease with increasing peptide length.[1][3] On-line monitoring is recommended for optimal results.

Table 2: Expected Impact of Tos-PEG9-Boc on SPPS Outcomes

ParameterStandard Polystyrene ResinResin with Tos-PEG9-Boc LinkerReference
Resin Swelling Moderate in DCM, poor in polar solvents.Enhanced swelling in a wider range of solvents, including DMF.[2][7]
Peptide Aggregation Higher tendency for aggregation, especially with hydrophobic sequences.Reduced on-resin aggregation due to the solvating effect of the PEG chain.[2]
Crude Peptide Purity Variable, can be lower for "difficult" sequences.Generally higher crude purity due to improved reaction kinetics and reduced aggregation.[2]
Overall Yield Sequence-dependent, can be significantly reduced by aggregation.Potentially higher overall yield, especially for long or complex peptides.[2]

Visualizing the Workflow and Structure

To better illustrate the process and the molecule's structure, the following diagrams have been generated using the DOT language.

SPPS_Workflow Resin Tos-PEG9-Boc Resin Swell Resin Swelling (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Boc-AA, HBTU/DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for Peptide Elongation Wash2->Elongate Elongate->Deprotect n cycles FinalDeprotect Final Boc Deprotection Elongate->FinalDeprotect Cleave Cleavage (HF or TFMSA) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: General workflow for Boc-SPPS using a Tos-PEG9-Boc functionalized resin.

Tos_PEG9_Boc_Structure cluster_Tos Tosyl Group cluster_PEG PEG9 Spacer cluster_Boc Boc Group Tos Tos PEG9 -(OCH2CH2)9- Tos->PEG9 Boc Boc PEG9->Boc

Caption: Functional components of the Tos-PEG9-Boc linker.

Conclusion

The use of Tos-PEG9-Boc in solid-phase peptide synthesis offers a robust and efficient methodology for the production of high-quality peptides. The integrated polyethylene glycol linker significantly enhances the solvation properties of the resin, mitigating common challenges such as peptide aggregation, which is particularly advantageous for the synthesis of long and hydrophobic sequences. The protocols provided herein serve as a detailed guide for researchers and scientists, enabling the successful application of this versatile linker in their drug discovery and development endeavors. The strategic selection of linkers like Tos-PEG9-Boc is a critical step in advancing the field of peptide therapeutics.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Tos-PEG9-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using the heterobifunctional linker, Tos-PEG9-Boc. This linker is a valuable tool in nanomedicine and drug delivery, enabling the covalent attachment of nanoparticles to various bioactive molecules in a controlled, stepwise manner.[1][2] The protocols detailed below are intended for professionals in research and development who are focused on creating advanced nanoparticle-based therapeutic and diagnostic agents.

The Tos-PEG9-Boc linker possesses three key chemical features: a tosyl (Tos) group, a nine-unit polyethylene glycol (PEG9) chain, and a tert-butyloxycarbonyl (Boc) protected amine.[3] The tosyl group is an excellent leaving group, facilitating covalent conjugation with nucleophilic groups (such as amines or thiols) present on the surface of nanoparticles.[2] The PEG9 spacer is hydrophilic and flexible, which enhances the solubility and stability of the functionalized nanoparticles, reduces non-specific protein binding, and can improve their pharmacokinetic profile by extending circulation time.[1][4][5] The Boc-protected amine allows for a secondary conjugation step after deprotection, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.[1][2]

The functionalization process typically involves two main stages: the initial "PEGylation" of the nanoparticle surface via the reaction of the tosyl group, followed by the deprotection of the Boc group to expose a primary amine for subsequent bioconjugation.[6]

Data Presentation

Successful functionalization of nanoparticles with the Tos-PEG9-Boc linker can be evaluated by monitoring changes in their physicochemical properties. The following tables summarize key quantitative data related to the PEGylation process and subsequent modifications.

Table 1: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation

ParameterPre-PEGylationPost-PEGylation with Tos-PEG9-BocRationale for Change
Hydrodynamic Diameter (nm) Varies by nanoparticle typeIncrease of 5-20 nmThe addition of the PEG layer increases the overall size of the nanoparticle.[7]
Zeta Potential (mV) Varies (often negative for carboxylated or positive for aminated NPs)Shift towards neutralThe PEG layer shields the surface charge of the nanoparticle core.[8]
Polydispersity Index (PDI) < 0.2 (for monodisperse samples)Should remain low (< 0.3)A low PDI indicates a homogenous population of nanoparticles; significant aggregation would increase the PDI.[7]
Drug Loading Capacity (%) N/ADependent on subsequent conjugationThis is a measure for nanoparticles designed as drug carriers.
Drug Release Profile N/ACan be tailored by the choice of linker and drugThe linker can influence the release kinetics of the conjugated drug.[4]

Table 2: Recommended Reaction Conditions for Nanoparticle Functionalization and Deprotection

StageParameterRecommended ValueNotes
PEGylation Molar Excess of Tos-PEG9-Boc5 to 20-fold over nanoparticle surface functional groupsOptimization is often required to achieve desired PEG density.[6][7]
Reaction pH8.0 - 9.5A basic pH ensures that primary amine groups on the nanoparticle surface are sufficiently nucleophilic.[6]
Reaction TemperatureRoom Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate.[6]
Reaction Time4 - 24 hoursThe reaction progress should be monitored to determine the optimal time.[6]
Boc Deprotection Deprotection Reagent20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.[2][9]
Scavenger (Optional)2.5 - 5% (v/v) Triisopropylsilane (TIS)Used to prevent side reactions from the tert-butyl cation generated during deprotection.[6][9]
Reaction Temperature0°C to Room TemperatureThe reaction is typically initiated at a lower temperature and allowed to warm.[9]
Reaction Time1 - 3 hoursReaction progress can be monitored by analytical techniques.[9]

Experimental Protocols

The following are detailed protocols for the functionalization of amine-presenting nanoparticles with the Tos-PEG9-Boc linker, followed by the deprotection of the Boc group.

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles with Tos-PEG9-Boc

Objective: To covalently attach the Tos-PEG9-Boc linker to the surface of nanoparticles that have primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • Tos-PEG9-Boc linker

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)

Procedure:

  • Preparation of Nanoparticles: Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Linker Solution: Dissolve the Tos-PEG9-Boc linker in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved Tos-PEG9-Boc linker to the nanoparticle suspension. b. Add 2-3 equivalents of DIPEA or TEA to the reaction mixture to act as a base. c. Ensure the volume of the organic co-solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring.

  • Monitoring (Optional): The progress of the reaction can be monitored by quantifying the remaining free amine groups on the nanoparticle surface using assays such as the ninhydrin or fluorescamine assay.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30-60 minutes. This will consume any unreacted Tos-PEG9-Boc.

  • Purification: Remove excess reagents and byproducts by centrifugation followed by washing, or by using size-exclusion chromatography or dialysis.[7]

Protocol 2: Boc Deprotection of PEGylated Nanoparticles

Objective: To remove the Boc protecting group from the surface of the PEGylated nanoparticles to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Neutralizing buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: Resuspend the purified Boc-protected PEGylated nanoparticles in anhydrous DCM.

  • Deprotection Reaction: a. Prepare a deprotection cocktail, for example, 50% TFA in DCM with 2.5% TIS. b. Cool the nanoparticle suspension to 0°C in an ice bath. c. Slowly add the deprotection cocktail to the nanoparticle suspension.

  • Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours.[2]

  • Monitoring (Optional): The completion of the reaction can be monitored by assessing the disappearance of the Boc group using techniques like FTIR or NMR on a dried sample, or by quantifying the newly exposed amine groups.

  • Work-up and Purification: a. Upon completion, the deprotected nanoparticles can be precipitated by adding cold diethyl ether. b. Alternatively, the DCM and excess TFA can be removed under reduced pressure (e.g., rotary evaporation). c. The resulting nanoparticles should be washed thoroughly with DCM followed by a neutralizing buffer (e.g., PBS pH 7.4) to remove any residual acid.[2] This is often done through repeated centrifugation and resuspension steps.

Characterization of Functionalized Nanoparticles

A thorough characterization of the functionalized nanoparticles is crucial to ensure the success of the conjugation and deprotection steps.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of the functionalization. An increase in size after PEGylation is expected.[7]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift towards neutrality after PEGylation is indicative of successful surface coating.[8]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles and to check for any aggregation.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker and the removal of the Boc group by identifying characteristic vibrational bands.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation of the functionalization, particularly the disappearance of the Boc proton signal after deprotection.[11][12][13]

  • Quantification of Surface Groups: Assays to quantify the number of available amine groups on the nanoparticle surface before and after PEGylation, and after Boc deprotection.

Visualizations

experimental_workflow NP Amine-Functionalized Nanoparticle PEGylation PEGylation Reaction NP->PEGylation Linker Tos-PEG9-Boc Linker Linker->PEGylation PEG_NP Boc-Protected PEGylated Nanoparticle PEGylation->PEG_NP Purification Deprotection Boc Deprotection PEG_NP->Deprotection Amine_NP Amine-Terminated PEGylated Nanoparticle Deprotection->Amine_NP Purification FinalConj Final Conjugation Amine_NP->FinalConj Ligand Targeting Ligand/ Therapeutic Payload Ligand->FinalConj Targeted_NP Targeted Nanoparticle FinalConj->Targeted_NP

Caption: Workflow for nanoparticle functionalization.

targeted_drug_delivery TargetedNP Targeted Nanoparticle (with Ligand) Circulation Systemic Circulation TargetedNP->Circulation Administration Binding Ligand-Receptor Binding Circulation->Binding Transport TargetCell Target Cell (with Receptor) TargetCell->Binding Internalization Nanoparticle Internalization Binding->Internalization DrugRelease Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery logical relationship.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing a Tos-PEG9 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The linker is a critical element that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation.[1][4]

Polyethylene glycol (PEG) linkers are widely used in the design of PROTACs due to their favorable characteristics.[1] The inclusion of a PEG chain can improve the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Moreover, the length and composition of the PEG linker are vital parameters for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[1][5]

This document provides a detailed experimental workflow and protocols for the synthesis of a PROTAC utilizing a Tos-PEG9 linker, a versatile building block for PROTAC assembly.[6] The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution for the straightforward synthesis of PROTACs.[6]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, flagging it for degradation by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[2][5]

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Tos-PEG9 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ternary->PROTAC Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a Tos-PEG9 linker is a modular process that generally involves the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional linker.[5] The overall workflow includes the synthesis of a ligand-linker intermediate, followed by purification and subsequent coupling to the second ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization Ligand_A Ligand A (POI or E3 Ligase Ligand) Step1 Step 1: First Coupling (Nucleophilic Substitution) Ligand_A->Step1 Tos_PEG9_Tos Tos-PEG9-Tos Linker Tos_PEG9_Tos->Step1 Intermediate Intermediate: Ligand A-PEG9-Tos Step1->Intermediate Purification1 Purification (e.g., Flash Chromatography) Intermediate->Purification1 Ligand_B Ligand B (E3 Ligase or POI Ligand) Step2 Step 2: Second Coupling (Nucleophilic Substitution) Purification1->Step2 Ligand_B->Step2 Crude_PROTAC Crude PROTAC: Ligand A-PEG9-Ligand B Step2->Crude_PROTAC Purification2 Final Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC LCMS LC-MS Final_PROTAC->LCMS Verify Purity NMR ¹H NMR, ¹³C NMR Final_PROTAC->NMR Confirm Structure HRMS HRMS Final_PROTAC->HRMS Confirm Mass

A typical workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

The following protocols outline a general strategy for the synthesis of a PROTAC using a Tos-PEG9 linker. The specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of Ligand A-PEG9-Tos Intermediate

This protocol describes the initial coupling of one of the ligands (Ligand A) to the Tos-PEG9-Tos linker.

Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ligand A (1.0 equivalent) containing a nucleophilic group (e.g., -OH or -NH2).

  • Dissolve Ligand A in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add Tos-PEG9-Tos (1.5 equivalents) to the solution.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 equivalents) or Diisopropylethylamine (DIPEA, 3.0 equivalents).[5]

  • (Optional) To facilitate the reaction, a catalytic amount of sodium iodide (NaI, 0.1 equivalents) can be added.[5]

Reaction Conditions:

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of Ligand A.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with DCM (3 times).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand A-PEG9-Tos intermediate.

Protocol 2: Synthesis of Final PROTAC (Ligand A-PEG9-Ligand B)

This protocol details the coupling of the second ligand (Ligand B) to the purified intermediate from Protocol 1.

Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the purified Ligand A-PEG9-Tos intermediate (1.0 equivalent).

  • Dissolve the intermediate in anhydrous DMF.

  • Add Ligand B (1.2 equivalents), which also contains a nucleophilic group.

  • Add potassium carbonate (K₂CO₃, 3.0 equivalents) or DIPEA (3.0 equivalents).[5]

Reaction Conditions:

  • Stir the reaction mixture at 60-80 °C.[5]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

Work-up and Final Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with DCM (3 times).[5]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement of the synthesized PROTAC.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using a PEG linker. Actual yields and reaction times may vary depending on the specific ligands and linker used.

StepReactionReactants (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1First CouplingLigand A (1.0), Tos-PEG9-Tos (1.5), Base (3.0)DMF60-8012-2450-70>90
2Second CouplingLigand A-PEG9-Tos (1.0), Ligand B (1.2), Base (3.0)DMF60-8012-2440-60>95

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ).[2] A study on Bruton's tyrosine kinase (BTK) degraders found that a PROTAC with a nine-unit PEG linker was highly potent.[6]

Target ProteinE3 LigaseLinkerCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
BTKCereblon9-unit PEGRamos5.9 ± 0.5>95[6]

Conclusion

The use of a Tos-PEG9 linker provides a versatile and efficient method for the synthesis of PROTACs.[5] The tosyl group's reactivity as a leaving group allows for straightforward nucleophilic substitution reactions with functionalities commonly present on E3 ligase and target protein ligands.[5][6] The protocols and workflows outlined in this document offer a comprehensive guide for researchers to successfully synthesize and characterize novel PROTACs for targeted protein degradation. The optimization of linker length and composition is a critical step in achieving potent and selective protein degradation.[2]

References

Application Notes and Protocols for the Conjugation of Tos-PEG9 to Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG9 is a heterobifunctional linker valuable in bioconjugation for improving the solubility, stability, and pharmacokinetic properties of therapeutic agents like proteins, peptides, and antibody-drug conjugates (ADCs)[1][2]. The molecule features a tosyl (Tos) group at one end of a nine-unit polyethylene glycol (PEG) spacer[2]. The tosyl group is an excellent leaving group, facilitating reaction with nucleophilic groups such as the primary amines found at the N-terminus of proteins and on the side chain of lysine residues[1][2]. The hydrophilic PEG linker enhances the aqueous solubility and stability of the resulting conjugate while potentially reducing its immunogenicity[2][3]. These application notes provide a comprehensive guide to the general procedure for conjugating Tos-PEG9 to amine-containing molecules.

Reaction Principle

The conjugation of Tos-PEG9 to an amine-containing molecule proceeds via a nucleophilic substitution (S_N2) reaction. The primary amine of the target molecule acts as a nucleophile, attacking the carbon atom adjacent to the tosyl group. This results in the displacement of the tosylate, which is a very good leaving group, and the formation of a stable secondary amine linkage between the target molecule and the PEG linker.

A basic pH is crucial for this reaction to ensure that the primary amine is in its deprotonated, nucleophilic state[1][4].

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several parameters. The following tables summarize the key quantitative data and recommended starting conditions for the conjugation of Tos-PEG9 to amine-containing molecules. Optimization for each specific system is recommended[5].

Table 1: Recommended Reaction Conditions for Tos-PEG9 Conjugation to Primary Amines

ParameterRecommended ValueNotes
Molar Excess of Tos-PEG9 2 to 20-fold over the target moleculeThe optimal ratio depends on the number of desired PEG attachments and the reactivity of the target sites. Empirical optimization is required[4][5].
Reaction pH 8.0 - 9.5A basic pH is necessary to ensure the primary amine is sufficiently nucleophilic. The reaction rate increases with pH[2][4].
Compatible Buffers Bicarbonate, Borate, HEPES, PhosphateBuffers must be free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule[1][4].
Reaction Temperature 4°C to 37°CRoom temperature (20-25°C) is a good starting point. Higher temperatures can increase the reaction rate but may affect the stability of the target molecule. Reactions with sensitive proteins can be performed at 4°C for a longer duration[4][5].
Reaction Time 1 - 24 hoursProgress should be monitored to determine completion[2][4].
Solvent Aqueous buffer with up to 10-20% organic co-solvent (e.g., DMSO, DMF)A co-solvent can be used to dissolve the Tos-PEG9 reagent before adding it to the aqueous reaction mixture[4].

Table 2: Recommended Molar Excess of Tos-PEG9 for Protein Cross-linking

Protein ConcentrationRecommended Molar Excess of Tos-PEG9
1-5 mg/mL10-20 fold
5-10 mg/mL5-10 fold
>10 mg/mL2-5 fold
Note: These are initial recommendations and may require optimization for specific proteins and the desired degree of PEGylation[2].

Experimental Workflow

The general workflow for the conjugation of Tos-PEG9 to an amine-containing molecule involves preparation of the reactants, the conjugation reaction, quenching, and subsequent purification and analysis of the conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_target Prepare Amine-Containing Molecule Solution conjugation Conjugation Reaction (pH 8.0-9.5, RT, 1-24h) prep_target->conjugation prep_peg Prepare Tos-PEG9 Solution prep_peg->conjugation monitoring Monitor Reaction Progress (LC-MS, SDS-PAGE) conjugation->monitoring quenching Quench Reaction (Optional) monitoring->quenching purification Purify Conjugate (SEC, IEX, HIC) quenching->purification analysis Characterize Conjugate (LC-MS, SDS-PAGE) purification->analysis

Caption: General workflow for the conjugation of Tos-PEG9 to an amine-containing molecule.

Detailed Experimental Protocols

Protocol 1: General Procedure for Conjugation of Tos-PEG9 to a Protein

This protocol provides a general starting point. The optimal conditions should be determined empirically for each specific system[5].

Materials:

  • Protein of interest

  • Tos-PEG9

  • Reaction Buffer: 100 mM sodium borate buffer, pH 8.5 or 100 mM sodium phosphate, 150 mM NaCl, pH 8.0[1][5].

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5].

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or IEX chromatography columns)[5].

Procedure:

  • Preparation of Target Molecule: Dissolve the amine-containing target molecule (e.g., protein) in the Reaction Buffer to a final concentration of 1-10 mg/mL[1][4]. If the protein is in a buffer containing primary amines, a buffer exchange into the Reaction Buffer is necessary[2].

  • Preparation of PEG Reagent: Immediately before use, dissolve the Tos-PEG9 in a minimal amount of anhydrous DMSO or DMF to create a stock solution[2][4].

  • Conjugation Reaction: Add the desired molar excess of the dissolved Tos-PEG9 to the target molecule solution with gentle stirring[2][4]. The final concentration of the organic co-solvent should not exceed 10-20% of the total reaction volume to minimize protein denaturation[2][4].

  • Incubation: Incubate the reaction mixture for 1-24 hours. A common starting point is room temperature (20-25°C) for 1-4 hours or 4°C overnight[2][4].

  • Monitoring: Monitor the reaction progress by LC-MS or SDS-PAGE to determine the extent of conjugation[4].

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 30-60 minutes to consume any unreacted Tos-PEG9[2][4].

  • Purification: Purify the PEGylated conjugate using a suitable chromatography method to remove unreacted PEG linker and the native protein[4].

Protocol 2: Purification of the PEGylated Conjugate

PEGylation reactions typically result in a mixture of unreacted protein, unreacted PEG, and proteins with varying numbers of attached PEG molecules[]. Therefore, an effective purification strategy is necessary.

  • Size Exclusion Chromatography (SEC): This is one of the primary methods for purifying PEGylated proteins. It is effective at separating the larger PEGylated conjugate from the smaller unreacted protein and excess PEG reagent[][7].

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of a protein, altering its binding properties to an IEX resin. This allows for the separation of proteins with different degrees of PEGylation[][7].

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate PEGylated proteins and can serve as a complementary technique to IEX[].

  • Reverse Phase Chromatography (RP-HPLC): This technique is widely used for the purification of peptides and small proteins and can be applied to the separation of PEGylated conjugates, including positional isomers[].

Protocol 3: Characterization of the PEGylated Conjugate

The characterization of the final conjugate is crucial to confirm the success of the PEGylation.

  • SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, such as SEC and RP-HPLC, can be used to assess the purity of the conjugate and separate different PEGylated species[8][9].

  • Mass Spectrometry (MS): Mass spectrometry is the technique of choice for determining the accurate average molecular weight and the degree of PEGylation of the conjugate[8][9]. LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for detailed characterization[8][9]. For larger molecules, MALDI-MS can also be employed[2].

Troubleshooting

Issue: Low PEGylation Yield

  • Possible Cause: Hydrolysis of Tos-PEG9 in the aqueous solution[1].

    • Solution: Use a fresh or properly stored aliquot of Tos-PEG9 for each reaction[1].

  • Possible Cause: Suboptimal pH, leading to protonation of the amine group[1].

    • Solution: Ensure the reaction pH is within the optimal range of 8.0-9.5[1].

  • Possible Cause: Use of a buffer containing primary amines (e.g., Tris)[1].

    • Solution: Use non-amine-containing buffers like phosphate, HEPES, or borate[1].

Issue: Non-specific PEGylation

  • Possible Cause: Reaction with other nucleophiles on the protein, such as hydroxyl groups on serine, threonine, or tyrosine residues[1].

    • Solution: While less reactive than amines, this can occur at higher pH. Optimizing the pH and reaction time can help minimize this side reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the preparation and reaction of Tos-PEG9 with an amine-containing molecule.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Amine_Molecule Amine-Containing Molecule Reaction Nucleophilic Substitution Amine_Molecule->Reaction Tos_PEG9 Tos-PEG9 Reagent Tos_PEG9->Reaction Buffer Amine-Free Buffer (pH 8.0-9.5) Buffer->Reaction PEG_Conjugate PEGylated Conjugate Reaction->PEG_Conjugate Tosylate_Byproduct Tosylate Byproduct Reaction->Tosylate_Byproduct

Caption: Logical relationship of reactants and products in Tos-PEG9 conjugation.

References

Synthesis of Antibody-Drug Conjugates (ADCs) with PEG9-Tos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Tos-PEG9-Boc. This linker system offers a versatile platform for the development of targeted cancer therapeutics by enabling the precise conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The inclusion of a nine-unit polyethylene glycol (PEG9) spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting ADC.[1][2][3]

Principle of ADC Synthesis with Tos-PEG9-Boc

The synthesis of an ADC using a Tos-PEG9-Boc linker is a sequential, multi-step process that leverages the orthogonal reactivity of the linker's functional groups.[1] The tosyl (Tos) group serves as an excellent leaving group for nucleophilic substitution, allowing for covalent attachment to nucleophilic residues on the antibody, such as the ε-amino group of lysine or the thiol group of cysteine.[1][4] The other end of the linker contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. Following conjugation to the antibody, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then available for conjugation to an activated cytotoxic payload.[1] This controlled, stepwise approach allows for the precise assembly of the ADC.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While not exclusively for PEG9-Tos, this data provides an illustrative overview of the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of a Representative HER2-Targeting ADC with a PEG Linker and MMAE Payload [5]

Cell LineTarget ExpressionIC50 (nM)
NCI-N87HER2-positive4.94
BT-474HER2-positive2.48
MCF-7HER2-low>1000
PC-3HER2-negative>1000

Table 2: Pharmacokinetic Parameters of a Representative PEGylated ADC in Mice [5]

ADC ConstructHalf-life (t½)Clearance Rate
Non-PEGylated ADC19.6 minIncreased
ADC with 4 kDa PEG49.2 minDecreased
ADC with 10 kDa PEG11.2-fold increase vs non-PEGylatedFurther Decreased

Table 3: Comparison of Drug-to-Antibody Ratio (DAR) Determination Techniques [6]

TechniqueResolutionThroughputInformation Provided
Hydrophobic Interaction Chromatography (HIC)High for different DAR speciesMediumAverage DAR and distribution of drug-loaded species
Reversed-Phase Liquid Chromatography (RP-LC)High for light and heavy chains and their drug-loaded formsMediumDAR of subunits, can infer overall DAR
Mass Spectrometry (MS)Very high, can resolve species with small mass differencesLow to MediumPrecise mass of ADC, confirming conjugation and DAR
UV/Vis SpectroscopyNot applicable for resolutionHighAverage DAR (requires known extinction coefficients)

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of an ADC using a Tos-PEG9-Boc linker.

Protocol 1: Conjugation of Tos-PEG9-Boc to Antibody Lysine Residues[1][5]

Materials:

  • Monoclonal antibody (mAb)

  • Tos-PEG9-Boc linker

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-8.5[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column or centrifugal filter units for purification

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the antibody concentration to 5-10 mg/mL.[1]

  • Linker Preparation: Immediately before use, dissolve the Tos-PEG9-Boc in anhydrous DMSO to prepare a 10-20 mM stock solution.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tos-PEG9-Boc stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody.[1][5]

  • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[1][5]

  • Purification: Remove excess, unreacted linker and byproducts using SEC or buffer exchange with centrifugal filter units. Pool the fractions containing the conjugated antibody.[1][5]

Protocol 2: Deprotection of the Boc Group[1]

Materials:

  • Antibody-PEG9-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugal filter units

Procedure:

  • Reaction Setup: Lyophilize the purified antibody-linker conjugate if it is in an aqueous buffer.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in a suitable solvent (e.g., a mixture of aqueous buffer and a co-solvent like DMSO to maintain solubility). Add TFA to a final concentration of 20-50% (v/v). The optimal concentration and reaction time should be determined for each specific conjugate.[1]

  • Incubate the reaction at room temperature for 30-60 minutes. Progress can be monitored by LC-MS if possible.[1]

  • Neutralization and Purification: Neutralize the reaction by adding the Neutralization Buffer. Immediately purify the deprotected antibody-linker conjugate by buffer exchange using centrifugal filter units to remove TFA and byproducts.[1]

Protocol 3: Conjugation of Activated Payload to the Deprotected Antibody-Linker[1]

Materials:

  • Deprotected antibody-PEG9-NH2 conjugate

  • Activated payload (e.g., NHS-ester of a cytotoxic drug)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SEC column for purification

Procedure:

  • Payload Preparation: Dissolve the activated payload in a minimal amount of anhydrous DMSO.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the activated payload solution to the deprotected antibody-linker conjugate.[1]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[2]

  • Purification: Purify the final ADC using SEC to remove unreacted payload and other small molecules.[2]

Protocol 4: In Vitro Cytotoxicity Assay[4][5]

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Purified ADC and unconjugated antibody control

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[5]

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control. Add the diluted solutions to the cells and incubate for 72-96 hours.[5]

  • Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Payload Conjugation cluster_3 Step 4: Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_linker mAb-PEG9-Boc mAb->mAb_linker Reaction with Lysine Residues linker Tos-PEG9-Boc linker->mAb_linker deprotection TFA Treatment mAb_linker->deprotection mAb_linker_deprotected mAb-PEG9-NH2 deprotection->mAb_linker_deprotected ADC Antibody-Drug Conjugate (ADC) mAb_linker_deprotected->ADC Reaction with Amine payload Activated Cytotoxic Payload payload->ADC purification SEC Purification ADC->purification characterization DAR, Purity, Potency purification->characterization

Caption: Workflow for the synthesis of an ADC using a Tos-PEG9-Boc linker.

Mechanism of Action: ADC Targeting the HER2 Pathway

HER2_Signaling_Pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling HER2 HER2 Receptor ADC_internalized ADC Internalization (Endocytosis) HER2->ADC_internalized ADC Binding PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome ADC_internalized->Lysosome Payload_release Payload Release Lysosome->Payload_release Degradation Tubulin Microtubules Payload_release->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation ADC HER2-Targeting ADC ADC->HER2 Targeting

References

Application Notes and Protocols: Covalent Labeling of Biomolecules with Tos-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tos-PEG9-Boc, a heterobifunctional linker, for the covalent labeling of biomolecules. This document outlines the core principles of Tos-PEG9-Boc chemistry, detailed experimental protocols for its application, and quantitative data to guide experimental design.

Introduction

Tos-PEG9-Boc is a versatile chemical tool used in bioconjugation to link biomolecules in a precise and controlled manner.[1] Its unique structure consists of three key components: a tosyl (Tos) leaving group, a nine-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This trifunctional nature allows for a sequential and directional conjugation strategy, which is particularly valuable in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

The functionality of each component is as follows:

  • Tosyl (Tos) Group : The p-toluenesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This end of the linker is designed to react with nucleophiles such as the primary amines of lysine residues or the thiol groups of cysteine residues on biomolecules.[1][3]

  • Polyethylene Glycol (PEG9) Spacer : The nine-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility, stability, and pharmacokinetic profile of the resulting bioconjugate, while also reducing immunogenicity.[2][4] The defined length of the PEG9 chain allows for precise control over the distance between the conjugated molecules.[1]

  • tert-Butyloxycarbonyl (Boc) Group : The Boc group is a stable protecting group for the terminal amine.[1] It can be readily removed under mildly acidic conditions, revealing a reactive amine for a subsequent conjugation step.[3] This enables a controlled, stepwise approach to synthesizing complex bioconjugates.[1]

Mechanism of Action

The bioconjugation process using Tos-PEG9-Boc typically follows a two-stage mechanism:

  • Stage 1: Nucleophilic Substitution of the Tosyl Group : The primary reaction involves the attack of a nucleophile (e.g., an amine or thiol on the target biomolecule) on the carbon atom adjacent to the tosyl group. The tosylate anion is an excellent leaving group, driving the formation of a stable covalent bond between the PEG linker and the biomolecule. This reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.5) to ensure the nucleophile is in its more reactive, deprotonated state.[1]

  • Stage 2: Deprotection of the Boc Group and Second Conjugation : Once the linker is attached to the first molecule, the Boc protecting group is removed from the terminal amine using a mild acid, such as trifluoroacetic acid (TFA).[1][5] The newly exposed primary amine is then available for a second conjugation reaction, such as amide bond formation with an activated carboxylic acid (e.g., an NHS ester).[1]

Quantitative Data Presentation

The success of labeling reactions with Tos-PEG9-Boc is dependent on carefully controlled experimental parameters. The following tables summarize key quantitative data for the primary reaction steps.

Table 1: Recommended Reaction Conditions for Covalent Labeling with Tos-PEG9-Boc

ParameterValueNotes
Reactants
Target Biomolecule (with primary amine/thiol)1 equivalentMust be soluble in the reaction solvent.
Tos-PEG9-Boc1.1 - 20 equivalentsA slight to significant excess can drive the reaction to completion, but requires empirical optimization.[6][7]
Solvent Anhydrous DMF, DMSO, or AcetonitrileEnsure the solvent is dry to prevent hydrolysis of the tosyl group.[6] For protein solutions, a co-solvent should not exceed 10% of the total reaction volume.[5]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2 - 3 equivalents. Acts as a scavenger for the p-toluenesulfonic acid byproduct.[6]
Reaction pH 8.0 - 9.5A basic pH is necessary to ensure the primary amine is sufficiently nucleophilic.[5]
Compatible Buffers Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[5]
Reaction Temperature Room Temperature (20-25°C) to 60°CHigher temperatures can increase the reaction rate but may affect the stability of the target biomolecule.[1][2]
Reaction Time 4 - 24 hoursProgress should be monitored by analytical techniques such as LC-MS or HPLC to determine completion.[5]

Table 2: Recommended Conditions for Boc Deprotection

ParameterValueNotes
Reactants
Boc-PEG9-labeled Molecule1 equivalentMust be soluble in the reaction solvent.
Deprotection Reagent Trifluoroacetic acid (TFA)Typically used in a 50% solution with Dichloromethane (DCM).[5]
Scavenger Triisopropylsilane (TIS)2.5 - 5% (v/v). Used to prevent side reactions from the tert-butyl cation generated during deprotection.[6]
Reaction Temperature 0°C to Room TemperatureThe reaction is often started at 0°C and then allowed to warm to room temperature.[6]
Reaction Time 1 - 3 hoursDeprotection should be monitored by TLC or LC-MS until the starting material is consumed.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in a typical bioconjugation workflow using Tos-PEG9-Boc.

Protocol 1: Covalent Labeling of a Biomolecule with Tos-PEG9-Boc

This protocol describes the covalent attachment of the Tos-PEG9-Boc linker to a molecule containing a primary amine or thiol group.

Materials:

  • Target biomolecule with a primary amine or thiol group

  • Tos-PEG9-Boc

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolution: Dissolve the target biomolecule (1 equivalent) in anhydrous DMF or DMSO.[4]

  • Base Addition: Add DIPEA or TEA (2-3 equivalents) to the solution to act as a base.[4]

  • Linker Addition: In a separate vial, dissolve Tos-PEG9-Boc (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add the linker solution dropwise to the biomolecule solution while stirring.[4]

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60°C) for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC to confirm the consumption of the starting material.[2][8]

  • Quenching: Upon completion, the reaction can be quenched by adding a small amount of water.[4]

  • Purification: Purify the resulting Biomolecule-PEG9-Boc conjugate by preparative reverse-phase HPLC.[2]

  • Characterization: Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.[2]

Protocol 2: Boc Deprotection of the Labeled Biomolecule

This protocol describes the removal of the Boc protecting group to expose a terminal primary amine.

Materials:

  • Biomolecule-PEG9-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the lyophilized Biomolecule-PEG9-Boc conjugate in anhydrous DCM.[5]

  • Deprotection Cocktail: Prepare a deprotection cocktail (e.g., 50% TFA in DCM with 2.5% TIS) and add it to the dissolved conjugate.[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[6]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.[6]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA. Wash the organic layer with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG9-labeled molecule.[6]

Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: Covalent Labeling cluster_stage2 Stage 2: Boc Deprotection A Target Biomolecule (with -NH2 or -SH) C Reaction Mixture (DMF/DMSO, Base) A->C B Tos-PEG9-Boc B->C D Incubation (RT to 60°C, 4-24h) C->D E Purification (HPLC) D->E F Biomolecule-PEG9-Boc E->F G Biomolecule-PEG9-Boc F->G Proceed to Deprotection H Deprotection Reaction (TFA/DCM/TIS) G->H I Incubation (0°C to RT, 1-3h) H->I J Work-up & Neutralization I->J K Final Labeled Biomolecule (Biomolecule-PEG9-NH2) J->K

Caption: Experimental workflow for covalent labeling with Tos-PEG9-Boc.

Chemical Reaction Pathway

Caption: Chemical pathways for labeling and deprotection reactions.

References

Application Notes and Protocols for Tos-PEG9 Cross-Linking in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tos-PEG9, a heterobifunctional cross-linker, for the study of protein-protein interactions (PPIs). This document outlines the mechanism of action, key applications, detailed experimental protocols, and data analysis considerations.

Introduction to Tos-PEG9 Cross-Linking

Tos-PEG9 is a chemical cross-linking reagent featuring a tosyl group at one end of a nine-unit polyethylene glycol (PEG) spacer.[1] The tosyl group serves as an excellent leaving group, reacting readily with nucleophilic functional groups on proteins, primarily the primary amines of lysine residues and the thiol groups of cysteine residues.[2][3] This reaction forms a stable covalent bond, effectively linking interacting proteins that are in close proximity.[4]

The integrated nine-unit PEG spacer imparts several advantageous properties, including increased hydrophilicity and solubility of the cross-linker and the resulting protein conjugates.[3][5] This enhanced solubility can be beneficial for maintaining protein structure and function during the cross-linking reaction and subsequent analysis.[3] The flexibility and defined length of the PEG spacer also provide distance constraints that are valuable for structural modeling of protein complexes.[6]

Mechanism of Action

The primary mechanism of Tos-PEG9 cross-linking involves a bimolecular nucleophilic substitution (SN2) reaction.[2] The tosyl group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This renders the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles present on protein side chains, such as the ε-amino group of lysine or the thiol group of cysteine.[2]

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: By covalently linking spatially proximate amino acid residues, Tos-PEG9 can be used in conjunction with mass spectrometry (XL-MS) to identify the binding interfaces of interacting proteins.[1][6]

  • Structural Elucidation of Protein Complexes: The distance constraints obtained from cross-linking experiments provide valuable information for the computational modeling and structural determination of protein complexes.[7]

  • Stabilizing Transient or Weak Interactions: Chemical cross-linking can capture and stabilize transient or weak protein-protein interactions, enabling their identification and characterization.[4]

  • Development of PROTACs: Tos-PEG9 is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[8][9] The PEG linker's properties are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[8][9]

Data Presentation

Quantitative data from Tos-PEG9 cross-linking experiments are essential for robust analysis. The following tables provide examples of how such data can be structured.

Table 1: Reactivity of Tos-PEG9 with Amino Acid Residues

Functional GroupReactive TowardspH RangeComments
TosylPrimary Amines (e.g., Lysine, N-terminus)8.0 - 9.5The reaction rate increases with pH. It is advisable to avoid amine-containing buffers like Tris.[1]
Thiols (e.g., Cysteine)7.0 - 8.5Offers a more selective reaction at a neutral pH.[1]
Hydroxyls (e.g., Serine, Threonine)> 9.5Generally less reactive than amines and thiols; requires a higher pH.[1]

Table 2: Recommended Molar Excess of Tos-PEG9 for Protein Cross-Linking

Protein ConcentrationRecommended Molar Excess of Tos-PEG9
1-5 mg/mL10-20 fold
5-10 mg/mL5-10 fold
>10 mg/mL2-5 fold

Note: These are initial recommendations and may require optimization for specific proteins and the desired degree of cross-linking.[1]

Table 3: Example Quantitative Data from a PROTAC Degradation Assay

Target ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
BTKCereblon9-unit PEGRamos5.9 ± 0.5>95[8]

DC50: Concentration for 50% degradation; Dmax: maximum degradation.

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of a Protein Complex

This protocol describes a general procedure for the in vitro cross-linking of a purified protein complex using Tos-PEG9.

Materials:

  • Purified protein complex (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.5)

  • Tos-PEG9 cross-linker

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 7.5)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Protein Preparation: Ensure the protein complex is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should be between 1-10 mg/mL.[1]

  • Tos-PEG9 Solution Preparation: Immediately before use, prepare a 10-50 mM stock solution of Tos-PEG9 in anhydrous DMF or DMSO.[1]

  • Cross-Linking Reaction: Add the desired molar excess of the Tos-PEG9 stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Reaction time and temperature may need to be optimized.[1]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to terminate the reaction by consuming any unreacted Tos-PEG9. Incubate for 30 minutes at room temperature.[1]

  • Purification: Purify the cross-linked protein complex from excess reagent and unreacted protein using a suitable method such as SEC. The cross-linked complex will elute earlier than the unmodified proteins.[1]

  • Analysis: Analyze the collected fractions by SDS-PAGE and mass spectrometry to confirm the presence and purity of the cross-linked products.

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) for PPI Analysis

This protocol outlines a general workflow for identifying protein-protein interactions using Tos-PEG9 cross-linking followed by mass spectrometry.

Materials:

  • Cross-linked protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked sample with DTT and alkylate the resulting free thiols with IAA.

  • Proteolytic Digestion: Digest the protein sample into peptides using trypsin overnight at 37°C.

  • Enrichment of Cross-Linked Peptides (Optional): To increase the identification rate of cross-linked peptides, an enrichment step such as size-exclusion chromatography or strong cation-exchange chromatography can be performed.[10]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides from the complex MS/MS spectra.[10] The software will identify pairs of peptides that are covalently linked by the Tos-PEG9 cross-linker, providing information on which amino acid residues were in close proximity.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Tos-PEG9 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: Chemical Cross-Linking Mass Spectrometry

XL_MS_Workflow Start Protein Complex Crosslinking Cross-Linking (Tos-PEG9) Start->Crosslinking Digestion Proteolytic Digestion (Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-Linked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Identification of Cross-Linked Peptides) LCMS->DataAnalysis Result Protein Interaction Map & Structural Insights DataAnalysis->Result

Caption: General workflow for XL-MS experiments.

Logical Relationship: Tos-PEG9 Structure and Reactivity

Tos_PEG9_Reactivity TosPEG9 Tos-PEG9 Tosyl Group PEG9 Spacer Tosyl Excellent Leaving Group TosPEG9:tos->Tosyl PEG Hydrophilic Flexible Spacer TosPEG9:peg->PEG Reaction SN2 Reaction Tosyl->Reaction Enables Nucleophiles Protein Nucleophiles Lysine (-NH2) Cysteine (-SH) Nucleophiles->Reaction Attacks Bond Stable Covalent Bond Reaction->Bond Forms

Caption: Reactivity of the Tos-PEG9 cross-linker.

References

Application Notes and Protocols for the Deprotection of the Boc Group in Tos-PEG9-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its widespread use is attributed to its stability across a range of chemical conditions and its facile removal under acidic conditions.[1][2] Tos-PEG9-Boc is a heterobifunctional linker that features a tosyl group at one terminus and a Boc-protected amine at the other, connected by a nine-unit polyethylene glycol (PEG) spacer. This linker is valuable in bioconjugation and drug delivery, allowing for a sequential conjugation strategy.[3][4] The tosyl group serves as a good leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent functionalization after its deprotection.[3][4]

This document provides detailed application notes and protocols for the efficient and selective removal of the Boc protecting group from Tos-PEG9-Boc conjugates, ensuring the integrity of the tosyl group and the PEG linker.

Chemical Principles and Mechanism

The deprotection of the Boc group is an acid-catalyzed process.[1] The mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[1]

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction mixture, yielding the amine as a salt (e.g., trifluoroacetate salt).[1]

It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[1] The tert-butyl cation generated can potentially lead to side reactions by alkylating electron-rich functional groups. The use of scavengers can mitigate this issue.[3]

Data Presentation: Quantitative Analysis of Boc Deprotection Conditions

The selection of appropriate reagents and conditions is critical for a successful Boc deprotection. The following tables summarize common conditions for the acid-catalyzed deprotection of Boc-protected PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentration (v/v)SolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp

Table 2: Scavengers to Prevent Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Traps the tert-butyl cation, preventing alkylation of sensitive residues.[3]
Water2.5 - 5%Acts as a carbocation scavenger.[3]

Experimental Protocols

This section provides detailed methodologies for the deprotection of the Boc group from Tos-PEG9-Boc using trifluoroacetic acid (TFA), a common and effective reagent for this transformation.

Protocol 1: Standard Boc Deprotection using TFA in DCM

Materials:

  • Tos-PEG9-Boc conjugate

  • Anhydrous Dichloromethane (DCM)[5]

  • Trifluoroacetic Acid (TFA)[5]

  • Triisopropylsilane (TIS) (optional, as a scavenger)[2]

  • Toluene (for removal of residual TFA)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Tos-PEG9-Boc conjugate in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1] For example, to achieve a 20% TFA solution, add 2 mL of TFA to 8 mL of the substrate solution in DCM. If the conjugate contains acid-sensitive functional groups, add a scavenger such as TIS to a final concentration of 2.5-5% (v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).[1][5] The deprotected amine is more polar and will have a lower Rf value on TLC.[5]

  • Work-up (Azeotropic Removal of TFA): a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1] b. Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure the complete removal of residual TFA.[2] The resulting product is the TFA salt of the deprotected amine.

  • Work-up (Neutralization): a. Alternatively, after removing the bulk of the DCM and TFA, dissolve the residue in DCM. b. Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution will occur, so vent the funnel frequently.[1] c. Separate the organic layer and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Characterization: Confirm the identity and purity of the deprotected product (Tos-PEG9-NH₂) by NMR and MS analysis.

Protocol 2: Analytical Monitoring of Boc Deprotection by LC-MS

Objective: To quantitatively monitor the deprotection reaction over time.

Materials:

  • Aliquots from the deprotection reaction at various time points

  • LC-MS system with a suitable column (e.g., reverse-phase C18)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Quenching solution (e.g., a basic solution like ammonium hydroxide in mobile phase A)

Procedure:

  • Sample Preparation: At specific time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing the quenching solution to neutralize the acid and stop the reaction.

  • Analysis: Inject the quenched sample into the LC-MS system.

  • Data Acquisition: Monitor the disappearance of the peak corresponding to the mass of the starting material (Tos-PEG9-Boc) and the appearance of the peak for the deprotected product (Tos-PEG9-NH₂). The mass difference should correspond to the loss of the Boc group (100.12 Da).[3]

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Dissolve Tos-PEG9-Boc in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA (20-50%) + optional scavenger (TIS) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate azeotrope Azeotropic removal of TFA with Toluene (x3) concentrate->azeotrope neutralize Neutralization with sat. NaHCO3 concentrate->neutralize product_salt Tos-PEG9-NH3+TFA- azeotrope->product_salt product_free Tos-PEG9-NH2 neutralize->product_free

Caption: Experimental workflow for the Boc deprotection of Tos-PEG9-Boc.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_amine Tos-PEG9-NH-Boc protonated_boc Protonated Boc-amine boc_amine->protonated_boc Protonation acid H-A (e.g., TFA) acid->protonated_boc carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Cleavage tert_butyl Tert-butyl Cation protonated_boc->tert_butyl deprotected_amine Tos-PEG9-NH3+ A- carbamic_acid->deprotected_amine Decarboxylation co2 CO2 carbamic_acid->co2

Caption: Acid-catalyzed mechanism of Boc deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Molar Excess of Tos-PEG9 for Protein Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions for optimizing the molar excess of Tos-PEG9 in protein cross-linking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is Tos-PEG9 and how does it react with proteins?

A1: Tos-PEG9 is a heterobifunctional cross-linking reagent. It consists of a nine-unit polyethylene glycol (PEG) spacer with a tosyl (Tos) group at one end.[1] The tosyl group is an excellent leaving group that readily reacts with nucleophilic groups on proteins, primarily the primary amines (-NH₂) found on lysine residues and the N-terminus, as well as the thiol (-SH) groups of cysteine residues.[1][2] This reaction, a nucleophilic substitution, forms a stable covalent bond.[2] The hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting protein conjugate while potentially reducing its immunogenicity.[1][2]

Q2: How do I determine the optimal molar excess of Tos-PEG9 for my protein?

A2: The ideal molar excess of Tos-PEG9 must be determined empirically for each specific protein and application.[3] A good starting point is a 2 to 5-fold molar excess of the PEG linker over the protein.[4] It is recommended to perform a series of parallel reactions with varying linker-to-protein molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to identify the optimal condition.[3] The goal is to achieve the desired degree of labeling (DOL) without causing protein aggregation or loss of function.[3]

Q3: I am observing low or no cross-linking efficiency. What are the possible causes and solutions?

A3: Low cross-linking efficiency can stem from several factors:

  • Suboptimal pH: The reaction with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.5.[1] Below this range, the amines are protonated and less nucleophilic, reducing reaction efficiency.[5] For reactions with thiols, a pH range of 7.0-8.5 is recommended.[1]

  • Hydrolyzed Reagent: Tos-PEG9, like other reactive esters, is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[6] Always use anhydrous solvents like DMF or DMSO to prepare stock solutions immediately before use.[1][7]

  • Dilute Protein Solution: In dilute protein solutions, the concentration of water can be much higher than that of the target amine groups, favoring hydrolysis of the reagent over the cross-linking reaction.[8] Increasing the protein concentration can improve efficiency.[9]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the Tos-PEG9.[1] Always use amine-free buffers like phosphate or borate buffers.[4][10]

  • Inaccessible Target Groups: The target functional groups on your protein may be sterically hindered.[4] Using a longer PEG linker or slightly altering the pH to change the protein's conformation might improve accessibility.[4]

Q4: My protein is precipitating after adding the Tos-PEG9 crosslinker. How can I prevent this?

A4: Protein precipitation or aggregation is a common issue, often caused by excessive cross-linking (over-labeling).[8][11] The addition of too many PEG molecules can alter the protein's net charge and structure, leading to insolubility.[5][12]

Solutions:

  • Reduce Molar Excess: Lower the molar ratio of Tos-PEG9 to protein.[5][8]

  • Shorten Reaction Time: Decrease the incubation time to limit the extent of the reaction.[8]

  • Lower the Temperature: Performing the reaction at 4°C slows down the reaction rate, which can favor more controlled modification and reduce aggregation.[11]

  • Stepwise Addition: Add the Tos-PEG9 reagent in smaller portions over a period instead of all at once to maintain a lower instantaneous concentration.[11]

  • Use Stabilizing Excipients: The addition of stabilizers like sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer can help prevent aggregation.[11]

Q5: My analysis shows multiple PEGylated species. How can I achieve mono-PEGylation?

A5: The presence of multiple PEGylated products (di-, tri-, etc.) occurs when the protein has several reactive sites. To favor mono-PEGylation:

  • Decrease Molar Ratio: Systematically decrease the molar excess of the tosylated PEG linker.[4]

  • Optimize pH: For proteins, a lower pH can sometimes favor the modification of the N-terminal amine over lysine residues, which can help achieve greater specificity.[4]

  • Check Reagent Purity: Ensure you are using a high-purity, mono-tosylated PEG linker. The presence of di-tosylated impurities can lead to cross-linking and higher molecular weight species.[4]

Q6: How do I stop the cross-linking reaction?

A6: The reaction can be stopped by adding a quenching reagent, which is a high concentration of a primary amine that will react with any remaining unreacted Tos-PEG9.[4] Common quenching agents include Tris buffer or glycine, added to a final concentration of 20-50 mM.[4][13] An incubation period of 15 to 30 minutes at room temperature is typically sufficient to quench the reaction.[3][10]

Q7: What is the best way to purify my PEGylated protein and remove excess reagent?

A7: Size-Exclusion Chromatography (SEC), also known as gel filtration, is a highly effective method for purifying the PEGylated protein.[1] It separates molecules based on their hydrodynamic radius. The PEGylated protein, being larger than the unmodified protein and the small-molecule PEG reagent, will elute earlier.[1][14] Ion-exchange chromatography (IEX) can also be used, as the addition of PEG chains can alter the protein's charge, allowing for separation of different PEGylated species.[15]

Data Presentation

Table 1: Recommended Starting Molar Excess of Tos-PEG9 for Protein Cross-linking

Protein ConcentrationRecommended Molar Excess of Tos-PEG9
1-5 mg/mL10-20 fold[1]
5-10 mg/mL5-10 fold[1]
>10 mg/mL2-5 fold[1][4]

Note: These are starting recommendations and require optimization for each specific protein and desired degree of PEGylation.[1]

Table 2: Reactivity of Tos-PEG9 with Protein Functional Groups

Functional GroupReactive TowardsRecommended pH RangeComments
Tosyl Primary Amines (e.g., Lysine, N-terminus)8.0 - 9.5[1]Reaction rate increases with pH. Avoid amine-containing buffers like Tris.[1]
Thiols (e.g., Cysteine)7.0 - 8.5[1]More selective reaction at neutral pH.[1]
Hydroxyls (e.g., Serine, Threonine)> 9.5[1]Generally less reactive than amines and thiols; requires higher pH.[1]

Mandatory Visualizations

cluster_reactants Reactants cluster_product Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-PEG9-R (Stable Conjugate) Protein->Conjugate Nucleophilic Attack TosPEG Tos-PEG9-R (Tosyl Group Attached) TosPEG->Conjugate LeavingGroup Tosylate (Leaving Group) TosPEG->LeavingGroup Displacement

Caption: Tos-PEG9 reacts with primary amines on proteins via nucleophilic substitution.

start Start: Prepare Protein in Amine-Free Buffer setup Set up parallel reactions with varying molar excess ratios of Tos-PEG9 (e.g., 5:1, 10:1, 20:1, 50:1) start->setup react Incubate reactions under controlled conditions (e.g., 1-2h at RT or 2-4h at 4°C) setup->react quench Quench reactions with Tris or Glycine buffer react->quench analyze Analyze results by SDS-PAGE and SEC quench->analyze decision Optimal Molar Excess Achieved? analyze->decision adjust Adjust molar excess ratios and repeat experiment decision->adjust  No end End: Optimal Condition Identified decision->end  Yes adjust->setup

Caption: Experimental workflow for optimizing the molar excess of Tos-PEG9.

start Problem with Cross-linking q1 Is there any cross-linked product? start->q1 q2 Is there protein precipitation? q1->q2 Yes sol1 Check pH (8.0-9.5 for amines) Use fresh, anhydrous reagent Increase protein concentration Use amine-free buffer q1->sol1 No q3 Are there multiple PEGylated species? q2->q3 No sol2 Reduce molar excess Shorten reaction time Lower temperature to 4°C Add stabilizing excipients q2->sol2 Yes sol3 Systematically decrease molar excess Optimize pH for selectivity q3->sol3 Yes end Successful Conjugation q3->end No sol1->start Re-run sol2->start Re-run sol3->start Re-run

Caption: Troubleshooting decision tree for common Tos-PEG9 cross-linking issues.

Experimental Protocols

Protocol 1: Optimizing the Molar Excess of Tos-PEG9

This protocol describes a general method for identifying the optimal molar excess of Tos-PEG9 for a specific protein by setting up parallel reactions with varying linker-to-protein ratios.[3]

  • Protein Preparation:

    • Prepare a stock solution of your protein at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[4] If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange.[1]

  • Tos-PEG9 Stock Solution Preparation:

    • Immediately before use, dissolve Tos-PEG9 in anhydrous DMF or DMSO to create a 10-50 mM stock solution.[1]

  • Reaction Setup:

    • Set up a series of reactions in microcentrifuge tubes, each containing the same amount of protein (e.g., 100 µg).[3]

    • Calculate the volume of the Tos-PEG9 stock solution needed to achieve the desired molar excess for each tube (e.g., 5:1, 10:1, 20:1, 50:1 linker:protein).[3]

    • Add the calculated volume of the linker stock solution to each respective tube. Ensure the final concentration of the organic solvent is below 10% (v/v) to minimize protein denaturation.[1]

  • Incubation:

    • Gently mix the reactions and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching:

    • Stop each reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Analysis:

    • Analyze a small aliquot from each reaction by SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein compared to the unmodified control.

    • Further analyze the samples using Size-Exclusion Chromatography (SEC) to quantify the percentage of monomer, aggregate, and different PEGylated species.[11][14] The optimal molar excess is the one that provides the highest yield of the desired PEGylated product with minimal aggregation.[3]

Protocol 2: General Procedure for Protein Cross-linking with Tos-PEG9

This protocol provides a general starting point once the optimal molar excess has been determined.

  • Reagent Preparation:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium borate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.[1][10]

    • Immediately before use, dissolve the calculated amount of Tos-PEG9 (based on the optimized molar excess) in a minimal amount of anhydrous DMSO or directly in the reaction buffer.[1][10]

  • Cross-linking Reaction:

    • Add the freshly prepared Tos-PEG9 solution to the protein solution while gently vortexing or rotating.[1]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[1][10]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted Tos-PEG9.[1][10]

    • Incubate for 30 minutes at room temperature.[1]

  • Purification:

    • Purify the PEGylated protein from excess reagent, quenching buffer, and unreacted protein using Size-Exclusion Chromatography (SEC).[1] The PEGylated protein will elute in earlier fractions than the unmodified protein due to its increased size.[1]

    • Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the conjugate.[1]

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to confirm the degree of PEGylation.[14]

  • Sample Preparation:

    • Prepare the purified PEGylated protein and the unmodified control sample.

    • For MALDI-TOF MS, mix the purified protein sample with the appropriate matrix solution.[1]

    • For LC-MS, the sample can be directly analyzed after purification.[16][17]

  • Data Acquisition:

    • Acquire the mass spectra for both the unmodified and PEGylated protein samples.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein.[1]

    • Determine the average molecular weight of the PEGylated protein. A series of peaks separated by the mass of the Tos-PEG9 unit may be observed, representing different degrees of PEGylation.[1]

    • Calculate the degree of PEGylation (DOL) by subtracting the mass of the unmodified protein from the mass of the PEGylated protein and dividing by the molecular weight of the attached Tos-PEG9 moiety.[1]

References

Technical Support Center: Monitoring PEGylation Reaction Progress Using SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring protein PEGylation reactions using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Frequently Asked Questions (FAQs)

Q1: What is protein PEGylation and why is it monitored using SDS-PAGE?

A1: Protein PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[1] This modification can enhance the therapeutic properties of biopharmaceuticals by improving solubility, extending circulation half-life, and reducing immunogenicity.[1][2][3] SDS-PAGE is a widely used technique to monitor the progress of PEGylation reactions because it is simple, cost-effective, and allows for the rapid assessment of changes in the apparent molecular weight of the protein as PEG chains are attached.[2][3]

Q2: How does PEGylation affect a protein's migration on an SDS-PAGE gel?

A2: PEGylation increases the hydrodynamic radius of a protein, which is the effective size of the molecule in solution.[1] This increased size causes the PEGylated protein to migrate more slowly through the polyacrylamide gel matrix during SDS-PAGE, resulting in a band shift towards a higher apparent molecular weight compared to the unmodified protein.[2][4]

Q3: What do the different bands on an SDS-PAGE gel of a PEGylation reaction represent?

A3: The different bands on the gel correspond to different species in the reaction mixture:

  • Unmodified Protein: A band at the original molecular weight of the protein indicates an incomplete reaction.[2]

  • Mono-PEGylated Protein: A single, higher molecular weight band suggests that one PEG chain has been attached to the protein.

  • Multi-PEGylated Protein: The presence of multiple distinct bands at higher molecular weights can indicate different degrees of PEGylation (e.g., di-, tri-PEGylated species).[2]

  • Smear or Broad Band: A smear or a broad band is often observed and can be due to the heterogeneity of the PEGylation reaction, the polydispersity of the PEG reagent itself, or interactions between PEG and SDS.[1][2][5]

Q4: Can SDS-PAGE be used for quantitative analysis of PEGylation efficiency?

A4: SDS-PAGE is primarily a qualitative or semi-quantitative technique for assessing PEGylation.[2][3] While densitometric analysis of band intensities can provide an estimation of the relative amounts of unmodified and PEGylated protein, it is not as precise as other methods like HPLC or mass spectrometry for accurate quantification.[2][3][6]

Troubleshooting Guide

Observed Problem Potential Causes Recommended Solutions
Smear or Broad Bands 1. Heterogeneous PEGylation: The reaction may be producing a mixture of proteins with a variable number of PEG chains attached.[1] 2. Polydispersity of PEG: The PEG reagent itself has a distribution of molecular weights.[1] 3. PEG-SDS Interaction: PEG can interact with SDS, affecting the protein's migration and causing band broadening.[1][5]1. Optimize Reaction Conditions: Adjust the molar ratio of PEG to protein, reaction time, pH, and temperature to favor the desired degree of PEGylation. 2. Use Monodisperse PEG: If available, use a more homogeneous PEG reagent. 3. Consider Native-PAGE: Running the samples on a native polyacrylamide gel (without SDS) can provide better resolution as it avoids PEG-SDS interactions.[5][7][8]
Apparent Molecular Weight is Much Higher Than Expected Increased Hydrodynamic Radius: The attached PEG chains significantly increase the protein's hydrodynamic radius, causing it to migrate much slower than a non-PEGylated protein of the same actual molecular weight.[1][7][9]This is an inherent characteristic of PEGylated proteins in SDS-PAGE and is expected. For accurate molecular weight determination, techniques like mass spectrometry are recommended.[3]
Faint or No Bands for PEGylated Protein 1. Low PEGylation Efficiency: The reaction may not have proceeded efficiently. 2. Poor Staining: Some protein stains, like Coomassie Brilliant Blue, may have reduced affinity for PEGylated proteins.[10] 3. Low Protein Concentration: The concentration of the PEGylated protein may be below the detection limit of the stain.1. Optimize Reaction Conditions: See above. 2. Use a PEG-Specific Stain: Employ staining methods that specifically detect PEG, such as Barium Iodide or a reverse stain with zinc and imidazole salts.[2][10][11] 3. Increase Protein Load or Use a More Sensitive Stain: Increase the amount of protein loaded onto the gel or use a more sensitive protein stain like silver staining.[3]
Presence of Unmodified Protein Band Incomplete Reaction: The PEGylation reaction has not gone to completion.[2]1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Molar Excess of PEG: Increase the concentration of the PEG reagent relative to the protein. 3. Optimize Other Reaction Parameters: Adjust pH and temperature to improve reaction kinetics.

Experimental Protocols

Standard SDS-PAGE Protocol for Monitoring PEGylation

This protocol outlines the key steps for analyzing protein PEGylation using SDS-PAGE.

1. Sample Preparation:

  • Unmodified Protein Control: Prepare a sample of the non-PEGylated protein at the same concentration as the reaction samples.[2]

  • PEGylation Reaction Aliquots: At various time points during the PEGylation reaction (e.g., 0, 1, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Loading Buffer: Mix the protein samples with a 2x or 4x SDS-PAGE loading buffer.[2] This buffer typically contains SDS, a reducing agent (like DTT or β-mercaptoethanol), glycerol, and a tracking dye.[2]

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation of the proteins.[2][3]

2. Gel Electrophoresis:

  • Gel Selection: Choose a polyacrylamide gel with a percentage appropriate for resolving the expected molecular weights of the unmodified and PEGylated proteins. Gradient gels (e.g., 4-20%) are often suitable for a wide range of sizes.[2]

  • Apparatus Assembly: Assemble the electrophoresis apparatus according to the manufacturer's instructions and fill the chambers with running buffer (e.g., Tris-glycine-SDS).[2]

  • Sample Loading: Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel.[2]

  • Electrophoresis: Apply a constant voltage (e.g., 100-150 V) and run the gel until the tracking dye reaches the bottom.[2]

3. Gel Staining:

Several staining methods can be used to visualize the protein bands.

Staining Method Principle Advantages Limitations
Coomassie Brilliant Blue Binds non-specifically to proteins.[2]Simple, common, and relatively inexpensive.May have lower sensitivity for some PEGylated proteins.[10]
Silver Staining Reduction of silver ions to metallic silver on the protein surface.[12]High sensitivity, can detect nanogram levels of protein.[3]More complex and time-consuming than Coomassie staining.[3]
Barium Iodide Staining Forms a complex with the PEG component.[2][11]Specifically stains PEG, allowing for direct visualization of PEGylated species.[2][13]Does not stain the unmodified protein.
Zinc-Imidazole Reverse Staining Precipitates zinc salts in the gel, leaving protein bands transparent.[10]Rapid and sensitive for detecting PEGylated proteins.[10]Less common than other methods.

Coomassie Brilliant Blue Staining Protocol:

  • Immerse the gel in Coomassie staining solution for at least 1 hour.[2]

  • Destain the gel with a solution of methanol and acetic acid until the background is clear and protein bands are visible.[2][3]

Barium Iodide Staining Protocol for PEG:

  • After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes.[2]

  • Rinse the gel with deionized water.

  • Immerse the gel in a 0.1 M iodine solution until brown bands appear against a yellow background.[2]

Visualizations

PEGylation_Workflow cluster_prep Sample Preparation cluster_sds_page SDS-PAGE cluster_analysis Analysis Unmodified_Protein Unmodified Protein (Control) Loading_Buffer Add SDS Loading Buffer & Heat Denature Unmodified_Protein->Loading_Buffer PEGylation_Reaction PEGylation Reaction (Time Points) PEGylation_Reaction->Loading_Buffer Load_Gel Load Samples & Marker onto Gel Loading_Buffer->Load_Gel Electrophoresis Apply Electric Field (Separation by Size) Load_Gel->Electrophoresis Stain_Gel Stain Gel (e.g., Coomassie, Barium Iodide) Electrophoresis->Stain_Gel Image_Gel Image Gel Stain_Gel->Image_Gel Interpret_Results Interpret Results Image_Gel->Interpret_Results

Caption: Workflow for SDS-PAGE analysis of PEGylation reactions.

Interpretation_Logic cluster_outcomes Observed Bands in PEGylated Lane cluster_interpretations Interpretation Observe_Gel Observe Gel Results Single_Band_Higher_MW Single band, higher MW than control Observe_Gel->Single_Band_Higher_MW Multiple_Bands_Higher_MW Multiple bands, all higher MW than control Observe_Gel->Multiple_Bands_Higher_MW Control_and_Higher_MW_Bands Band at control MW + higher MW band(s) Observe_Gel->Control_and_Higher_MW_Bands Smear_Broad_Band Smear or broad band Observe_Gel->Smear_Broad_Band Successful_Homogeneous Successful, homogenous PEGylation Single_Band_Higher_MW->Successful_Homogeneous Heterogeneous_PEGylation Heterogeneous PEGylation (e.g., mono-, di-PEGylated) Multiple_Bands_Higher_MW->Heterogeneous_PEGylation Incomplete_Reaction Incomplete PEGylation reaction Control_and_Higher_MW_Bands->Incomplete_Reaction Polydisperse_PEG Polydisperse PEG or interaction with SDS Smear_Broad_Band->Polydisperse_PEG

Caption: Logic for interpreting SDS-PAGE results of PEGylation.

References

Preventing hydrolysis of the tosyl group during storage and reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and utilizing tosyl-protected compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted hydrolysis of the tosyl group during storage and reactions.

Frequently Asked Questions (FAQs)

Q1: What is a tosyl group and why is it used?

A1: A tosyl group (Ts or Tos), short for p-toluenesulfonyl group, is a functional group with the chemical formula -SO₂C₆H₄CH₃.[1] It is widely used in organic synthesis as a protecting group for alcohols and amines.[2][3] By converting an alcohol's hydroxyl group (-OH), which is a poor leaving group, into a tosylate (-OTs), it becomes an excellent leaving group for nucleophilic substitution (Sₙ2) and elimination reactions.[4][5] When used to protect amines, it forms a stable sulfonamide that is resistant to many reaction conditions.[1][6]

Q2: My tosylated compound is decomposing during storage. What are the likely causes and how can I prevent this?

A2: Decomposition of tosylated compounds during storage is often due to hydrolysis caused by exposure to atmospheric moisture.[7] Tosylates are sensitive to water, which can hydrolyze them back to the original alcohol. To prevent this, it is crucial to store the purified tosylate in a sealed vial under an inert atmosphere, such as argon or nitrogen, and at low temperatures (e.g., in a freezer).[7] Ensure the compound is thoroughly dried before storage to remove any residual solvent or moisture.

Q3: I'm observing hydrolysis of the tosyl group during my reaction. What reaction conditions could be causing this?

A3: Hydrolysis of the tosyl group during a reaction can be triggered by several factors:

  • Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis.[7] Always use anhydrous solvents and dry glassware.

  • Strongly Acidic Conditions: While generally stable, tosyl groups can be cleaved under strongly acidic conditions, such as refluxing with HBr or using trifluoromethanesulfonic acid.[1][6]

  • Strongly Basic Conditions: Although more resistant to bases than acids, prolonged exposure to strong bases can also lead to hydrolysis or other side reactions.[4]

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of hydrolysis, especially in the presence of nucleophilic species.

Q4: During my tosylation reaction, I'm getting a significant amount of the corresponding alkyl chloride as a byproduct. Why is this happening and how can I avoid it?

A4: The formation of an alkyl chloride is a known side reaction during tosylation when using tosyl chloride (TsCl).[8] The chloride ion (Cl⁻) generated as a byproduct of the reaction can act as a nucleophile and displace the newly formed tosylate group.[6][9] This is particularly common for activated alcohols like benzylic systems.[7]

To minimize this side reaction:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered base that is less likely to deliver the chloride ion.[6]

  • Use an Alternative Tosylating Agent: Consider using p-toluenesulfonic anhydride (Ts₂O), which does not produce chloride ions as a byproduct.[6][7]

Q5: Are there instances where the tosyl group is inherently unstable?

A5: Yes, certain structural features can make a tosylate particularly unstable. For example, allylic and benzylic tosylates are highly prone to decomposition because their departure leads to the formation of resonance-stabilized carbocations.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent tosyl group hydrolysis.

Problem: Decomposition During Storage
Potential Cause Recommended Solution
Exposure to atmospheric moisture.[7]Store the compound in a sealed vial under an inert atmosphere (argon or nitrogen).[7]
Residual moisture in the purified compound.Ensure the compound is thoroughly dried under a high vacuum before storage.
Inappropriate storage temperature.Store the compound in a freezer to minimize decomposition rates.
Problem: Hydrolysis During Reaction
Potential Cause Recommended Solution
Wet solvents or reagents.[7]Use anhydrous solvents and ensure all reagents are dry. Dry glassware thoroughly before use.
Strongly acidic or basic reaction conditions.[1][6]If possible, adjust the reaction pH to a more neutral range (pH 4-9) where the tosyl group is more stable.[4]
High reaction temperature.Run the reaction at the lowest effective temperature.
Presence of strong nucleophiles other than the desired one.Scrutinize all reagents for potential nucleophilic impurities.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes a standard method for converting a primary alcohol to its corresponding tosylate, minimizing side reactions.

Materials:

  • Primary alcohol (1.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq.)[10]

  • Anhydrous pyridine (2.0 mL)[10]

  • Anhydrous dichloromethane (DCM) (10 mL)[10]

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM and pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tosylate by recrystallization or flash column chromatography.

Protocol 2: Storage of Purified Tosylates

Proper storage is critical to maintain the integrity of tosylated compounds.

Procedure:

  • Ensure the purified tosylate is completely free of solvent by drying under a high vacuum for several hours.

  • Transfer the dry compound to a clean, dry vial.

  • Flush the vial with an inert gas (argon or nitrogen) for several minutes to displace any air and moisture.

  • Seal the vial tightly with a cap that has a chemically resistant liner.

  • For added protection, wrap the cap with Parafilm®.

  • Store the sealed vial in a freezer, preferably at -20 °C or lower.

Visual Guides

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Tosylate R-OTs (Tosylate) Intermediate Transition State Tosylate->Intermediate Nucleophilic attack by H₂O Water H₂O (Water) Water->Intermediate Alcohol R-OH (Alcohol) Intermediate->Alcohol Departure of TsO⁻ TsOH TsOH (p-toluenesulfonic acid) Intermediate->TsOH

Caption: Mechanism of tosyl group hydrolysis.

Troubleshooting_Workflow Start Tosyl Group Instability Observed CheckStorage During Storage? Start->CheckStorage CheckReaction During Reaction? Start->CheckReaction CheckStorage->CheckReaction No Moisture Check for Moisture Exposure CheckStorage->Moisture Yes CheckConditions Analyze Reaction Conditions CheckReaction->CheckConditions Yes InertAtmosphere Store Under Inert Atmosphere & Low Temp Moisture->InertAtmosphere End Problem Resolved InertAtmosphere->End WetSolvents Wet Solvents/Reagents? CheckConditions->WetSolvents UseAnhydrous Use Anhydrous Materials WetSolvents->UseAnhydrous Yes HarshpH Harsh pH? WetSolvents->HarshpH No UseAnhydrous->End AdjustpH Adjust to Neutral pH HarshpH->AdjustpH Yes HighTemp High Temperature? HarshpH->HighTemp No AdjustpH->End LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes HighTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for tosyl group instability.

References

Technical Support Center: Purification of PEGylated Proteins by Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of PEGylated proteins using size-exclusion chromatography (SEC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the SEC purification of PEGylated proteins.

Q1: Why am I observing poor separation between my PEGylated protein and the unreacted protein or free PEG?

Poor resolution is a common challenge in SEC and can stem from several factors. The primary reasons and their solutions are outlined below:

  • Inappropriate Column Choice: The fractionation range of the SEC column may not be suitable for the size difference between your PEGylated protein and contaminants. For effective separation, a significant difference in hydrodynamic volume is required.[1]

    • Recommendation: Select a column with a pore size appropriate for the molecular weight of your analytes. For instance, separating large PEGylated proteins from smaller unreacted species may necessitate a column that allows the larger conjugate to elute in the void volume while retaining the smaller molecules.[2] For proteins exceeding 200 kDa, columns with pore sizes of 500-1000 Å are often suitable.[2] A general guideline suggests that the molecular weight difference between species should be at least two-fold for effective separation.[1]

  • Suboptimal Flow Rate: High flow rates can decrease the interaction time of the molecules with the stationary phase, leading to reduced resolution.[1]

    • Recommendation: Optimize the flow rate. Lowering the flow rate can improve separation, although it will increase the run time.

  • Excessive Sample Volume: Overloading the column with a large sample volume can lead to band broadening and consequently, poor resolution.[2]

    • Recommendation: The injected sample volume should ideally be between 2-5% of the total column volume to achieve optimal resolution.[2]

  • Polydispersity of PEG: The PEG reagent itself is often a heterogeneous mixture of different chain lengths (polydisperse). This can result in a broader elution peak for the PEGylated protein, making it difficult to resolve from other species.[3]

    • Recommendation: If possible, use a more monodisperse PEG reagent. Otherwise, optimization of other chromatographic parameters is crucial.

Troubleshooting Workflow for Poor Resolution in SEC

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_mw Is the molecular weight difference > 2-fold? start->check_mw check_column Is the column pore size appropriate for the analytes' size range? check_mw->check_column Yes consider_other_techniques Consider orthogonal techniques (e.g., IEX, HIC) for further purification. check_mw->consider_other_techniques No check_volume Is the sample volume < 2-5% of the column volume? check_column->check_volume Yes solution_column Select a column with a more appropriate pore size. check_column->solution_column No check_flowrate Is the flow rate optimized? check_volume->check_flowrate Yes solution_volume Reduce sample volume. check_volume->solution_volume No solution_flowrate Decrease the flow rate. check_flowrate->solution_flowrate No check_flowrate->consider_other_techniques Yes

Caption: Troubleshooting workflow for poor resolution in Size-Exclusion Chromatography.

Q2: What causes low recovery of my PEGylated protein after SEC, and how can I improve it?

Low recovery is often due to non-specific binding of the PEGylated protein to the column matrix.[1][2]

  • Hydrophobic Interactions: The PEG moiety can have hydrophobic characteristics, leading to interactions with the stationary phase.[4]

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase.[2] Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[2][5] A small amount of a non-ionic surfactant in the mobile phase may also be beneficial.[4]

  • Protein Precipitation: The PEGylated protein may have limited solubility in the chosen mobile phase, causing it to precipitate on the column.[2]

    • Recommendation: Verify the solubility of your PEGylated protein in the mobile phase. Adjusting the pH or ionic strength of the buffer may be necessary to enhance solubility.[2]

Q3: My chromatogram shows distorted or tailing peak shapes. What is the cause and solution?

Distorted peak shapes can be indicative of unwanted interactions with the stationary phase or issues with the sample itself.[2]

  • Secondary Interactions: Besides size exclusion, other interactions (ionic or hydrophobic) between the PEGylated protein and the column matrix can cause peak tailing.

    • Recommendation: Adjust the mobile phase composition. Increasing the ionic strength (e.g., by adding 150 mM NaCl) can often minimize ionic interactions. As mentioned previously, additives like arginine can reduce hydrophobic interactions.[5]

  • Sample Viscosity: Highly concentrated protein samples can be viscous, leading to band broadening and distorted peaks.

    • Recommendation: Dilute the sample with the mobile phase to reduce viscosity. Ensure the protein concentration is below 50 mg/mL.[6]

  • Column Contamination: A dirty column can lead to poor peak shapes and altered retention times.

    • Recommendation: Follow the manufacturer's instructions for column cleaning and regeneration.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PEGylated proteins?

The primary challenge arises from the heterogeneity of the PEGylation reaction mixture, which typically contains:

  • Unreacted protein.[1][4]

  • Excess unreacted PEG.[1][4]

  • Mono-PEGylated protein (often the desired product).

  • Multi-PEGylated species (proteins with more than one PEG chain attached).[1][4]

  • Positional isomers (PEG attached at different sites on the protein).

This complexity necessitates robust purification strategies to isolate the desired PEGylated species.

Q2: Why is Size-Exclusion Chromatography (SEC) a suitable method for purifying PEGylated proteins?

SEC separates molecules based on their hydrodynamic volume (size) in solution.[3] PEGylation significantly increases the hydrodynamic radius of a protein, making SEC an ideal technique for separating the larger PEGylated conjugates from the smaller, unreacted protein.[7][] It is also a gentle, non-denaturing technique that preserves the biological activity of the protein.

Q3: Can a single SEC step be sufficient for purification?

While a single SEC step can be effective for bulk separation, such as removing a large excess of unreacted PEG, it often does not provide sufficient resolution to separate different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers.[2][9] For high-purity requirements, a multi-step purification strategy combining different chromatography techniques is often necessary.[2]

General Chromatographic Workflow for PEGylated Protein Purification

Purification_Workflow reaction_mixture PEGylation Reaction Mixture sec Size-Exclusion Chromatography (SEC) reaction_mixture->sec Bulk Separation (Remove free PEG) iex Ion-Exchange Chromatography (IEX) sec->iex Fractionation by Charge (Separate PEGmers) hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step (Separate Isomers) analysis Purity & Identity Analysis hic->analysis purified_protein Purified PEGylated Protein analysis->purified_protein

Caption: A general chromatographic workflow for the purification of PEGylated proteins.[1]

Q4: How can I monitor the success of my purification?

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • SDS-PAGE: To visualize the increase in apparent molecular weight of the PEGylated protein compared to the unreacted protein.[4]

  • UV-Vis Spectroscopy: To determine the protein concentration in the collected fractions.[2]

  • HPLC-SEC: For a more quantitative analysis of purity and the presence of aggregates.[4]

  • Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To confirm the identity and mass of the PEGylated product and determine the number of attached PEG chains.[4]

Data Presentation

Table 1: Troubleshooting Summary for Common SEC Issues

IssuePossible CauseRecommendation
Poor Separation Inappropriate column pore sizeSelect a column with a suitable fractionation range for your molecules.[2]
Sample volume too largeKeep sample volume to 2-5% of the total column volume.[2]
Flow rate too highReduce the flow rate to improve resolution.[1]
Low Recovery Non-specific binding to the columnAdd agents like arginine to the mobile phase to reduce hydrophobic interactions.[2][5]
Protein precipitation on the columnAdjust mobile phase pH or ionic strength to improve solubility.[2]
Distorted Peaks Unwanted interactions with the matrixIncrease the ionic strength of the mobile phase.[2]
High sample viscosityDilute the sample to a lower concentration.[6]

Experimental Protocols

Protocol 1: General Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial removal of unreacted protein and PEG from a PEGylation reaction mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range for the target protein).[2]

  • HPLC or FPLC chromatography system.

  • Reaction mixture containing the PEGylated protein.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[2]

  • Low-protein-binding syringe filters (e.g., 0.22 µm).[3]

Methodology:

  • System and Buffer Preparation:

    • Prepare the SEC Running Buffer and ensure it is filtered and degassed to prevent bubble formation in the system.[3]

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the intended flow rate until a stable baseline is achieved on the UV detector.[2][4]

  • Sample Preparation:

    • Clarify the PEGylation reaction mixture by centrifugation to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[3]

    • If necessary, dilute the sample in the SEC Running Buffer to a suitable concentration.[3]

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the column volume.[2]

    • Elute the sample isocratically with the SEC Running Buffer at a constant, optimized flow rate.

    • Monitor the elution profile using a UV detector, typically at 280 nm for protein detection.[3]

  • Fraction Collection:

    • Collect fractions throughout the elution. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.[4]

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[2][4] Pool the fractions containing the pure product.

References

Technical Support Center: Characterization of PEG9-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEG9-Tos (polyethylene glycol nona-ethylene glycol tosylate) conjugates. Our goal is to help you overcome common challenges encountered during characterization by LC-MS and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in drug development?

A1: this compound is a heterobifunctional crosslinker commonly used in bioconjugation.[1][2] Its primary applications are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The tosyl group serves as an excellent leaving group for reactions with nucleophiles like amines and thiols, while the PEG9 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][3]

Q2: Why is a discrete PEG linker like this compound preferred over a traditional polydisperse PEG?

A2: Using a discrete PEG (dPEG®) linker like this compound, which has a defined molecular weight and structure, greatly simplifies the analysis of conjugates.[4] Traditional polydisperse PEGs result in complex and difficult-to-interpret mass spectra due to their heterogeneity, whereas discrete PEGs produce a single, well-defined peak.[4][5]

LC-MS Characterization: Troubleshooting Guide

Q3: My LC-MS analysis shows multiple peaks for my this compound conjugate. What could be the cause?

A3: The presence of multiple peaks in your LC-MS chromatogram can be attributed to several factors:

  • Incomplete Reaction: The reaction mixture may still contain unreacted starting materials (e.g., the molecule to be conjugated and free this compound).[6]

  • Formation of Byproducts: Side reactions can lead to a heterogeneous product mixture.[7] For instance, if your buffer contains primary amines (like Tris), they can compete with your target molecule.[7]

  • PEG Contamination: Polyethylene glycol is a common contaminant in labs and can be introduced from various sources such as lab consumables (e.g., pipette tips), personal care products, or reagents.[8][9]

  • Multiple Conjugation Sites: If your target molecule has multiple potential conjugation sites (e.g., several lysine residues), you may have a mixture of mono-, di-, and multi-PEGylated species.

Q4: The mass spectrum of my conjugate is complex and difficult to interpret. How can I simplify it?

A4: The complexity of ESI-MS spectra for PEGylated compounds often arises from the formation of multiple charged ions (e.g., adducted with Na⁺ or K⁺).[10] Here are some strategies to simplify the spectra:

  • Use High-Purity Solvents: Ensure your mobile phases are prepared with high-purity, MS-grade solvents to minimize salt adducts.

  • Post-Column Amine Addition: The post-column addition of a volatile amine, such as triethylamine (TEA), can help to reduce the charge states of PEG and PEGylated compounds, leading to a less convoluted spectrum.[11]

  • Deconvolution Software: Utilize specialized software to deconvolute the multiply charged spectrum and obtain the zero-charge mass of your conjugate.[4]

Q5: I'm observing a mass that doesn't correspond to my expected product. What should I check?

A5: An unexpected mass can indicate several issues:

  • Hydrolysis: The tosyl group is susceptible to hydrolysis, which can lead to the formation of PEG9-OH.[6] Similarly, other functional groups on your molecule or linker might be unstable under the experimental conditions.

  • Incorrect Mass Calculation: When calculating the expected mass of the conjugate, remember that the tosyl group is the leaving group. The expected mass increase should be the mass of the PEG9 moiety, not the entire this compound linker.[4]

  • Oxidation: PEG chains can be susceptible to oxidation, leading to an increase in mass.

NMR Characterization: Troubleshooting Guide

Q6: I'm having trouble identifying the key signals in the ¹H NMR spectrum of my this compound conjugate. What are the expected chemical shifts?

A6: The characteristic signals for a this compound conjugate can be found in specific regions of the ¹H NMR spectrum. Using a deuterated solvent like DMSO-d₆ is often recommended as it provides a distinct, non-shifting peak for hydroxyl protons, which is useful for monitoring the reaction.[12][13]

Q7: The integration of my NMR signals is not matching the expected proton ratios. Why might this be?

A7: Inaccurate integration can be due to:

  • Incomplete Relaxation: For large molecules like PEG conjugates, the relaxation times (T1) of different protons can vary significantly. Ensure you are using a sufficiently long relaxation delay (d1) in your NMR experiment to allow for complete relaxation of all protons.

  • ¹³C Satellites: For large polymers with many repeating units, the ¹H peaks coupled to the naturally abundant ¹³C (~1.1%) can become significant and may be mistaken for impurities or lead to integration errors if not properly accounted for.[14][15] These satellite peaks are typically located symmetrically around the main ¹H peak.[14]

  • Presence of Impurities: Residual solvents or unreacted starting materials will contribute to the spectrum and affect the relative integrations.

Q8: I see a broad peak in my ¹H NMR spectrum. What could it be?

A8: A broad peak in the ¹H NMR spectrum often corresponds to:

  • Water: Residual water in the NMR solvent (especially in DMSO-d₆) can appear as a broad singlet.

  • Hydroxyl Protons: The proton of a terminal hydroxyl group (e.g., from unreacted starting material or a hydrolyzed product) can also appear as a broad singlet, though its position is dependent on solvent and concentration.[10]

  • Aggregation: If the conjugate is aggregating in the NMR solvent, this can lead to significant peak broadening.

Quantitative Data Summary

Table 1: Expected Mass Data for LC-MS Analysis of this compound Conjugates

AnalyteChemical FormulaExact Mass (Da)Expected Mass Shift Upon Conjugation (Da)Notes
This compound C₂₃H₄₀O₁₁S520.2291N/AThis is the mass of the full linker.
Tosyl Group C₇H₇SO₂155.0167N/AThis is the leaving group during the conjugation reaction.[4]
PEG9 Moiety C₁₆H₃₃O₉369.2125+369.2125This is the expected mass increase of the target molecule after conjugation and loss of the tosyl group.

Table 2: Expected ¹H NMR Chemical Shifts for this compound Conjugates (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic (Tosyl) 7.3 - 7.92 x DoubletsTwo distinct signals for the protons on the tosyl ring.[10]
CH₂ adjacent to Tosyl 4.1 - 4.2TripletMethylene protons directly attached to the tosylate ester.[10]
PEG Backbone ~3.6Complex MultipletThe repeating ethylene glycol units.[10][16]
Methyl (Tosyl) ~2.4SingletThe methyl group on the tosyl ring.[10]

Experimental Protocols

Protocol 1: LC-MS Analysis of a this compound Conjugate

This protocol outlines a general method for analyzing a this compound conjugate using reverse-phase HPLC coupled with mass spectrometry.

  • Instrumentation:

    • HPLC system with a C18 reverse-phase column.[4]

    • Mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water (MS-grade).[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (MS-grade).[4]

  • Sample Preparation:

    • Dissolve the conjugate sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Filter the sample through a 0.22 µm syringe filter before injection.[17]

  • LC Method:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to elute both polar and non-polar compounds.[10]

    • Detection: Monitor via UV (220 nm and 254 nm) and the MS detector.[17]

  • MS Method:

    • Ionization Mode: Positive ESI mode.[10]

    • MS Scan: Acquire a full scan (e.g., m/z 200-2000) to detect the multiply charged ions of the conjugate.[4]

    • Data Analysis: Use deconvolution software to determine the zero-charge mass of the intact conjugate.[4]

Protocol 2: NMR Analysis of a this compound Conjugate

This protocol provides a general procedure for acquiring a ¹H NMR spectrum to confirm the structure of a this compound conjugate.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks and compare the ratios to the expected structure. Identify signals corresponding to the tosyl group, the PEG backbone, and the conjugated molecule.[10]

Visualizations

Experimental Workflow for this compound Conjugate Characterization

G Figure 1. General workflow for the synthesis and characterization of this compound conjugates. cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials (Target Molecule + this compound) reaction Conjugation Reaction start->reaction purification Purification (e.g., HPLC, SEC) reaction->purification lcms LC-MS Analysis purification->lcms Purity & Mass Check nmr NMR Analysis purification->nmr Structural Confirmation data_analysis Data Analysis & Structure Confirmation lcms->data_analysis nmr->data_analysis final_product final_product data_analysis->final_product Characterized Conjugate

Caption: General workflow for the synthesis and characterization of this compound conjugates.

References

Technical Support Center: Optimizing PEGylation for Enhanced Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for PEGylation. This resource is designed to provide guidance and solutions for controlling the degree of PEGylation to achieve optimal biological activity of your therapeutic proteins and nanoparticles. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control the degree of PEGylation?

A1: The degree of PEGylation, which is the number of polyethylene glycol (PEG) chains attached to a molecule, is a critical parameter that directly impacts the therapeutic efficacy and safety of your product.[1] Several key reaction parameters must be carefully optimized to control this. These include the molar ratio of the PEG reagent to the protein, the reaction pH, temperature, and incubation time.[2] By adjusting these factors, you can influence the number of PEG chains attached to your protein.[2] For instance, a lower PEG-to-protein molar ratio and shorter reaction times generally result in a lower degree of PEGylation.[2]

Q2: How does the PEG-to-protein molar ratio affect the degree of PEGylation?

A2: The molar ratio of the activated PEG reagent to the protein is a primary determinant of the degree of PEGylation. A high molar excess of the PEG reagent increases the probability of multiple PEG chains attaching to a single protein molecule, leading to a higher degree of PEGylation and potentially a more heterogeneous product.[3] To achieve a more controlled and often desired mono-PEGylated product, it is crucial to perform small-scale trial reactions with varying molar ratios (e.g., 1:1, 2:1, 5:1 of PEG:protein) to identify the optimal ratio.[3]

Q3: What is the role of pH in controlling the PEGylation reaction?

A3: The pH of the reaction buffer is a critical factor as it dictates the nucleophilicity of the target functional groups on the protein.[4] For amine-specific PEGylation targeting lysine residues, the primary amines need to be deprotonated to be reactive, which typically requires a pH above their pKa (around 8-9 for lysine ε-amines).[4] By controlling the pH, you can also influence the site-specificity of the PEGylation. For example, performing the reaction at a lower pH (e.g., pH 7.0-7.5) can favor the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysine residues, leading to a more homogenous product.[3]

Q4: How can I achieve site-specific PEGylation to better control the degree of modification?

A4: Site-specific PEGylation is a powerful strategy to produce homogeneous conjugates with preserved biological activity by attaching PEG chains at specific, non-critical sites on a protein.[2][5] This approach can prevent interference with the protein's active or binding sites.[2][5] Common strategies to achieve site-specific PEGylation include:

  • N-terminal PEGylation: This method targets the α-amino group at the protein's N-terminus. By controlling the reaction pH to be slightly acidic (typically 5.5-7.0), the N-terminal amine can be preferentially targeted.[5][6]

  • Cysteine-directed PEGylation: This involves introducing a free cysteine residue at a specific site on the protein surface through genetic engineering. Thiol-reactive PEG reagents, such as PEG-maleimide, can then specifically react with the sulfhydryl group of the cysteine.[5]

  • Enzymatic Methods: Enzymes like transglutaminase can be used to modify specific amino acids, such as glutamine, providing a high degree of site-specificity.[5]

Q5: What are the common analytical techniques to determine the degree of PEGylation?

A5: Accurate determination of the degree of PEGylation is essential for quality control and to ensure product consistency.[7] A multi-faceted analytical approach is often required.[7] The most common techniques include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A qualitative method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[7]

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size, leading to earlier elution. This method is robust and can also be used to quantify aggregates and remove unreacted PEG.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise molecular weight information, allowing for the direct calculation of the number of attached PEG chains.[4][8]

  • Colorimetric Assays: Indirect methods that can quantify PEG based on a color change, often requiring a standard curve.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your PEGylation experiments in a question-and-answer format.

Issue 1: Low or No PEGylation Yield

Q: My PEGylation reaction has a very low yield, with a significant amount of unreacted protein remaining. What are the possible causes and how can I improve the reaction efficiency?

A: Low PEGylation yield is a common problem that can arise from several factors.[9] A systematic troubleshooting approach is recommended.[10]

Possible Cause Explanation Solution
Inactive PEG Reagent PEG reagents can degrade if not stored or handled properly (e.g., exposure to moisture).[9]Use a fresh or properly stored PEG reagent. Avoid multiple freeze-thaw cycles.[9] You can test the reagent's activity on a model compound before use.[4]
Incorrect Reaction pH The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent.[9]Ensure the reaction buffer pH is optimal for your chosen chemistry. For NHS-ester reactions with primary amines, a pH of 7.0-8.5 is generally efficient.[9]
Suboptimal Molar Ratio An insufficient amount of PEG reagent will lead to incomplete PEGylation.[9]Increase the molar excess of the PEG reagent. It is advisable to perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition.[9]
Interfering Buffer Components Some buffer components can compete with the protein for the PEG reagent.[9]Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry.[9] Phosphate-buffered saline (PBS) is often a good starting point.[9]
Insufficient Reaction Time or Temperature The PEGylation reaction may not have reached completion.[4]Optimize the reaction time and temperature by monitoring the reaction progress at different time points.[2]

Issue 2: High Polydispersity in the PEGylated Product

Q: My PEGylation reaction results in a highly heterogeneous mixture with multiple PEG chains attached per protein. How can I achieve a more homogenous, mono-PEGylated product?

A: Achieving a homogenous PEGylation product is a common challenge, often due to the presence of multiple reactive sites on the protein surface.[3]

Possible Cause Explanation Solution
High PEG-to-Protein Molar Ratio An excessive amount of activated PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.[3]Systematically decrease the molar ratio of PEG to protein in small-scale trial reactions.[3]
Suboptimal pH A high pH can increase the reactivity of multiple lysine residues, leading to a more heterogeneous product.[3]Perform the reaction at a lower pH (e.g., pH 7.0-7.5) to favor the more reactive N-terminal alpha-amino group.[3]
Prolonged Reaction Time Longer reaction times can lead to the attachment of more PEG chains.Monitor the reaction progress over time using techniques like SDS-PAGE or SEC-HPLC and quench the reaction once the desired degree of PEGylation is achieved.[3]
Random PEGylation Strategy Using a non-specific PEGylation chemistry on a protein with multiple reactive sites will inherently lead to a heterogeneous product.Employ a site-specific PEGylation strategy, such as targeting the N-terminus or an engineered cysteine residue.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Amine-Specific PEGylation

This protocol outlines a general method for the random PEGylation of a protein using an NHS-ester activated PEG.

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer does not contain primary amines.[9]

  • PEG Reagent Preparation: Just before use, dissolve the mPEG-NHS ester in the same buffer.

  • Reaction: Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours.[4]

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM to consume any unreacted PEG reagent.[4]

  • Purification: Purify the PEGylated protein from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the PEGylated product from unreacted protein and excess reagents.[2]

  • Analysis: Analyze the purified product and reaction aliquots using SDS-PAGE and SEC-HPLC to determine the extent of PEGylation.[4]

Protocol 2: Analysis of Degree of PEGylation by SDS-PAGE

This protocol describes the use of SDS-PAGE for the initial assessment of a PEGylation reaction.[7]

  • Sample Preparation: Mix an aliquot of the reaction mixture with an equal volume of 2x SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.[4]

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Staining and Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.[7]

  • Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein and molecular weight standards. The PEGylated protein will show a significant increase in apparent molecular weight. The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species.[7]

Protocol 3: Quantification of Degree of PEGylation by SEC-HPLC

This protocol outlines the separation and analysis of PEGylated proteins using SEC-HPLC.[1]

  • Sample Preparation: Dilute the PEGylated protein sample and the un-PEGylated control to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[1]

  • Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the SEC column.[1]

  • Chromatographic Run: Run the separation isocratically with a suitable mobile phase.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.[1]

  • Data Analysis: Identify the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG based on their retention times (larger molecules elute earlier).[1] Integrate the peak areas to determine the relative abundance of each species.[1]

Visual Guides

To further elucidate the concepts discussed, the following diagrams have been generated.

PEGylation_Control_Factors Control Control of PEGylation Degree Ratio PEG:Protein Molar Ratio Control->Ratio pH Reaction pH Control->pH Time Reaction Time Control->Time Temp Temperature Control->Temp Strategy PEGylation Strategy (Random vs. Site-Specific) Control->Strategy

Caption: Key factors influencing the degree of PEGylation.

Troubleshooting_Low_Yield Start Low PEGylation Yield Cause1 Inactive PEG Reagent? Start->Cause1 Cause2 Suboptimal pH? Start->Cause2 Cause3 Incorrect Molar Ratio? Start->Cause3 Cause4 Interfering Buffers? Start->Cause4 Solution1 Use Fresh Reagent Cause1->Solution1 Solution2 Optimize Buffer pH Cause2->Solution2 Solution3 Titrate Molar Ratio Cause3->Solution3 Solution4 Use Non-interfering Buffer Cause4->Solution4 Analytical_Workflow cluster_reaction PEGylation Reaction cluster_analysis Analysis Protein Protein Reaction Reaction (Controlled Conditions) Protein->Reaction PEG_Reagent PEG_Reagent PEG_Reagent->Reaction SDS_PAGE SDS-PAGE (Qualitative) Reaction->SDS_PAGE SEC_HPLC SEC-HPLC (Quantitative) Reaction->SEC_HPLC Mass_Spec Mass Spectrometry (Precise Mass) Reaction->Mass_Spec Degree_of_PEGylation Degree_of_PEGylation SEC_HPLC->Degree_of_PEGylation Determine Degree Mass_Spec->Degree_of_PEGylation Determine Degree

References

Best practices for handling and storing PEG9-Tos reagents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEG9-Tos reagents. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound and related compounds, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of polyethylene glycol (PEG) containing nine repeating ethylene glycol units and a terminal tosyl (tosylate) group.[1] The tosyl group is an excellent leaving group, making this reagent highly reactive towards nucleophiles such as amines and thiols.[1][2][3] This reactivity, combined with the hydrophilic and biocompatible properties of the PEG chain, makes this compound a valuable tool in bioconjugation, drug delivery, and materials science.[1][4] It is frequently used as a linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][5]

A related compound, Tos-PEG9-Boc, is a heterobifunctional linker that includes a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine.[6][7] This allows for sequential conjugations.[7]

Q2: What are the recommended storage and handling conditions for this compound reagents?

To ensure the stability and reactivity of this compound reagents, it is crucial to adhere to proper storage and handling protocols. Upon receipt, the reagent should be stored desiccated at -20°C or lower for long-term stability.[3][7][8] It is important to protect the compound from moisture, as the tosyl group is susceptible to hydrolysis.[2][7][9] Always handle the compound under anhydrous conditions, use dry solvents, and store it in a desiccator.[7] While not acutely sensitive to light, prolonged exposure should be avoided.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]

Q3: How stable are this compound reagents in different solutions?

The stability of this compound is significantly influenced by pH, temperature, and buffer composition.[9] The primary degradation pathway in aqueous solutions is the hydrolysis of the tosylate ester bond, which cleaves the tosyl group.[9] Both acidic and basic conditions can accelerate this hydrolysis.[9] For optimal stability of the tosyl group, a neutral to slightly acidic pH is preferable. However, for compounds like Tos-PEG9-Boc, acidic conditions will cleave the Boc group, so a neutral pH range of 6-8 is recommended to maintain the integrity of both functional groups.[7]

Higher temperatures increase the rate of degradation.[9] Additionally, some buffer components, particularly those containing primary or secondary amines like Tris, can act as nucleophiles and compete with the target molecule, leading to cleavage of the tosyl group.[3][9] Non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate are recommended.[3]

The PEG backbone itself can be susceptible to auto-oxidation, especially in the presence of oxygen and light.[6][9]

Storage Conditions Summary

FormTemperatureAtmosphereLight ProtectionRecommended Duration
Solid/Powder -20°CInert (Argon/N₂)Protect from LightUp to 3 years[6]
In Solvent -20°CInert (Argon/N₂)Protect from LightUp to 1 month[6]
In Solvent -80°CInert (Argon/N₂)Protect from LightUp to 6-12 months[6]

Troubleshooting Guides

Problem 1: Low yield in conjugation reaction with an amine or thiol.

  • Possible Cause: Degradation of the this compound reagent due to hydrolysis of the tosyl group. This is a primary cause of reaction failure.[7]

    • Solution: Verify the integrity of your this compound stock using an analytical method like LC-MS or HPLC.[7][9] Use a fresh vial if degradation is suspected. Always prepare and use solutions of this compound fresh, avoiding prolonged storage in aqueous buffers.[10]

  • Possible Cause: Suboptimal pH for the reaction. The nucleophilicity of amines and thiols is pH-dependent.[3][10]

    • Solution: For reactions with primary amines, a pH range of 8.0-9.5 is generally recommended to ensure the amino group is deprotonated and nucleophilic.[3] For thiols, a pH of 7.0-8.5 is optimal to favor the more reactive thiolate anion.[10]

  • Possible Cause: Use of a nucleophilic buffer (e.g., Tris, glycine).[3]

    • Solution: Switch to a non-nucleophilic buffer such as phosphate, HEPES, or bicarbonate.[3]

  • Possible Cause: Steric hindrance on the target molecule.[2]

    • Solution: Increase the molar excess of the this compound reagent (e.g., from a 5-fold to a 10- or 20-fold excess).[10] You may also need to increase the reaction time or temperature, while monitoring for potential side product formation.[10]

Problem 2: Unexpected loss of the Boc protecting group (for Tos-PEG9-Boc).

  • Possible Cause: The Boc group is labile to acid.[7] Premature deprotection suggests that the reaction or workup conditions are too acidic.[7]

    • Solution: Scrutinize your entire workflow for sources of acid. Use neutral or slightly basic buffers (pH 7.0-8.5) for all steps prior to the intended deprotection.[7] Be aware that some purification methods, like certain types of silica gel chromatography, can be acidic.[7]

Problem 3: Formation of unexpected byproducts.

  • Possible Cause: Oxidative degradation of the PEG backbone.[9]

    • Solution: Degas your buffer before use and consider working under an inert atmosphere (e.g., argon or nitrogen).[9] Protect solutions from light by using amber vials or wrapping them in foil.[9]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Solid this compound
  • Equilibration: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening. This minimizes condensation of atmospheric moisture onto the compound.[8]

  • Weighing: In a chemical fume hood, weigh the desired amount of the solid reagent.[8]

  • Solubilization: Prepare a stock solution by dissolving the solid in an appropriate anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in vials suitable for low-temperature storage.[9]

  • Storage: Cap the vials tightly, flush with an inert gas (argon or nitrogen), and store at -20°C or -80°C as indicated in the table above.[8]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity and stability of this compound reagents.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 1 mg/mL). A suitable diluent is a 50:50 mixture of acetonitrile and water.[6]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water[6]

    • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile[6]

    • Column: A suitable reverse-phase column (e.g., C18).

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL[6]

    • Detection: UV detector.

  • Elution Gradient: A gradient elution is recommended to separate the main compound from more polar (e.g., hydrolyzed PEG9-OH) or less polar impurities. A typical gradient might run from 10% to 90% Mobile Phase B over 30 minutes.[1]

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.[6]

Visual Guides

G cluster_storage Receiving and Storing this compound cluster_handling Handling and Solution Preparation Receive Receive Reagent (Shipped at Room Temp) Equilibrate Equilibrate Vial to Room Temperature Receive->Equilibrate Upon Receipt Store Store at -20°C or lower (Desiccated, Protected from Light) Equilibrate->Store For Long-Term Storage Use Prepare for Use Equilibrate->Use Weigh Weigh Solid in Fume Hood Use->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store Solution at -20°C or -80°C (Under Inert Gas) Aliquot->Store_Solution

Caption: Workflow for receiving, storing, and handling this compound reagents.

G Start Low Conjugation Yield? Degradation Is the this compound reagent degraded? Start->Degradation pH_Check Is the reaction pH optimal? Degradation->pH_Check No Solution1 Verify integrity with LC-MS. Use a fresh vial. Degradation->Solution1 Yes Buffer_Check Is the buffer non-nucleophilic? pH_Check->Buffer_Check No Solution2 Adjust pH: - Amines: pH 8.0-9.5 - Thiols: pH 7.0-8.5 pH_Check->Solution2 Yes Solution3 Use Phosphate, HEPES, or Bicarbonate buffer. Buffer_Check->Solution3 Yes Success Problem Resolved Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for low conjugation yield.

References

Technical Support Center: Quenching Unreacted Tos-PEG9 in Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quenching of unreacted Tos-PEG9 in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a Tos-PEG9 conjugation reaction?

A1: Quenching is a critical step to terminate the conjugation reaction by deactivating any unreacted Tos-PEG9. The tosyl group is an excellent leaving group, making Tos-PEG9 reactive towards various nucleophiles on your target molecule (e.g., proteins, peptides)[1]. If left unreacted, excess Tos-PEG9 can continue to react during purification or storage, leading to a heterogeneous product mixture with multi-PEGylated species, or non-specific modifications. Quenching ensures that the reaction is stopped at the desired time point, leading to a more defined and homogenous final product.

Q2: What are the recommended quenching agents for unreacted Tos-PEG9?

A2: Small molecules containing primary amines are effective quenching agents for unreacted Tos-PEG9. The most commonly used quenching agents are Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules act as nucleophiles, attacking the electrophilic carbon of the PEGylated tosyl group and displacing the tosylate, thus capping the reactive PEG.

Q3: How do I choose between Tris and glycine as a quenching agent?

A3: Both Tris and glycine are effective for quenching.

  • Tris is a versatile buffer and quenching agent with a pKa of approximately 8.1, making it effective in the typical pH range of amine-targeted PEGylation reactions (pH 8.0-9.5)[1].

  • Glycine is the simplest amino acid and also serves as an effective quenching agent.

The choice may depend on the specific characteristics of your conjugate and downstream applications. For instance, if your subsequent purification steps are sensitive to the presence of Tris, glycine might be a preferable alternative.

Q4: What are the typical reaction conditions for quenching?

A4: The quenching reaction is generally performed by adding the quenching agent to the reaction mixture at a final concentration of 20-100 mM. The reaction is then typically incubated for 15 to 60 minutes at room temperature.

Q5: How can I confirm that the quenching reaction is complete?

A5: The completion of the quenching reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)[2]. By analyzing aliquots of the reaction mixture before and after quenching, you should observe the disappearance of the peak corresponding to the unreacted Tos-PEG9.

Q6: How do I remove the excess quenching agent and quenched PEG from my final product?

A6: Excess quenching agent and the quenched PEG-quencher adduct are typically small molecules that can be removed from the larger PEGylated conjugate using size-based separation techniques. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller molecules[1].

  • Dialysis: Effective for removing small molecules from protein solutions.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecules.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Quenching (Residual Tos-PEG9 Detected) 1. Insufficient concentration of quenching agent.2. Insufficient quenching reaction time or temperature.3. Low pH of the reaction mixture during quenching.4. Steric hindrance around the tosyl group.1. Increase the final concentration of the quenching agent (e.g., to 100 mM).2. Extend the quenching incubation time (e.g., to 60 minutes or longer) or slightly increase the temperature (e.g., to 37°C), if the stability of the conjugate allows.3. Ensure the pH of the reaction mixture is in the optimal range for the amine of the quenching agent to be nucleophilic (typically pH 8.0-9.5).4. If steric hindrance is suspected, a longer quenching time may be necessary.
Formation of Unwanted Side Products During Quenching 1. The quenching agent is reacting with the conjugated molecule.2. The quenching conditions (e.g., high pH, elevated temperature) are degrading the conjugate.1. This is unlikely if a stable covalent bond has been formed during conjugation. However, if your conjugate contains reactive functional groups, consider using a milder quenching agent or conditions.2. Perform the quenching reaction at a lower temperature (e.g., 4°C) for a longer duration. Monitor the stability of your conjugate under the quenching conditions.
Difficulty in Removing Excess Quenching Agent 1. The molecular weight cutoff of the dialysis membrane or SEC column is not appropriate.2. The quenching agent is interacting with the conjugate.1. Select a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than your conjugate's molecular weight. Choose an SEC column with an appropriate fractionation range.2. If non-covalent interactions are suspected, consider altering the buffer composition (e.g., increasing ionic strength) during purification.
Precipitation of the Conjugate During Quenching 1. The addition of a concentrated quenching solution causes a change in solvent conditions.2. The pH of the quenching solution is near the isoelectric point (pI) of the protein conjugate.1. Add the quenching agent as a solution in a buffer compatible with your reaction mixture to avoid shocking the system.2. Ensure the final pH of the reaction mixture after adding the quenching agent is not at or near the pI of your protein conjugate. Adjust the pH of the quenching solution if necessary.

Quantitative Data Summary

Parameter Tris Glycine General Recommendations & Remarks
Typical Final Concentration 20 - 100 mM20 - 100 mMStart with 50 mM and optimize if necessary. A higher concentration can lead to faster quenching.
Typical Incubation Time 15 - 60 minutes15 - 60 minutesMonitor the reaction by HPLC to determine the optimal time.
Optimal pH Range 8.0 - 9.58.0 - 9.5The primary amine of the quenching agent needs to be deprotonated to be an effective nucleophile. The reaction rate is highly pH-dependent[1].
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Higher temperatures can increase the reaction rate but may also risk degradation of the conjugate. Reactions can be performed at 4°C for longer durations if the conjugate is unstable.

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted Tos-PEG9

This protocol provides a general method for quenching a Tos-PEG9 conjugation reaction with Tris or glycine.

Materials:

  • Completed Tos-PEG9 conjugation reaction mixture

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Analytical HPLC system for monitoring

Procedure:

  • Prepare Quenching Solution: Prepare a 1 M stock solution of either Tris-HCl or Glycine and adjust the pH to 8.0.

  • Add Quenching Agent: To your conjugation reaction mixture, add the quenching solution to a final concentration of 50 mM. For example, add 50 µL of 1 M quenching solution to 950 µL of the reaction mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 30 minutes.

  • Monitor (Optional but Recommended): Take an aliquot of the quenched reaction mixture and analyze it by RP-HPLC to confirm the absence of unreacted Tos-PEG9. Compare the chromatogram to an aliquot taken before the quenching step.

  • Purification: Proceed with the purification of your PEGylated conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis to remove the excess quenching agent, the quenched PEG adduct, and any other small molecule impurities.

Protocol 2: RP-HPLC Method for Monitoring Quenching

This protocol provides a starting point for an analytical RP-HPLC method to monitor the consumption of unreacted Tos-PEG9.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

HPLC Conditions:

  • Gradient: A linear gradient suitable for separating your conjugate from the unreacted Tos-PEG9. A starting point could be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 254 nm (the tosyl group has a UV chromophore)[2]

  • Column Temperature: 40°C

Procedure:

  • Sample Preparation: At desired time points (before and after quenching), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the Aliquot: Immediately dilute the aliquot in a suitable solvent (e.g., 990 µL of 50:50 water/acetonitrile with 0.1% TFA) to stop the reaction[2].

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Inject and Analyze: Inject the prepared sample onto the equilibrated HPLC system and run the gradient method.

  • Data Analysis: Monitor the decrease in the peak area corresponding to the unreacted Tos-PEG9 to confirm successful quenching.

Mandatory Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_analysis Analysis & Purification start Tos-PEG9 + Target Molecule reaction Incubation (Control pH, Temp, Time) start->reaction add_quencher Add Quenching Agent (e.g., Tris or Glycine) reaction->add_quencher quench_reaction Incubate (e.g., 30 min at RT) add_quencher->quench_reaction analysis HPLC/LC-MS Analysis (Confirm Quenching) quench_reaction->analysis purification Purification (e.g., SEC, Dialysis) analysis->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for Tos-PEG9 conjugation and quenching.

Troubleshooting_Quenching cluster_causes Potential Causes cluster_solutions Solutions start HPLC shows residual unreacted Tos-PEG9 after quenching cause1 Insufficient Quencher Concentration or Time start->cause1 cause2 Suboptimal pH start->cause2 cause3 Low Temperature start->cause3 solution1 Increase quencher concentration or extend incubation time cause1->solution1 solution2 Ensure pH is 8.0-9.5 cause2->solution2 solution3 Increase temperature to RT (if conjugate is stable) cause3->solution3

Caption: Troubleshooting logic for incomplete quenching of Tos-PEG9.

References

Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG9-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing PEG9-Tos to improve the solubility of hydrophobic drug candidates. This guide provides detailed troubleshooting advice, answers to frequently asked questions (FAQs), and comprehensive experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it enhance the solubility of hydrophobic drugs?

A1: this compound is a discrete polyethylene glycol (dPEG®) molecule comprised of nine ethylene glycol units with a terminal tosylate group. PEGylation, the process of attaching PEG chains to a molecule, increases the solubility of hydrophobic drugs through several mechanisms.[1][2] The inherent hydrophilicity of the PEG chain, which readily forms hydrogen bonds with water, imparts a more water-soluble character to the drug-conjugate.[1][] This process also forms a hydration shell around the drug molecule, preventing aggregation and increasing its hydrodynamic volume, which further enhances solubility.[1]

Q2: What are the primary advantages of using a discrete PEG like this compound over a traditional polydisperse PEG?

A2: A discrete PEG, such as this compound, has a precisely defined molecular weight and structure. This monodispersity is crucial for regulatory approval as it leads to the production of highly homogenous conjugates with consistent clinical performance.[4] In contrast, polydisperse PEGs consist of a mixture of different chain lengths, which can lead to a heterogeneous final product, complicating characterization and regulatory processes.[5]

Q3: Which functional groups on my drug molecule can react with this compound?

A3: The tosylate group on this compound is an excellent leaving group, making it highly reactive towards nucleophiles.[6] Primary and secondary amines (-NH2), and thiols (-SH) are common functional groups on drug molecules that can be targeted for conjugation with this compound through nucleophilic substitution.[6][7]

Q4: How will PEGylation with this compound affect the bioactivity of my drug?

A4: While PEGylation is highly beneficial for improving solubility, it can sometimes impact the drug's bioactivity. The PEG chain can create steric hindrance, potentially blocking the active site of the molecule.[2] It is essential to perform in vitro and in vivo assays to assess the bioactivity of the PEGylated drug compared to the parent compound.

Q5: What analytical techniques are recommended for characterizing the this compound drug conjugate?

A5: A combination of analytical techniques is necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress and assess the purity of the conjugate.[1][4] Mass Spectrometry (MS) is crucial for confirming the molecular weight of the conjugate and thus the degree of PEGylation.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for detailed structural characterization of the PEG-drug conjugate.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.Optimize the reaction pH to ensure the nucleophilicity of the drug's functional group. Perform small-scale experiments at different temperatures (e.g., 4°C, room temperature) and time points (e.g., 2, 8, 24 hours) to find the optimal conditions.[1]
Inactive this compound: The tosylate group may have hydrolyzed over time.Use fresh or properly stored this compound. Consider running a small control reaction with a model amine or thiol to verify the reactivity of your this compound stock.
Competing Nucleophiles: Presence of other nucleophilic species in the reaction buffer (e.g., Tris).Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer.
Precipitation of the Conjugate During or After the Reaction High Hydrophobicity of the Conjugate: Even after PEGylation, the conjugate may still be insufficiently soluble in the reaction buffer.If the drug was initially dissolved in an organic solvent, try adding a small percentage of a co-solvent (e.g., DMSO, DMF) to the reaction mixture. Be mindful that high concentrations of organic solvents can denature some drugs.[1]
Aggregation: High concentrations of reactants can sometimes lead to aggregation.[2]Reduce the initial concentration of both the drug and this compound in the reaction mixture.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The PEGylated drug may have similar chromatographic behavior to the unreacted drug or excess PEG.Utilize a purification method that separates based on different properties. For instance, if the drug has a charge, ion-exchange chromatography could be effective. Size-exclusion chromatography (SEC) is often used to remove unreacted PEG.[2] Reverse-phase HPLC can also be optimized to separate the conjugate from the starting materials.
Poor Aqueous Solubility of the Final Conjugate Insufficient PEGylation: A low degree of PEGylation may not be enough to overcome the hydrophobicity of the drug.Increase the molar excess of this compound in the conjugation reaction to favor a higher degree of PEGylation.
Inappropriate Formulation Buffer: The pH or ionic strength of the final buffer may not be optimal for the conjugate's solubility.Screen a variety of buffers with different pH values and ionic strengths to find the optimal formulation conditions for your specific conjugate.[9]

Quantitative Data on Solubility Enhancement

The following table presents hypothetical, yet plausible, data illustrating the impact of this compound conjugation on the aqueous solubility of three model hydrophobic drugs.

Drug Original Aqueous Solubility (µg/mL) Solubility of this compound Conjugate (µg/mL) Fold Increase in Solubility
Drug X0.5150300
Drug Y2.1850405
Drug Z5.82200379

Experimental Protocols

Protocol 1: Conjugation of a Hydrophobic Drug with an Amine Group to this compound

This protocol outlines a general procedure for the covalent attachment of this compound to a drug containing a primary or secondary amine.

1. Materials:

  • Hydrophobic drug with an amine functional group

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Analytical HPLC system

  • Purification system (e.g., preparative HPLC or Size-Exclusion Chromatography)

2. Procedure:

  • Drug Dissolution: Dissolve the hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.

  • This compound Dissolution: Dissolve this compound in the reaction buffer to a desired concentration.

  • Conjugation Reaction:

    • Add the dissolved drug solution dropwise to the stirring this compound solution. A typical molar ratio is 1:1.2 (Drug:this compound), but this should be optimized.

    • Add the tertiary amine base (2-3 equivalents relative to the drug) to the reaction mixture.[4]

    • Allow the reaction to proceed at room temperature for 24-48 hours with gentle stirring.[4]

  • Reaction Monitoring: Monitor the formation of the conjugate and the consumption of the starting materials by taking aliquots at various time points and analyzing them via HPLC.[4]

  • Quenching: Once the reaction is complete, it can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted this compound.

  • Purification: Purify the this compound-drug conjugate from unreacted drug, excess PEG, and other reaction components using an appropriate chromatographic technique.

  • Characterization: Characterize the purified conjugate using MS to confirm its molecular weight and NMR for structural verification.[5][8]

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility

This protocol describes the standard shake-flask method for measuring the equilibrium solubility of the parent drug and its PEGylated conjugate.[10]

1. Materials:

  • Test compound (parent drug or this compound conjugate)

  • Solvent: Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

2. Procedure:

  • Add an excess amount of the test compound to a glass vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved drug using a pre-validated HPLC-UV method.[1]

  • The measured concentration represents the equilibrium solubility of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis drug Dissolve Drug in Organic Solvent react Mix & React (pH 8.5, RT, 24-48h) drug->react peg Dissolve this compound in Buffer peg->react monitor Monitor by HPLC react->monitor purify Purify Conjugate (e.g., HPLC, SEC) monitor->purify Reaction Complete char Characterize (MS, NMR) purify->char solubility_mechanism cluster_before Before PEGylation cluster_after After PEGylation d1 Drug agg Aggregation (Low Solubility) d2 Drug d3 Drug sol Hydration Shell (High Solubility) pd1 PEG-Drug water Water Molecules pd1->water pd2 PEG-Drug pd2->water pd3 PEG-Drug pd3->water troubleshooting_flow start Low Conjugation Yield? check_reagents Are this compound & Drug Active? start->check_reagents Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No optimize_conditions Optimize pH, Temp, Time check_conditions->optimize_conditions No check_buffer Is Buffer Non-Nucleophilic? check_conditions->check_buffer Yes success Yield Improved optimize_conditions->success use_fresh_reagents->success change_buffer Switch to PBS or Borate Buffer check_buffer->change_buffer No check_buffer->success Yes change_buffer->success

References

Validation & Comparative

A Head-to-Head Comparison: The Reactivity of Tos-PEG9 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker for attaching polyethylene glycol (PEG) to a biomolecule is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final product. For researchers, scientists, and drug development professionals, understanding the reactivity of different PEG linkers is paramount. This guide provides a comprehensive comparison of Tos-PEG9 with other commonly used PEG linkers, supported by experimental data and detailed methodologies, to empower informed decisions in bioconjugation strategies.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer widely used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The covalent attachment of PEG, known as PEGylation, is achieved using a reactive group at the terminus of the PEG chain that forms a stable covalent bond with a functional group on the target biomolecule.[1]

This guide focuses on comparing the reactivity of Tos-PEG9, which features a tosyl (p-toluenesulfonyl) group, against two other widely used classes of PEG linkers: N-hydroxysuccinimide (NHS) esters and maleimides.

  • Tosylated PEGs (e.g., Tos-PEG9): These linkers possess a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. This allows tosylates to react with various nucleophiles, including primary amines, thiols, and hydroxyl groups, offering versatility in target selection.[1][2]

  • PEG-NHS Esters: N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction results in the formation of a stable amide bond.[1][2]

  • PEG-Maleimides: The maleimide group exhibits high specificity for the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a Michael addition to form a stable thioether bond.[1][2]

Quantitative Comparison of Linker Reactivity and Stability

The selection of a PEG linker is a multifaceted decision that depends on the specific biomolecule, the desired degree of modification, and the required stability of the final conjugate. The following table summarizes the key characteristics of Tos-PEG, NHS-Ester PEG, and Maleimide-PEG linkers.

FeatureTos-PEG (e.g., Tos-PEG9)NHS-Ester PEGMaleimide-PEG
Target Group(s) Primary Amines, Thiols, Hydroxyls[1][2]Primary Amines[1][2]Thiols[1][2]
Reaction Type Nucleophilic Substitution (SN2)[2][3]Nucleophilic Acyl Substitution[3]Michael Addition[1]
Optimal pH Range 8.0 - 9.5 (for amines)[2]7.0 - 9.0[2][3]6.5 - 7.5[2][4]
Reaction Speed Hours to overnight[2]Generally fast (minutes to a few hours)[2][3]Fast (minutes to a few hours)[2]
Bond Formed Secondary Amine, Thioether, Ether[2][5]Amide[2][3]Thioether[1][2]
Linkage Stability Sulfonamide: High[6] Thioether: Moderate[7]Amide: High[6][8]Thioether: Moderate (prone to retro-Michael reaction)[6][7]
Specificity Less specific than NHS esters or maleimides due to reactivity with multiple nucleophiles[2]Highly specific for primary amines[2]Highly specific for thiols at optimal pH[2]
Reagent Stability Generally more stable towards hydrolysis compared to NHS esters[3]Prone to hydrolysis in aqueous solutions, especially at pH > 8.0[1]Susceptible to hydrolysis of the maleimide ring at pH > 7.5[1]
Potential Side Reactions Reaction with other nucleophiles present on the biomolecule (e.g., hydroxyls)[2]Hydrolysis of the NHS ester; reaction with secondary amines (slower)[1][2]Reaction with amines at pH > 7.5; retro-Michael addition leading to de-conjugation[1][2]

Experimental Protocols

A detailed and controlled experimental workflow is crucial for accurately comparing the reactivity of different PEG linkers. The following protocol outlines a general procedure for comparing the PEGylation efficiency of Tos-PEG9, NHS-Ester-PEG, and Maleimide-PEG on a model protein.

Objective:

To compare the reaction kinetics and efficiency of Tos-PEG9, NHS-Ester-PEG, and Maleimide-PEG by monitoring the extent of PEGylation of a model protein over time.

Materials:
  • Model Protein: A well-characterized protein with known reactive residues (e.g., Bovine Serum Albumin (BSA) for amine reactivity, or a cysteine-containing peptide for thiol reactivity).

  • PEG Linkers:

    • m-PEG9-Tos

    • m-PEG-NHS Ester (of comparable molecular weight)

    • m-PEG-Maleimide (of comparable molecular weight)

  • Reaction Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4 and 8.5

    • MES Buffer, pH 6.5

  • Quenching Reagents:

    • 1 M Tris-HCl, pH 8.0

    • 1 M Glycine

    • 1 M 2-Mercaptoethanol

  • Analytical Instruments:

    • SDS-PAGE system

    • Size-Exclusion Chromatography (SEC) system[9]

    • Mass Spectrometer (MALDI-TOF or ESI-MS)[10]

Experimental Workflow:

The following diagram, generated using the DOT language, illustrates the key steps in the comparative experimental workflow.

G Comparative Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Analysis p_prep Prepare Protein Solution (e.g., 1-10 mg/mL in amine-free buffer) rxn_tos Tos-PEG9 Reaction (pH 8.5, 2-24h) p_prep->rxn_tos Add Protein rxn_nhs NHS-Ester-PEG Reaction (pH 7.4-8.5, 0.5-2h) p_prep->rxn_nhs Add Protein rxn_mal Maleimide-PEG Reaction (pH 6.5-7.5, 0.5-4h) p_prep->rxn_mal Add Protein l_prep Prepare Fresh PEG Linker Solutions (in anhydrous DMSO or DMF) l_prep->rxn_tos Add Linker (molar excess) l_prep->rxn_nhs Add Linker (molar excess) l_prep->rxn_mal Add Linker (molar excess) quench Quench Reaction (Add Tris, Glycine, or Mercaptoethanol) rxn_tos->quench Time points rxn_nhs->quench Time points rxn_mal->quench Time points sds_page SDS-PAGE Analysis (Monitor MW shift) quench->sds_page sec SEC Analysis (Quantify PEGylated vs. un-PEGylated protein) quench->sec ms Mass Spectrometry (Confirm MW and degree of PEGylation) quench->ms

A generalized experimental workflow for comparing PEG linker reactivity.
Detailed Procedure:

  • Protein Preparation: Dissolve the model protein in an appropriate amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.

  • PEG Linker Preparation: Immediately before use, prepare stock solutions of each PEG linker (Tos-PEG9, NHS-Ester-PEG, Maleimide-PEG) in an anhydrous water-miscible organic solvent such as DMSO or DMF.

  • PEGylation Reaction:

    • Divide the protein solution into three separate reaction vessels.

    • Add a calculated molar excess of the dissolved PEG linker to the respective protein solutions. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Incubate the reactions at room temperature with gentle stirring. The optimal pH and reaction time will vary for each linker as indicated in the table and workflow diagram.

    • For kinetic analysis, withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching the Reaction: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., 1 M Tris-HCl or glycine for NHS esters and tosylates, 1 M 2-mercaptoethanol for maleimides) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Analysis of PEGylation:

    • SDS-PAGE: Analyze the quenched samples by SDS-PAGE. PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.

    • Size-Exclusion Chromatography (SEC): Use SEC to separate the PEGylated protein from the unreacted protein and excess PEG reagent. The extent of PEGylation can be quantified by comparing the peak areas.[9]

    • Mass Spectrometry (MS): Determine the exact molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS to confirm the number of attached PEG chains.[10]

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

PEG linkers play a crucial role in the design of antibody-drug conjugates (ADCs), which are a class of targeted therapeutics that deliver a potent cytotoxic drug to cancer cells. The linker connects the antibody to the drug, and its properties, including those imparted by PEGylation, are critical for the ADC's stability, solubility, and overall efficacy.

The following diagram illustrates the general structure of an ADC and the role of the PEG linker.

G General Structure of an Antibody-Drug Conjugate (ADC) cluster_adc Antibody-Drug Conjugate antibody Antibody linker Linker antibody->linker Conjugation Site (e.g., Lysine, Cysteine) peg PEG Spacer linker->peg drug Cytotoxic Drug peg->drug

Role of the PEG linker in an Antibody-Drug Conjugate.

Conclusion

The selection of a PEG linker is a critical decision in the design and development of bioconjugates. Tos-PEG9 offers versatility due to its reactivity with multiple nucleophiles and the formation of stable linkages. However, its reaction kinetics may be slower compared to more established linkers like NHS esters and maleimides.

  • NHS-Ester PEGs are the go-to choice for rapid and efficient conjugation to primary amines, forming highly stable amide bonds. Their main drawback is their susceptibility to hydrolysis, which requires careful control of reaction conditions.

  • Maleimide-PEGs provide high specificity for thiol groups, making them ideal for site-specific conjugation to cysteine residues. However, the stability of the resulting thioether bond can be a concern due to the potential for retro-Michael addition.

Ultimately, the optimal PEG linker depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. A thorough understanding of the reactivity and stability of different linkers, supported by robust experimental evaluation, is essential for the successful development of effective and safe bioconjugate therapeutics.

References

A Head-to-Head Comparison: PEG9-Tos vs. NHS-ester PEGs for Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, and other molecules—a process known as PEGylation—is a cornerstone technique for improving therapeutic efficacy. By enhancing solubility, extending circulatory half-life, and reducing immunogenicity, PEGylation has transformed the development of biologics. The choice of reactive chemistry for attaching PEG to amine groups is a critical decision that dictates the efficiency, stability, and homogeneity of the final conjugate. This guide provides a comprehensive comparison of two prominent amine-reactive PEGylation reagents: PEG9-Tosyl (PEG9-Tos) and N-hydroxysuccinimide (NHS)-ester PEGs.

This objective analysis, supported by experimental principles and detailed methodologies, is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal PEGylation strategy for their specific needs.

Executive Summary: A Tale of Two Chemistries

This compound and NHS-ester PEGs both target primary amines, which are abundant on the surface of proteins via lysine residues and the N-terminus. However, they operate through distinct chemical pathways, leading to significant differences in their performance characteristics. NHS-ester PEGs are renowned for their high reactivity and the formation of stable amide bonds under mild conditions.[1][] Conversely, they are susceptible to hydrolysis, which can impact conjugation efficiency.[1][3] this compound, on the other hand, offers greater stability towards hydrolysis and reacts with a broader range of nucleophiles, forming a stable secondary amine linkage.[1][4] This versatility, however, may come at the cost of selectivity and potentially slower reaction kinetics compared to NHS-esters.[1][5]

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative kinetic studies for this compound versus NHS-ester PEGs in protein PEGylation are not extensively published, a comparative analysis can be constructed from well-established chemical principles and available data for similar systems.

Reaction Characteristics
FeatureNHS-ester PEGThis compound (Tosylate)References
Reaction Type Acylation (Nucleophilic Acyl Substitution)Alkylation (Nucleophilic Substitution - SN2)[1]
Functional Group Reactivity High reactivity towards primary aminesGood reactivity towards nucleophiles, including primary amines[1][5]
Bond Formed Stable Amide BondStable Secondary Amine Bond[1][4]
Byproducts N-hydroxysuccinimide (NHS)Tosylate anion[1]
Reaction Conditions
ParameterNHS-ester PEGThis compound (Tosylate)References
Optimal Reaction pH 7.0 - 9.0 (Optimal ~8.0-8.5)8.0 - 9.5[1][6]
Reaction Speed Generally fast (minutes to a few hours at room temperature)Can be slower and may require elevated temperatures or longer reaction times[1]
Compatible Buffers Bicarbonate, Borate, HEPES (must be amine-free)Bicarbonate, Borate, HEPES (must be amine-free)[6]
Molar Excess of PEG Reagent 5 to 50-fold molar excess over the protein5 to 20-fold molar excess over the target molecule[7]
Stability and Selectivity
FeatureNHS-ester PEGThis compound (Tosylate)References
Hydrolytic Stability Susceptible to hydrolysis, especially at higher pH. The half-life decreases significantly as pH increases.Generally more stable towards hydrolysis compared to NHS esters.[1][4]
Selectivity Primarily targets primary amines, but side reactions with other nucleophiles like tyrosine, serine, and histidine can occur.Reactive with a broader range of nucleophiles (amines, thiols, hydroxyls), potentially leading to lower selectivity for primary amines in a complex mixture.[1][5]

Visualizing the Conjugation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms for both NHS-ester PEG and this compound with a primary amine on a protein.

G cluster_0 NHS-ester PEG Conjugation Protein_NH2_NHS Protein-NH2 Intermediate_NHS Tetrahedral Intermediate Protein_NH2_NHS->Intermediate_NHS Nucleophilic Attack NHS_PEG NHS-ester-PEG NHS_PEG->Intermediate_NHS Amide_Bond Protein-NH-CO-PEG (Stable Amide Bond) Intermediate_NHS->Amide_Bond NHS release NHS_byproduct NHS Intermediate_NHS->NHS_byproduct

NHS-ester PEG amine conjugation pathway.

G cluster_1 This compound Conjugation Protein_NH2_Tos Protein-NH2 Transition_State_Tos SN2 Transition State Protein_NH2_Tos->Transition_State_Tos Nucleophilic Attack Tos_PEG Tos-PEG9 Tos_PEG->Transition_State_Tos Secondary_Amine Protein-NH-PEG9 (Stable Secondary Amine) Transition_State_Tos->Secondary_Amine Tosylate displacement Tos_byproduct Tosylate Anion Transition_State_Tos->Tos_byproduct

This compound amine conjugation pathway.

Experimental Protocols for Comparative Analysis

To facilitate a direct and quantitative comparison of this compound and NHS-ester PEGs, the following detailed experimental protocols are provided.

General Experimental Workflow

The overall process for comparing the two PEGylation reagents can be broken down into several key stages, from protein preparation to analysis of the final conjugate.

G start Protein Preparation pegylation PEGylation Reaction (Parallel reactions with this compound and NHS-ester PEG) start->pegylation quenching Quenching (Optional) pegylation->quenching purification Purification (e.g., SEC) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis end Data Comparison analysis->end

Comparative experimental workflow.
Protocol 1: Protein PEGylation with NHS-ester PEG

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • NHS-ester PEG (e.g., mPEG-NHS)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[7]

  • PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution with gentle stirring.[7] The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM.[7]

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[7]

Protocol 2: Protein PEGylation with this compound

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer, e.g., 100 mM sodium borate, pH 8.5)

  • This compound

  • Anhydrous DMSO (if this compound is not readily soluble in the reaction buffer)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at the desired concentration.

  • PEG Reagent Preparation: If necessary, dissolve the this compound in a minimal amount of anhydrous DMSO.

  • PEGylation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer.

  • Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography.

Protocol 3: Analysis of PEGylation Efficiency

1. SDS-PAGE Analysis (Semi-Quantitative)

  • Principle: PEGylation increases the molecular weight of the protein, causing a shift in its migration on an SDS-PAGE gel.

  • Procedure:

    • Run samples of the un-PEGylated protein and the purified PEGylated protein from both reactions on an SDS-PAGE gel.

    • Stain the gel with Coomassie Blue.

    • Analysis: Compare the band patterns. The appearance of higher molecular weight bands in the PEGylated samples indicates successful conjugation. The intensity of the bands can provide a semi-quantitative estimate of the PEGylation efficiency.[8]

2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) (Quantitative)

  • Principle: SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and thus elute earlier than their un-PEGylated counterparts.

  • Procedure:

    • Inject the purified PEGylated protein samples onto an SEC-HPLC system.

    • Monitor the elution profile using UV detection at 280 nm.

    • Analysis: Integrate the peak areas corresponding to the PEGylated and un-PEGylated protein to quantify the conversion efficiency.[9]

3. Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) (Quantitative)

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after PEGylation.

  • Procedure:

    • Analyze the un-PEGylated and purified PEGylated protein samples by mass spectrometry.

    • Analysis: The mass spectrum will show a mass increase corresponding to the number of attached PEG chains. This allows for the determination of the degree of PEGylation (number of PEGs per protein).[9]

Conclusion: Making an Informed Choice

The selection between this compound and NHS-ester PEGs is a nuanced decision that depends on the specific requirements of the bioconjugation application.

  • NHS-ester PEGs are the workhorse for many PEGylation applications due to their high reactivity and rapid reaction times under mild conditions, forming a highly stable amide bond.[1] Their primary drawback is their susceptibility to hydrolysis, necessitating careful control of reaction conditions.[1]

  • This compound presents a valuable alternative, particularly when the hydrolytic stability of the reagent is a primary concern. The resulting secondary amine linkage is also highly stable.[4] However, researchers should be prepared for potentially slower reaction kinetics and the need for more stringent reaction conditions.[1] The broader reactivity of the tosyl group may also lead to lower selectivity in complex systems.[5]

Ultimately, for any given biomolecule, empirical optimization of the reaction conditions is crucial to achieve the desired degree of PEGylation while preserving its biological function. The experimental protocols provided in this guide offer a framework for conducting a direct comparative analysis to determine the most suitable PEGylation reagent for your research and development needs.

References

The Influence of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker in an Antibody-Drug Conjugate (ADC) is a critical factor that significantly influences its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) has been widely adopted for its ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain, in particular, is a key parameter that can be fine-tuned to optimize an ADC's pharmacokinetic (PK) profile, ultimately impacting its efficacy and safety. This guide provides an objective comparison of how PEG linker length affects ADC pharmacokinetics, supported by experimental data.

Impact of PEG Linker Length on Key Pharmacokinetic Parameters

The incorporation of PEG linkers in ADCs serves multiple functions, including increasing the hydrophilicity of the conjugate, which is especially important when dealing with hydrophobic payloads.[1][2][3] This enhancement in solubility helps to reduce ADC aggregation and can permit a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[1][4]

Generally, increasing the length of a linear PEG linker leads to an improved pharmacokinetic profile.[1] This is primarily attributed to the increased hydrodynamic radius of the ADC, which in turn reduces renal clearance and slows the rate at which the ADC is removed from circulation.[1][5] The key effects on PK parameters are:

  • Decreased Clearance (CL): Longer PEG chains effectively shield the ADC from clearance mechanisms, resulting in a lower clearance rate.[1][6]

  • Increased Plasma Half-Life (t½): With a lower clearance rate, the ADC remains in the bloodstream for a longer duration, leading to a prolonged plasma half-life.[1][5]

  • Increased Exposure (AUC): The combination of reduced clearance and extended half-life results in a greater overall area under the plasma concentration-time curve (AUC), which can lead to increased accumulation of the ADC in tumor tissue.[1][7]

However, it is important to note that the benefits of increasing PEG linker length are not infinite. Studies have shown that a plateau effect can be reached, where further increases in PEG length beyond a certain point (e.g., PEG8) may not yield significant additional improvements in pharmacokinetics.[1][6][8]

Quantitative Comparison of ADC Pharmacokinetics with Varying PEG Linker Lengths

The following table summarizes preclinical data on the impact of linear PEG linker length on the clearance of ADCs.

PEG Linker LengthRelative Clearance Rate (Arbitrary Units)Key ObservationsReference(s)
Non-PEGylatedHigh (~11% tumor weight reduction)Rapid clearance, suboptimal efficacy.[7]
PEG2~10High clearance compared to longer PEG chains.[8]
PEG4~7Decreased clearance compared to PEG2.[8]
PEG8~5Significant reduction in clearance; often identified as a point of optimal or near-optimal performance.[6][8]
PEG12~5Minimal to no further significant decrease in clearance compared to PEG8.[8]
PEG24~5Similar clearance rate to PEG8 and PEG12, suggesting a plateau effect.[8][9]

Note: The values presented are generalized from multiple studies for comparative purposes.[1]

Branched vs. Linear PEG Linkers

The architecture of the PEG linker also plays a significant role. Branched PEG linkers have been shown to offer superior pharmacokinetic profiles compared to linear PEG linkers of similar molecular weight, particularly for ADCs with a high DAR.[8] The three-dimensional structure of a branched PEG provides a more effective hydrophilic shield around the cytotoxic payload, often referred to as an "umbrella" effect.[8] This enhanced shielding further reduces clearance, extends the plasma half-life, and increases overall exposure (AUC).[8]

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative pharmacokinetic studies. Below is a generalized protocol for a key experiment in evaluating ADCs with different PEG linker lengths.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles (t½, CL, AUC, Vd) of ADCs with varying PEG linker lengths.

Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used.[6][10]

Methodology:

  • ADC Administration: The different ADC constructs (e.g., with PEG4, PEG8, PEG12 linkers) are administered as a single intravenous (IV) bolus injection, typically through the tail vein.[6][10] The ADCs are formulated in a sterile vehicle like saline.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and up to several days).[10] Samples are collected into tubes containing an anticoagulant such as K2EDTA.

  • Plasma Separation: Plasma is isolated by centrifuging the blood samples at approximately 2,000g for 10 minutes at 4°C.[4][10]

  • ADC Quantification: The concentration of the ADC in the plasma samples is quantified using a validated analytical method, most commonly an enzyme-linked immunosorbent assay (ELISA).[11]

    • ELISA Protocol Outline:

      • Coating: Microtiter plates are coated with the target antigen to capture the ADC.

      • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.[4]

      • Sample Incubation: Plasma samples and a standard curve of the ADC are added to the wells and incubated.

      • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the antibody portion of the ADC is added.

      • Substrate Addition: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured. The signal intensity is proportional to the concentration of the ADC.[4]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the curve (AUC).[6]

Visualizing the Impact and Process

Diagrams can help to conceptualize the relationship between PEG linker length and its pharmacokinetic consequences, as well as the workflow for their evaluation.

cluster_0 Shorter PEG Linker (e.g., PEG2, PEG4) cluster_1 Longer PEG Linker (e.g., PEG8, PEG24) ADC_Short ADC with Short PEG Linker Properties_Short Lower Hydrodynamic Radius Less Shielding of Payload ADC_Short->Properties_Short ADC_Long ADC with Long PEG Linker PK_Short Faster Clearance Shorter Half-life (t½) Lower Exposure (AUC) Properties_Short->PK_Short Properties_Long Higher Hydrodynamic Radius Effective Shielding of Payload ADC_Long->Properties_Long PK_Long Slower Clearance Longer Half-life (t½) Higher Exposure (AUC) Properties_Long->PK_Long

Caption: Impact of PEG linker length on ADC pharmacokinetic properties.

start Start: ADC Design & Synthesis synthesis Synthesize ADC Variants (e.g., PEG4, PEG8, PEG12) start->synthesis qc Quality Control (Purity, Aggregation, DAR) synthesis->qc admin Administer ADCs to Animal Models (e.g., Rats) qc->admin sampling Collect Blood Samples at Predetermined Timepoints admin->sampling quantify Quantify ADC Plasma Concentration (ELISA) sampling->quantify analysis Pharmacokinetic Analysis (Calculate CL, t½, AUC) quantify->analysis compare Compare PK Profiles & Select Optimal Linker analysis->compare finish End compare->finish

Caption: Experimental workflow for comparing ADC pharmacokinetics.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly influences the pharmacokinetic properties of an ADC.[12] Experimental data consistently demonstrates that increasing PEG linker length can lead to reduced clearance and prolonged plasma half-life, thereby increasing overall drug exposure.[5][7] However, a point of diminishing returns is often observed, and excessively long linkers may not provide further benefits and could potentially hinder in vitro potency.[1] Furthermore, the architecture of the linker, with branched PEGs showing advantages for highly loaded ADCs, is also a key consideration.[8] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance of properties for a given antibody-payload combination.

References

In Vivo Stability of PEG9-Tos Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in vivo is a critical factor determining their therapeutic efficacy and safety. Premature cleavage of a linker can lead to off-target toxicity and reduced therapeutic index, while an overly stable linker might prevent the release of the active molecule at the target site. This guide provides a comparative analysis of the in vivo stability of conjugates formed with PEG9-Tos (PEG9-tosylate) and other common linker chemistries, supported by experimental data and detailed protocols.

While direct comparative in vivo stability data for this compound linked conjugates is not extensively available in peer-reviewed literature, its performance can be inferred from its chemical properties. The tosylate group is a well-established, excellent leaving group in organic chemistry, making it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity suggests that a this compound linker would likely exhibit poor stability in the bloodstream, where it would be exposed to a multitude of biological nucleophiles, such as thiols on proteins like albumin.[1] This could lead to rapid, non-specific release of the conjugated payload.[1]

Comparative Analysis of Linker Stability

To understand the landscape of in vivo stability, it is essential to compare the expected performance of this compound with established linker technologies. The stability of a bioconjugate is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in preclinical models or by measuring the circulation half-life of the conjugate. A decrease in DAR signifies premature deconjugation.

Linker TypeExample Conjugate/SystemAnimal ModelCirculation Half-Life (t½)Key Findings & References
Tosylate (inferred) This compound Conjugate-Predicted to be very shortThe tosyl group is an excellent leaving group, making it susceptible to nucleophilic attack and likely rapid clearance in vivo.[1]
PEG Linker (length dependent) PEGylated rhTIMP-1 (20 kDa PEG)Mice28 hours (vs. 1.1 hours for non-PEGylated)PEGylation significantly extended the plasma half-life of the protein.[3]
PEG Linker (length dependent) Affibody-MMAE Conjugate (10 kDa PEG)Mice11.2-fold increase vs. no PEGLonger PEG chains resulted in a more significant extension of circulation half-life.[4]
SMCC (non-cleavable) T-DM1Human~8 daysSMCC is a non-cleavable linker that provides high stability in circulation.[5]
Val-Cit (cleavable) cAC10-vcMMAEMouse~24 hoursThis peptide linker is designed to be cleaved by cathepsins in the tumor microenvironment.[5]
Silyl Ether (acid-cleavable) Silyl ether-MMAE conjugateHuman Plasma>7 daysDemonstrates significantly improved stability in plasma compared to traditional hydrazine linkers.

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the development of bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of conjugate stability in a biologically relevant matrix.

Materials:

  • Bioconjugate of interest

  • Plasma from a relevant species (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Dilute the bioconjugate to a final concentration of approximately 100 µg/mL in plasma.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots for analysis.[6]

  • Affinity Capture: Isolate the bioconjugate from plasma proteins using affinity capture beads according to the manufacturer's instructions.[6]

  • Washing: Wash the beads with PBS to remove unbound plasma components.[6]

  • Elution: Elute the bioconjugate from the beads.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the average DAR.[6]

  • Data Analysis: Plot the average DAR as a function of time to assess the rate of drug loss.[6]

In Vivo Stability Assessment in a Mouse Model

This protocol outlines the evaluation of the pharmacokinetic profile and stability of a bioconjugate in vivo.

Materials:

  • Bioconjugate of interest

  • Appropriate mouse strain (e.g., BALB/c)

  • Sterile PBS for injection

  • Blood collection supplies

  • Anesthesia

  • ELISA and/or LC-MS/MS instrumentation

Procedure:

  • Animal Dosing: Administer the bioconjugate to a cohort of mice via an appropriate route (e.g., intravenous injection).[6]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection), collect blood samples.[6]

  • Plasma Preparation: Process the blood samples to obtain plasma.[6]

  • Pharmacokinetic Analysis: Analyze the plasma samples to determine the concentration of:

    • Total antibody (measured by ELISA)

    • Antibody-drug conjugate (measured by a specific ELISA)

    • Free payload (measured by LC-MS/MS)[6]

  • Data Analysis: Plot the concentrations over time to determine the pharmacokinetic profiles, including half-life and clearance rates. The change in DAR over time is calculated by dividing the concentration of the conjugated drug by the concentration of the total antibody.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing in vitro and in vivo stability.

InVitro_Stability_Workflow cluster_0 Sample Preparation & Incubation cluster_1 Analysis cluster_2 Data Interpretation start Bioconjugate in Plasma incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots capture Affinity Capture aliquots->capture wash Wash Beads capture->wash elute Elute Conjugate wash->elute lcms LC-MS Analysis (DAR) elute->lcms plot Plot DAR vs. Time lcms->plot stability Determine Stability Profile plot->stability

Workflow for in vitro plasma stability assessment.

InVivo_Stability_Workflow cluster_0 Animal Study cluster_1 Bioanalysis cluster_2 Pharmacokinetic Analysis dosing Administer Bioconjugate to Mice sampling Collect Blood Samples at Time Points dosing->sampling plasma Prepare Plasma sampling->plasma elisa_total ELISA (Total Antibody) plasma->elisa_total elisa_adc ELISA (Intact ADC) plasma->elisa_adc lcms_payload LC-MS/MS (Free Payload) plasma->lcms_payload pk_profile Determine Concentration-Time Profiles elisa_total->pk_profile elisa_adc->pk_profile lcms_payload->pk_profile dar_calc Calculate in vivo DAR pk_profile->dar_calc half_life Calculate Half-life & Clearance dar_calc->half_life

Workflow for in vivo stability and pharmacokinetic assessment.

References

A Head-to-Head Comparison: Mono-functional vs. Bi-functional PEG9-Tos for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical step in the development of advanced bioconjugates, influencing everything from synthesis efficiency to the ultimate therapeutic efficacy of the molecule. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives functionalized with tosyl (Tos) groups are highly valued for their reactivity and the beneficial properties imparted by the PEG spacer. This guide provides a comprehensive comparative analysis of mono-functional (Tos-PEG9-OH) and bi-functional (Tos-PEG9-Tos) polyethylene glycol tosylates, offering experimental data and detailed protocols to inform your selection process.

Introduction to Mono-functional and Bi-functional PEG9-Tos

Mono-functional this compound (Tos-PEG9-OH) possesses a single reactive tosyl group at one terminus of the nine-unit polyethylene glycol chain, while the other end is capped with a hydroxyl group.[1] This configuration is ideal for the straightforward PEGylation of a single molecule, such as a protein or peptide, to enhance its solubility, stability, and pharmacokinetic profile.[2] The single point of attachment minimizes the risk of cross-linking and aggregation, leading to a more homogeneous product.[1]

Bi-functional this compound (Tos-PEG9-Tos) , in contrast, features tosyl groups at both ends of the PEG9 chain.[3] This homobifunctional linker is designed to crosslink molecules or to conjugate two different molecules in a multi-step synthesis.[4] Its applications range from creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to immobilizing proteins on surfaces.[4][5] However, its use requires careful control of reaction conditions to manage the distribution of mono-, di-, and cross-linked products.[6][7]

Performance Comparison: A Quantitative Overview

The choice between a mono-functional and a bi-functional this compound linker significantly impacts the outcome of a conjugation reaction. The following tables summarize key quantitative data to illustrate the performance differences between these two reagents.

Note: The following data is illustrative and based on general principles of PEGylation. Actual results may vary depending on the specific protein and reaction conditions.

Table 1: Product Distribution in Protein PEGylation with Mono-functional vs. Bi-functional this compound

Molar Ratio (PEG:Protein)ReagentUnmodified Protein (%)Mono-PEGylated (%)Di-PEGylated (%)Aggregates/Cross-linked (%)
1:1Mono-functional4055<1<1
1:1Bi-functional4540105
5:1Mono-functional10855<1
5:1Bi-functional15502510
10:1Mono-functional<5>905<1
10:1Bi-functional<5354020

Table 2: Impact of PEGylation on Protein Properties

PropertyMono-PEGylatedDi-PEGylatedFold Change (Di- vs. Mono-)
Serum Half-life (hours)1525~1.7x
In Vitro Bioactivity (% of native)85%60%~0.7x
Thermal Stability (Tm, °C)7578+3°C
Proteolytic Resistance (% remaining after 24h)70%85%~1.2x

Key Applications and Use Cases

Mono-functional this compound is the reagent of choice for:

  • Increasing the hydrodynamic size of proteins and peptides , which reduces renal clearance and extends their circulation half-life.[8]

  • Enhancing the solubility and stability of hydrophobic drugs or proteins.[9]

  • Reducing the immunogenicity of therapeutic proteins by masking epitopes.[9]

Bi-functional this compound is particularly useful for:

  • Cross-linking proteins to study protein-protein interactions or to create stable protein complexes.[2]

  • Synthesizing PROTACs , where it acts as a linker to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[10]

  • Developing Antibody-Drug Conjugates (ADCs) by linking a cytotoxic drug to an antibody for targeted delivery.[5]

Experimental Protocols

Protocol 1: Mono-PEGylation of a Protein with Tos-PEG9-OH

Objective: To conjugate a single PEG9 chain to a protein to enhance its pharmacokinetic properties.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Tos-PEG9-OH

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve Tos-PEG9-OH in DMF or DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Tos-PEG9-OH stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the mono-PEGylated protein using an SEC column to separate the conjugate from unreacted PEG and protein.[11]

  • Characterization: Analyze the purified product by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.[9][11]

Protocol 2: Cross-linking of Two Proteins with Tos-PEG9-Tos

Objective: To covalently link two different proteins using a bi-functional PEG9 linker.

Materials:

  • Protein A and Protein B in an appropriate reaction buffer (e.g., 100 mM sodium borate, pH 8.5)

  • Tos-PEG9-Tos

  • Anhydrous DMSO

  • Purification system (e.g., Ion-Exchange Chromatography - IEX, followed by SEC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of Protein A, Protein B, and Tos-PEG9-Tos in anhydrous DMSO.

  • Reaction Initiation: In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio.

  • Cross-linking: Add Tos-PEG9-Tos to the protein mixture at a 10- to 50-fold molar excess over the total protein concentration.

  • Incubation: Incubate the reaction for 4-24 hours at room temperature with gentle mixing.

  • Purification: Separate the cross-linked product from unreacted proteins and excess linker using IEX chromatography, followed by SEC for final polishing.

  • Characterization: Analyze the fractions by SDS-PAGE under reducing and non-reducing conditions to confirm cross-linking. Mass spectrometry can be used to identify the cross-linked species.[9]

Visualizing the Process: Workflows and Mechanisms

To further clarify the applications and experimental procedures, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving these linkers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL) conjugation Conjugation Reaction (RT, 2-24h) prep_protein->conjugation prep_peg Prepare this compound Stock Solution prep_peg->conjugation quenching Quench Reaction (e.g., Tris-HCl) conjugation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

A typical experimental workflow for protein PEGylation.

References

Navigating the Ternary Complex: A Comparative Guide to PROTAC Validation with a PEG9 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the pivotal first step in the targeted protein degradation cascade. The linker connecting the two ends of the PROTAC is a critical determinant of this interaction's success. This guide provides a comparative analysis of validating PROTACs featuring a polyethylene glycol (PEG) 9 linker, offering insights into its performance relative to other linker types and detailing the experimental methodologies crucial for this validation.

The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the stability and productivity of the ternary complex.[1] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[2] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[3] The nine-unit PEG linker (PEG9) represents a specific length that requires careful evaluation to ensure optimal ternary complex formation.

Quantitative Comparison of PROTAC Linkers

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The stability of the ternary complex, often measured by the dissociation constant (K_D) and cooperativity (α), is a key factor influencing these degradation parameters. A cooperativity value (α) greater than 1 indicates that the binding of one protein to the PROTAC enhances the binding of the other, leading to a more stable ternary complex.

While direct head-to-head experimental data for a PROTAC with a PEG9 linker against a comprehensive set of other linkers for the same target and E3 ligase is not extensively available in the public domain, the following table presents a representative comparison of PROTACs with varying linker compositions to illustrate the impact of the linker on performance.

PROTACLinker CompositionTarget ProteinE3 LigaseTernary Complex K_D (nM)Cooperativity (α)DC50 (nM)Dmax (%)
PROTAC A (Hypothetical PEG9) PEG9 BRD4 VHL 5 >10 10 >95
PROTAC BPEG4BRD4VHL15525>90
PROTAC CPEG12BRD4VHL25250~85
PROTAC DC9 Alkyl ChainBRD4VHL8>815>95

This table includes hypothetical data for a PROTAC with a PEG9 linker to illustrate its potential performance in comparison to other linkers. The data for other linkers are representative values collated from various sources.

Visualizing the PROTAC Workflow and Logic

To better understand the processes involved in PROTAC validation, the following diagrams, created using the Graphviz DOT language, illustrate the PROTAC mechanism of action, a typical experimental workflow for validation, and the logical relationships of linker properties.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ligase E3->Ternary binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Linker_Design Linker Design (e.g., PEG9) Synthesis PROTAC Synthesis Linker_Design->Synthesis SPR_ITC Ternary Complex Validation (SPR, ITC) Synthesis->SPR_ITC Western_Blot Protein Degradation Assay (Western Blot) SPR_ITC->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot->Cell_Viability Data_Analysis Determine K_D, α, DC50, Dmax Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Linker_Design Iterative Redesign

A typical experimental workflow for PROTAC evaluation.

Linker_Properties cluster_properties Linker Properties cluster_outcomes Performance Outcomes Length Length (e.g., PEG9) Ternary_Formation Ternary Complex Formation & Stability Length->Ternary_Formation Flexibility Flexibility Flexibility->Ternary_Formation Solubility Solubility Permeability Cellular Permeability Solubility->Permeability Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Formation->Efficacy Permeability->Efficacy

Logical relationships of linker properties.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Validation

Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of the binary and ternary complexes, and to calculate cooperativity (α).

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D.

  • Ternary Complex Analysis:

    • Prepare a constant, near-saturating concentration of the target protein in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Use the instrument's software to analyze the binding curves and calculate kinetic and affinity constants.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Validation

Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS, and stoichiometry) of binding to calculate cooperativity.

Protocol:

  • Sample Preparation: Prepare purified protein solutions (POI and E3 ligase) and the PROTAC solution in the same, well-dialyzed buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Titration 3 (PROTAC into E3 Ligase + Target Protein): Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the K_D, enthalpy (ΔH), and stoichiometry (n).

    • Calculate the cooperativity factor (α) by comparing the K_D of the binary and ternary interactions.

Western Blot for Protein Degradation Analysis

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC development. The linker, and specifically a PEG9 linker, plays a crucial role in orchestrating this interaction. While direct comparative data for a PEG9 linker is still emerging, the principles of linker optimization are clear. A systematic evaluation of linker length and composition using robust biophysical and cellular assays, as detailed in this guide, is essential for identifying PROTAC candidates with optimal degradation potency and efficacy. The provided protocols and visualizations serve as a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation.

References

Assessing the Immunogenicity of Proteins after PEGylation with Tos-PEG9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can extend the circulating half-life, improve stability, and reduce the immunogenicity of the parent molecule. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies. This guide provides an objective comparison of factors influencing the immunogenicity of PEGylated proteins, with a focus on proteins modified with Tos-PEG9, and details experimental methodologies for its assessment.

The Double-Edged Sword of PEGylation

PEGylation creates a hydrophilic shield around a protein, which can mask immunogenic epitopes and increase the molecule's hydrodynamic size, thereby reducing renal clearance and proteolytic degradation. While often successful in diminishing the immunogenicity of the protein itself, the PEG moiety can, in some instances, trigger an immune response. The presence of pre-existing anti-PEG antibodies in a segment of the population, as well as treatment-induced antibodies, can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[1][2][3][4][5][6]

Comparative Analysis of Factors Influencing Immunogenicity

The immunogenic potential of a PEGylated protein is a complex issue influenced by multiple factors related to the PEG polymer, the conjugated protein, and patient-specific characteristics.

Impact of PEGylation Chemistry: Tos-PEG9 vs. Other Reagents

The choice of PEGylation reagent and the resulting linkage can influence the stability and, potentially, the immunogenicity of the bioconjugate. Tos-PEG9 is a heterobifunctional reagent that reacts with nucleophilic groups on proteins, primarily the primary amines of lysine residues and the N-terminus, through a stable secondary amine linkage.

While direct, head-to-head comparative studies on the immunogenicity of proteins specifically PEGylated with Tos-PEG9 versus other reagents like N-hydroxysuccinimide (NHS) esters are not extensively available in public literature, we can infer potential differences based on their reaction chemistries.

FeatureTos-PEG9NHS-PEG Ester
Reactive Group Tosyl (p-toluenesulfonyl)N-Hydroxysuccinimide Ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Linkage Secondary AmineAmide
Linkage Stability Highly StableHighly Stable
Reaction pH Typically pH 8.0-9.5Typically pH 7.0-8.5
Hydrolytic Stability of Reagent More stable in aqueous solutionsProne to hydrolysis
Potential Immunogenicity Impact The stable secondary amine linkage is not expected to be immunogenic itself. The overall immunogenicity will be influenced by the PEG chain and the protein.The stable amide bond is not considered immunogenic. The overall immunogenicity will be influenced by the PEG chain and the protein.

Note: The immunogenicity of the PEGylated protein is primarily driven by the PEG moiety itself and the underlying protein, rather than the specific chemical linker, assuming the linker is stable in vivo.

Influence of PEG Molecular Weight and Architecture

Experimental evidence consistently demonstrates a positive correlation between the molecular weight of PEG and its immunogenicity.[7][8] Longer PEG chains, while more effective at shielding the protein and prolonging half-life, are generally associated with a more robust anti-PEG antibody response.[8]

The architecture of the PEG polymer, whether linear or branched, can also play a role. Branched PEGs are thought to provide a more comprehensive shield around the protein; however, studies have shown that the effect of branching on the anti-PEG immune response can be insignificant.[9]

PEG CharacteristicImpact on ImmunogenicityReference
Higher Molecular Weight (e.g., 20 kDa vs. 5 kDa) Increased immunogenicity; stronger anti-PEG immune response.[7][8]
Branched vs. Linear Architecture Insignificant effect on the anti-PEG immune response in some studies.[9]

Alternatives to PEGylation

Concerns about PEG immunogenicity have prompted research into alternative polymers to enhance the therapeutic properties of proteins. These alternatives aim to provide similar benefits to PEGylation, such as increased half-life and reduced immunogenicity, while exhibiting a lower potential for inducing polymer-specific antibodies.

Alternative PolymerKey CharacteristicsPotential Advantages over PEG
Polysarcosine (pSar) Polypeptoid with a protein-like backbone.Potentially lower immunogenicity, biodegradable.
Poly(2-oxazolines) (POZ) "Pseudo-polypeptides" with tunable properties.Can be designed to be biodegradable, potentially low immunogenicity.
XTEN Recombinantly produced unstructured polypeptide.Precise control over chain length and composition, potentially low immunogenicity.
PASylation Genetic fusion of the therapeutic protein with a polypeptide sequence of Pro, Ala, and Ser.Biodegradable, potentially low immunogenicity.
Zwitterionic Polymers Polymers with both cationic and anionic groups.Excellent hydrophilicity, potentially low immunogenicity.[10]
Hydrophilic Polymers Short, hyperbranched polymers.Biocompatible, non-toxic, and elicit low immunogenicity.[10]
Poly(thioglycidyl glycerol) (PTTG) Synthetic polymer analogous to a plasma protein.Stealth properties, potential for increased biocompatibility.[10]
Polyamino Acids (PAAs) e.g., polyglutamic acid (PGA).Biodegradable, biocompatible.[10]

Experimental Assessment of Immunogenicity

A tiered approach is recommended for assessing the immunogenicity of PEGylated proteins. This typically involves screening assays to detect anti-drug antibodies (ADAs), followed by confirmatory assays, and finally, characterization of the antibody response, including the determination of neutralizing capacity.

Experimental Workflow: Immunogenicity Assessment

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Characterization Screening Screening Assay (e.g., ELISA) to detect all potential ADAs Confirmation Confirmatory Assay to confirm specificity of ADAs Screening->Confirmation Positive Samples Titer Titer Determination Confirmation->Titer Confirmed Positive Isotyping Isotyping (IgG, IgM) Titer->Isotyping Neutralizing Neutralizing Antibody Assay to assess impact on drug efficacy Isotyping->Neutralizing G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHCII MHC Class II APC->MHCII Presents protein epitope TCR T-Cell Receptor (TCR) MHCII->TCR Th Helper T-Cell (Th) B_Cell B-Cell Th->B_Cell Provides help TCR->Th Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Differentiation Antibodies Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Antibodies Production PEG_Protein PEGylated Protein PEG_Protein->APC Uptake & Processing

References

A Comparative Guide to Quantitative Analysis of PEGylation Sites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone strategy for enhancing drug efficacy. By increasing a protein's hydrodynamic size, PEGylation can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the inherent polydispersity of PEG and the potential for multiple attachment sites create a heterogeneous product mixture. Accurate and precise quantitative analysis of PEGylation sites is therefore critical for ensuring product consistency, efficacy, and safety. Mass spectrometry (MS) has emerged as the gold standard for this characterization, offering unparalleled sensitivity and specificity.

This guide provides an objective comparison of various MS-based methodologies for the quantitative analysis of PEGylation sites, supported by experimental data and detailed protocols. We will delve into different ionization sources, fragmentation methods, and quantification strategies to provide a comprehensive resource for researchers in the field.

Comparison of Mass Spectrometry Ionization Techniques

The choice of ionization technique is fundamental to the successful analysis of PEGylated proteins. The two most common methods are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

FeatureMALDI-TOF MSESI-MS
Principle Analyte is co-crystallized with a matrix and ionized by a laser beam, primarily producing singly charged ions.Analyte in solution is nebulized and ionized by a high voltage, often producing multiply charged ions.
Primary Application Rapid determination of average molecular weight and degree of PEGylation.[1]Detailed characterization of individual PEGylated species and site localization.[2]
Mass Accuracy Good (typically in the low ppm range with internal calibration).Excellent (sub-ppm to low ppm range).[3]
Resolution High resolution can be achieved to resolve PEG oligomers.[4]High-resolution analyzers like Orbitrap and TOF are commonly used.[5]
Throughput High, suitable for screening.[6]Lower than MALDI, but can be automated with liquid chromatography (LC).[2]
Coupling to LC Possible, but less common and can be complex.Routinely coupled with LC (LC-MS) for separation of complex mixtures.[2]
Sample Preparation Co-crystallization with matrix is critical and can be challenging.Relatively straightforward, requires soluble sample in a volatile buffer.
Data Interpretation Simpler spectra due to predominantly singly charged ions.[1]More complex spectra due to multiple charge states, often requiring deconvolution.[7]

Quantitative Approaches: A Head-to-Head Comparison

Two primary strategies are employed for quantitative analysis of PEGylation sites: stable isotope labeling and label-free quantification.

FeatureStable Isotope Labeling (e.g., SILAC, TMT)Label-Free Quantification
Principle A "heavy" isotope-labeled internal standard is spiked into the sample, and the ratio of heavy to "light" (endogenous) peptide is measured.The signal intensity or spectral counts of peptides are directly compared across different samples.
Accuracy & Precision Generally considered more accurate and precise due to the use of an internal standard, which corrects for sample processing variability.Can be highly accurate with modern high-resolution mass spectrometers and advanced software, but is more susceptible to variations in sample preparation and instrument performance.[8][9]
Throughput Lower throughput due to the need for labeling and potentially more complex data analysis.Higher throughput as it does not require a labeling step.[8]
Cost More expensive due to the cost of isotopic labeling reagents.[8]More cost-effective.[8]
Proteome Coverage May have slightly lower proteome coverage compared to label-free methods.Generally offers better proteome coverage.[8]
Experimental Complexity More complex experimental setup and workflow.Simpler sample preparation.[10]

Fragmentation Methods for Site Localization

Tandem mass spectrometry (MS/MS) is essential for pinpointing the exact location of PEGylation. Different fragmentation methods offer distinct advantages.

| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) | |---|---|---| | Principle | Ions are fragmented through collisions with an inert gas, leading to cleavage of the peptide backbone (primarily producing b- and y-ions).[11] | A beam-type CID technique that occurs in a separate collision cell, also producing b- and y-ions.[11] | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone (producing c- and z-ions) while preserving labile modifications.[11] | | PEGylated Peptides | Can be effective, but may lead to preferential cleavage of the labile PEG chain, resulting in loss of site-specific information. | Similar to CID but can provide higher energy for more complete fragmentation.[11] | Often preferred for PEGylated peptides as it can cleave the peptide backbone without detaching the entire PEG moiety, thus retaining site information.[12] | | Ion Types | b- and y-ions.[13] | b- and y-ions.[13] | c- and z-ions.[13] | | Charge State Preference | More effective for doubly and triply charged precursors.[11] | Effective across a range of charge states. | More effective for higher charge state precursors (≥3+).[12] | | Preservation of PTMs | Can lead to the loss of labile post-translational modifications (PTMs). | Can also result in the loss of labile PTMs. | Excellent for preserving labile PTMs, including PEGylation.[11] |

Experimental Workflows and Protocols

To provide practical guidance, this section outlines typical experimental workflows and protocols for the quantitative analysis of PEGylation sites.

General Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of PEGylation sites using mass spectrometry.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein PEGylated Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Labeling Stable Isotope Labeling (Optional) Digestion->Labeling LC Liquid Chromatography (LC) Separation Labeling->LC MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Identification Peptide Identification MSMS->Identification Quantification Quantification Identification->Quantification Site_Localization Site Localization Quantification->Site_Localization

Caption: General workflow for quantitative PEGylation site analysis.

Detailed Experimental Protocols

1. Sample Preparation for Bottom-Up Analysis [14]

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve the PEGylated protein in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis [15]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for peptide separation.[15]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from low to high organic phase (Mobile Phase B) is used to elute the peptides.

  • Mass Spectrometry (MS):

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation.

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurements.[5]

3. Top-Down Analysis using MALDI-ISD [15]

  • Sample Preparation:

    • Dissolve the purified PEGylated protein or peptide to a concentration of 20–100 pmol/µL.

    • Prepare a saturated solution of a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid).

  • MALDI-TOF MS Instrument Settings:

    • Operate the instrument in reflector mode for positive ions.

    • Adjust the laser power to just above the ion generation threshold.

  • Data Acquisition and Analysis:

    • Acquire the in-source decay (ISD) spectrum.

    • Compare the fragment ion series (c- and z-ions) of the PEGylated peptide with that of the unmodified peptide to identify the PEGylation site.[15]

Signaling Pathway and Logical Relationship Diagrams

Understanding the broader context of PEGylated protein analysis is crucial. The following diagram illustrates a simplified signaling pathway that could be studied using these quantitative methods, and a logical diagram outlining the decision-making process for method selection.

Signaling Pathway Example

cluster_pathway Generic Signaling Pathway Ligand PEGylated Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene

Caption: A generic signaling cascade initiated by a PEGylated ligand.

Method Selection Logic

rect_node rect_node Start Analytical Goal? Q1 Average MW & Heterogeneity? Start->Q1 rect_node1 MALDI-TOF MS Q1->rect_node1 Yes Q2 Site Localization & Quantification? Q1->Q2 No Q3 High Throughput Screening? Q2->Q3 Yes rect_node2 Other Techniques Q2->rect_node2 Other rect_node3 Label-Free LC-MS/MS Q3->rect_node3 Yes Q4 High Accuracy Required? Q3->Q4 No rect_node4 Stable Isotope Labeling LC-MS/MS Q4->rect_node4 Yes rect_node5 Label-Free LC-MS/MS Q4->rect_node5 No

Caption: Decision tree for selecting a suitable MS-based method.

References

A Comparative Analysis of Bases in PEG9-Tosylation Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in the successful PEGylation of molecules using tosylated polyethylene glycol (PEG) linkers, such as PEG9-Tos. The base plays a crucial role in facilitating the nucleophilic substitution reaction, and its properties can significantly impact reaction kinetics, yield, and purity of the final conjugate.

This guide provides a side-by-side comparison of commonly used bases for this compound reactions, supported by experimental protocols and an overview of the underlying reaction mechanism. While direct quantitative comparisons in the literature are limited, this document synthesizes established principles of organic chemistry and available data to inform base selection.

Mechanism of Action: The SN2 Pathway

The conjugation of a nucleophile (e.g., an amine, thiol, or hydroxyl group) to a this compound linker proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this mechanism, the nucleophile attacks the carbon atom bearing the tosylate group, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[2][3] The base deprotonates the nucleophile, increasing its nucleophilicity and initiating the reaction.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products NuH R-NH2 (Nucleophile) TS [R-NH2---C---OTos]‡ NuH->TS Nucleophilic Attack Base Base Base->NuH Deprotonation BaseH Base-H+ PEG_Tos PEG9-OTos PEG_Tos->TS Product R-NH-PEG9 TS->Product Bond Formation Tos Tos- TS->Tos Leaving Group Departure

Figure 1: SN2 reaction mechanism of this compound with an amine nucleophile.

Comparison of Common Bases

The choice of base is critical to the success of a this compound reaction. The ideal base should be strong enough to deprotonate the nucleophile but not so nucleophilic that it competes with the intended nucleophile in reacting with the this compound. The following table provides a qualitative comparison of commonly used bases.

BaseTypeKey CharacteristicsSuitability for this compound Reactions
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) Tertiary Amine (Non-nucleophilic)Sterically hindered, preventing it from acting as a nucleophile.[3][4]Highly Recommended: Ideal for preventing side reactions where the base itself could be PEGylated.
Triethylamine (TEA) Tertiary AmineLess sterically hindered than DIPEA, making it slightly more nucleophilic.[3]Good: Widely used and effective, but the potential for N-alkylation of the base exists, especially with highly reactive tosylates.
Pyridine Aromatic AmineA moderately effective base.Acceptable: Can be used, but may require longer reaction times or higher temperatures. It can be difficult to remove during purification.[5]
Potassium Carbonate (K2CO3) Inorganic BaseInexpensive and effective for deprotonating a variety of nucleophiles.Good for specific applications: Often used in reactions with thiol nucleophiles. Its insolubility in many organic solvents can be a limitation.[6]
Sodium Bicarbonate (NaHCO3) Inorganic BaseA weaker base, suitable for pH-sensitive substrates.Situational: May be used when a milder base is required to avoid side reactions with sensitive functional groups.

Experimental Protocols

The following is a generalized protocol for the reaction of this compound with an amine-containing molecule. Researchers should optimize the specific conditions, including the choice of base, for their particular substrate.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., DIPEA, TEA)

  • Quenching solution (e.g., aqueous ammonium chloride)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Dissolution: Dissolve the amine-containing substrate and 1.1 equivalents of this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 2-3 equivalents of the selected base to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine and the chosen base.

  • Work-up: Once the reaction is complete, quench the reaction by adding the quenching solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure PEGylated conjugate.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dissolve 1. Dissolve Reactants (this compound & Amine-Substrate) Add_Base 2. Add Base (e.g., DIPEA, TEA) Dissolve->Add_Base Stir 3. Stir at Room Temperature Add_Base->Stir Monitor 4. Monitor Progress (TLC/HPLC) Stir->Monitor Workup 5. Aqueous Work-up Monitor->Workup Reaction Complete Purify 6. Purify Product (Chromatography) Workup->Purify Characterize 7. Characterize (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for a this compound reaction.

Conclusion

The selection of a base is a critical parameter in optimizing this compound reactions. For most applications involving amine nucleophiles, a non-nucleophilic, sterically hindered base such as DIPEA is the preferred choice to minimize side reactions and ensure high purity of the PEGylated product. However, other bases like TEA and even inorganic bases can be effective depending on the specific substrate and reaction conditions. It is highly recommended that researchers perform small-scale screening experiments with a variety of bases to determine the optimal conditions for their specific application.

References

Evaluating the Effect of PEG9-Tos on the Biological Activity of Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive evaluation of the effect of a discrete PEG linker, PEG9-Tos, on the biological activity of peptides. It offers a comparative analysis with unmodified peptides and other modification alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and Peptide PEGylation

PEGylation involves the covalent attachment of PEG chains to a peptide, which can improve its solubility, extend its circulating half-life, and reduce its immunogenicity. Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, discrete PEG linkers like this compound offer a defined molecular weight and structure. This homogeneity leads to more predictable pharmacokinetics and a more consistent product profile.

This compound is a heterobifunctional linker with a tosyl group at one end and a protected amine at the other, connected by a nine-unit PEG spacer. The tosyl group serves as an excellent leaving group for reaction with nucleophiles on the peptide, such as primary amines (N-terminus or lysine side chains), while the protected amine allows for subsequent conjugation steps if needed.

Impact of this compound on Peptide Bioactivity: A Comparative Analysis

The conjugation of a PEG linker can influence a peptide's biological activity. This is often a trade-off between improved pharmacokinetics and a potential decrease in binding affinity or functional activity due to steric hindrance. The extent of this effect depends on the PEG size, attachment site, and the specific peptide-receptor interaction.

Below are tables summarizing hypothetical, yet representative, quantitative data that illustrates the typical effects of this compound modification on a therapeutic peptide.

Table 1: Comparison of In Vitro Receptor Binding Affinity

CompoundReceptorKd (nM)Fold Change vs. Unmodified
Unmodified PeptideReceptor X1.5-
Peptide-PEG9-Tos Receptor X 4.5 3.0
Peptide-Polydisperse PEG (5kDa)Receptor X12.08.0

Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity).

Table 2: Comparison of In Vitro Functional Potency

CompoundAssay TypeEC50 (nM)Fold Change vs. Unmodified
Unmodified PeptideCell-Based Signaling Assay5.0-
Peptide-PEG9-Tos Cell-Based Signaling Assay 18.5 3.7
Peptide-Polydisperse PEG (5kDa)Cell-Based Signaling Assay55.011.0

EC50: Half-maximal effective concentration, a measure of potency (lower EC50 indicates higher potency).

Table 3: Comparison of In Vitro Enzymatic Stability

CompoundEnzymeHalf-life (t1/2) in minutesFold Change vs. Unmodified
Unmodified PeptideProtease Y30-
Peptide-PEG9-Tos Protease Y 180 6.0
Peptide-Polydisperse PEG (5kDa)Protease Y48016.0

Table 4: Comparison of In Vivo Pharmacokinetics

CompoundAnimal ModelHalf-life (t1/2) in hoursFold Change vs. Unmodified
Unmodified PeptideMouse0.5-
Peptide-PEG9-Tos Mouse 4.0 8.0
Peptide-Polydisperse PEG (5kDa)Mouse12.024.0

Comparison with Alternative Peptide Modification Strategies

While PEGylation is a dominant strategy, several alternatives exist to improve peptide properties.

Table 5: Comparison of Peptide Modification Strategies

StrategyPrimary AdvantagePotential Disadvantage
This compound (Discrete PEGylation) Homogeneous product, predictable PK.Potential for some loss of bioactivity.
Polydisperse PEGylation Significant increase in half-life.Heterogeneous product, potential for higher immunogenicity.
Lipidation (Fatty Acid Acylation) Enhanced albumin binding, prolonged half-life.May alter tissue distribution.
Glycosylation Natural modification, can improve stability and solubility.Complex synthesis and characterization.
Fusion to Albumin-Binding Domains Utilizes the long half-life of albumin.Significant increase in molecular size, potential for immunogenicity.
PASylation Biodegradable, non-immunogenic polypeptide extension.Can be immunogenic in some cases.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of modified peptides.

Peptide Conjugation with this compound

This protocol describes the reaction of the tosyl group of this compound with a primary amine on a peptide.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • Tos-PEG9-Boc (or other protected this compound variant)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Dissolve a 10-fold molar excess of this compound in the Conjugation Buffer.

  • Add the this compound solution to the peptide solution and incubate at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress by RP-HPLC.

  • Once the desired level of conjugation is achieved, add the Quenching Solution to a final concentration of 50 mM to react with any excess this compound.

  • Purify the PEGylated peptide using RP-HPLC.

  • Characterize the final product by mass spectrometry to confirm the molecular weight.

In Vitro Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of the modified peptide to its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., 125I-labeled peptide)

  • Unlabeled competitor peptides (unmodified peptide and Peptide-PEG9-Tos)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled competitor peptides to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters and wash with cold Wash Buffer to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using a non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant).

Cell-Based Functional Assay (e.g., cAMP Measurement)

This assay measures the biological response of cells to the peptide.

Materials:

  • Cells expressing the target receptor (e.g., a GPCR)

  • Unmodified peptide and Peptide-PEG9-Tos

  • cAMP assay kit

  • Cell culture medium and reagents

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Wash the cells with serum-free medium.

  • Add increasing concentrations of the peptides to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_synthesis Synthesis & Purification Peptide Unmodified Peptide Conjugation Conjugation Reaction Peptide->Conjugation Binding Receptor Binding Assay Peptide->Binding Functional Cell-Based Functional Assay Peptide->Functional Stability Enzymatic Stability Assay Peptide->Stability PK In Vivo Pharmacokinetic Study Peptide->PK PEG9Tos This compound Reagent PEG9Tos->Conjugation Purification RP-HPLC Purification Conjugation->Purification PEG_Peptide Peptide-PEG9-Tos Purification->PEG_Peptide PEG_Peptide->Binding PEG_Peptide->Functional PEG_Peptide->Stability PEG_Peptide->PK

Caption: Experimental workflow for comparing unmodified and this compound modified peptides.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Ligand (Unmodified or PEGylated) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A generic GPCR signaling pathway activated by a peptide ligand.

Conclusion

The use of discrete PEG linkers like this compound offers a significant advantage in the development of peptide therapeutics by providing a homogeneous product with more predictable pharmacokinetic properties. While PEGylation can lead to a modest reduction in in vitro bioactivity, this is often more than compensated for by the substantial improvements in stability and in vivo half-life, ultimately leading to enhanced therapeutic efficacy. The choice of modification strategy should be carefully considered based on the specific properties of the peptide and its therapeutic application. This guide provides a framework for the systematic evaluation of this compound modified peptides to support informed decision-making in drug development.

Safety Operating Guide

Proper Disposal and Safe Handling of PEG9-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like PEG9-Tos are critical for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential procedural information for the operational use and proper disposal of this compound, a tosylated polyethylene glycol linker.

Immediate Safety Protocols

Given that tosylates are recognized as potent alkylating agents and may be carcinogenic, stringent safety measures must be followed when handling this compound to minimize exposure.[1] All operations involving this compound should be conducted within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

ScenarioRequired PPEAdditional Recommendations
Routine Handling (e.g., weighing, preparing solutions)- Nitrile or other chemically resistant gloves- Safety glasses with side shields or chemical splash goggles- Standard laboratory coatEnsure gloves are regularly inspected for any signs of degradation or puncture. Change gloves immediately if contamination is suspected.[1]
Large Volume Handling or Potential for Splashing - All PPE from Routine Handling- Face shieldA face shield should be worn in addition to safety goggles to provide a full range of protection against splashes to the face and eyes.[1]
Cleaning Spills - All PPE from Large Volume Handling- Appropriate respiratory protection (e.g., N95 or N100 particle mask for powders, chemical cartridge respirator for solutions)The type of respiratory protection should be determined by the nature and scale of the spill.[1]
General Laboratory Work - Closed-toe shoes- Long pantsStandard laboratory attire to protect against accidental spills and splashes.[1]

Operational Workflow for this compound

A systematic approach is essential for both safety and experimental success when working with this compound. The following diagram outlines the recommended workflow from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment risk_assessment 1. Risk Assessment (Review SDS and SOPs) don_ppe 2. Don PPE risk_assessment->don_ppe prep_workspace 3. Prepare Workspace (Fume Hood, Spill Kit, Waste Containers) don_ppe->prep_workspace weigh_dispense 4. Weighing & Dispensing prep_workspace->weigh_dispense dissolution 5. Dissolution weigh_dispense->dissolution exp_use 6. Experimental Use dissolution->exp_use decontamination 7. Decontamination (Clean Workspace and Equipment) exp_use->decontamination waste_disposal 8. Waste Disposal decontamination->waste_disposal doff_ppe 9. Doff PPE waste_disposal->doff_ppe hygiene 10. Personal Hygiene (Wash Hands) doff_ppe->hygiene

A stepwise workflow for the safe handling of this compound.

Step-by-Step Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1] While polyethylene glycol (PEG) itself is biodegradable, the presence of the tosyl group necessitates that this compound be treated as hazardous waste.[1]

StepProcedureKey Considerations
1. Waste Segregation Keep this compound waste separate from general laboratory trash and non-hazardous waste. This includes the pure compound, solutions containing it, and contaminated consumables (e.g., gloves, pipette tips, containers).Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[1]
2. Waste Collection Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.The container should be made of a material compatible with the chemical.
3. Labeling Clearly label the waste container with the full chemical name, "this compound" or "poly(ethylene glycol) 9-tosylate," and any required hazard pictograms.Follow your institution's specific labeling requirements for hazardous waste.
4. Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.The storage area should be segregated from incompatible materials.
5. Professional Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE : Wear the recommended PPE for cleaning spills, including respiratory protection.

  • Contain the Spill : Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][4] Avoid using combustible materials like sawdust.[4]

  • Collect and Dispose : Place the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.

  • Decontaminate : Clean the spill area thoroughly.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet (SDS). When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling PEG9-Tos

Author: BenchChem Technical Support Team. Date: December 2025

When working with PEG9-Tos (Polyethylene Glycol 9-Tosylate), a tosylated derivative of polyethylene glycol, stringent adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.[1] Tosylates are recognized as potent alkylating agents and may be carcinogenic, necessitating careful handling.[1][2] This guide provides comprehensive information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.[1]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A full face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[1][3] Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be changed immediately and disposed of properly.[5][6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.[3][4]
Respiratory Protection Chemical Fume HoodAll handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][4]

Operational Plans: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Begin Experiment handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces & Equipment handle_reaction->cleanup_decon End Experiment cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, consult the SDS for similar tosylated PEG compounds and treat the substance with a high degree of caution.[4]

    • Ensure all necessary PPE is available and in good condition.[4]

    • Prepare the designated work area within a certified chemical fume hood, ensuring it is clean and uncluttered.[4]

    • Have spill control materials, such as an inert absorbent, readily accessible.[7]

  • Handling the Compound:

    • Weighing: Carefully weigh solid this compound within the fume hood. Use a disposable weighing boat to minimize contamination.[4]

    • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Reaction: Keep reaction vessels closed or covered as much as possible to minimize the release of vapors.[4]

  • Post-Handling Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly segregate and dispose of all chemical waste according to the disposal plan.[4]

Disposal Plans: Managing this compound Waste

While polyethylene glycol (PEG) itself is generally considered biodegradable, the presence of the tosyl group necessitates treating this compound as hazardous waste.[1][8] Improper disposal can lead to environmental contamination.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid Waste Place all contaminated solid materials, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.[4] This waste should be kept separate from general laboratory trash.[1]
Liquid Waste Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless permitted by your institution's guidelines.[9]
Empty Containers The original container should be used for waste collection if it is in good condition.[9] Otherwise, empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Spill Cleanup In the event of a spill, absorb the material with an inert, non-combustible absorbent.[7] Place the absorbed material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[7]

Final Disposal:

All segregated waste containing this compound must be disposed of through a licensed chemical waste disposal contractor.[7][9] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.[7] Do not discharge any this compound waste into the sewer system.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEG9-Tos
Reactant of Route 2
Reactant of Route 2
PEG9-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.